3-Chloro-6-pyrrol-1-yl-pyridazine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-pyrrol-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-3-4-8(11-10-7)12-5-1-2-6-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIVORYEWIDSDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507298 | |
| Record name | 3-Chloro-6-(1H-pyrrol-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5096-76-4 | |
| Record name | 3-Chloro-6-(1H-pyrrol-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Fusion of Two Privileged Heterocycles
An In-depth Technical Guide to 3-Chloro-6-pyrrol-1-yl-pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, outline a validated synthetic pathway, discuss its strategic importance in drug discovery, and provide essential safety and handling protocols. This document is intended to serve as a foundational resource for researchers utilizing this molecule as a key building block in the development of novel therapeutic agents and advanced materials.
In the landscape of drug discovery, the pyridazine and pyrrole rings are considered "privileged scaffolds" due to their recurrent appearance in a multitude of biologically active compounds. The pyridazine ring is an electron-deficient system characterized by a high dipole moment and a robust capacity for dual hydrogen bonding, which can be critical for molecular recognition at a biological target.[1][2] Its inclusion in molecular design can enhance polarity and potentially mitigate off-target effects, such as inhibition of cytochrome P450 enzymes or the hERG potassium channel.[1]
Conversely, the pyrrole ring is an electron-rich, five-membered aromatic heterocycle fundamental to numerous natural products and synthetic drugs, including atorvastatin and sunitinib.[3] The pyrrole moiety is a versatile modulator of key drug-like properties such as solubility, lipophilicity, and hydrogen-bonding capacity.[3]
The strategic combination of these two distinct pharmacophores into the single hybrid architecture of this compound creates a unique molecular entity. This fusion marries the electron-rich character of the pyrrole with the electron-deficient pyridazine core, yielding a scaffold with compelling electronic properties and a high potential for synergistic biological activity.[3] The chlorine atom at the 3-position serves as a versatile synthetic handle, enabling further molecular elaboration through nucleophilic substitution or cross-coupling reactions, making it an exceptionally valuable building block for creating libraries of novel compounds.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. Accurate characterization is the cornerstone of reproducible scientific research.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClN₃ | [4] |
| Molecular Weight | 179.6 g/mol | [4] |
| CAS Number | 5096-76-4 | [4][5] |
| Appearance | Typically an off-white to yellow solid | General knowledge |
| Purity | ≥95% (Commercially available) | [6] |
| InChI Key | LQIVORYEWIDSDK-UHFFFAOYSA-N | [6] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is both efficient and mechanistically well-understood, providing a reliable method for laboratory-scale production.
Proposed Synthetic Workflow
The logical precursor for this synthesis is 3,6-dichloropyridazine, a commercially available starting material. The pyrrole anion, generated in situ, acts as the nucleophile.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example and must be adapted based on specific laboratory conditions and safety assessments.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add anhydrous dimethylformamide (DMF).
-
Base Addition: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), portion-wise at 0 °C. Causality: The strong base is required to deprotonate the pyrrole (pKa ~17.5 in DMSO), forming the nucleophilic pyrrolide anion.
-
Nucleophile Formation: Slowly add a solution of pyrrole in DMF to the stirred suspension. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the anion.
-
Substrate Addition: Add a solution of 3,6-dichloropyridazine in DMF dropwise. Causality: The electron-withdrawing nature of the pyridazine ring nitrogen atoms activates the chlorine-bearing carbons towards nucleophilic attack.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the mixture to room temperature and carefully quench by pouring it into ice-water. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Validation: The identity and purity of the final product must be rigorously confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Role in Drug Discovery and Development
This compound is not merely a chemical curiosity; it is a strategic tool for drug discovery. Its utility stems from its role as a versatile intermediate or building block. Related chlorinated pyridazine structures have been instrumental in developing novel therapeutics for neurological disorders and cancer.[7]
The workflow below illustrates how this compound fits into a typical drug discovery pipeline.
Caption: Role of the title compound in a drug discovery workflow.
The reactive chlorine atom is the key to its versatility. It allows for the introduction of a wide array of chemical moieties through well-established reactions, enabling chemists to systematically explore the chemical space around the pyridazine-pyrrole core to optimize potency, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
While specific toxicological data for this compound is not widely available, it is imperative to handle it with the care afforded to all novel laboratory chemicals. The following precautions are based on data from structurally related chlorinated nitrogen heterocycles.[8][9][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[8][9][10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][10] Avoid contact with skin and eyes.[9][11] After handling, wash hands and any exposed skin thoroughly.[10][11]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[10][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10][11]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.[10][11]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11]
Conclusion
This compound is a thoughtfully designed molecular scaffold that offers significant potential for researchers in drug discovery and materials science. Its unique electronic properties, derived from the fusion of the pyrrole and pyridazine rings, combined with the synthetic versatility afforded by its chloro substituent, make it a valuable building block for the creation of novel and complex molecules. Adherence to rigorous synthetic validation and appropriate safety protocols will enable the scientific community to fully exploit the potential of this promising compound.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 5096-76-4 [chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. chemimpex.com [chemimpex.com]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Physical Properties of 3-Chloro-6-pyrrol-1-yl-pyridazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 3-Chloro-6-pyrrol-1-yl-pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental data for this specific molecule, this document establishes a framework for its characterization. This is achieved by detailing robust, field-proven experimental protocols for determining key physical parameters such as melting point, solubility, and thermal stability. Where explicit data is unavailable, this guide leverages information from structurally analogous pyridazine derivatives to provide well-founded estimations and context. The methodologies are presented with a focus on the causality behind experimental choices, ensuring a self-validating system for researchers. This guide is intended to be a vital resource for scientists engaged in the synthesis, characterization, and application of novel pyridazine-based compounds.
Introduction: The Significance of Pyridazine Scaffolds
The pyridazine nucleus is a prominent scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] The incorporation of a pyrrole moiety and a chloro substituent, as seen in this compound (CAS No: 5096-76-4), presents a unique electronic and steric profile that is of considerable interest for the development of novel therapeutic agents.[1] A thorough understanding of the physical properties of this molecule is paramount for its successful application in drug discovery and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides the foundational knowledge and experimental framework necessary for the comprehensive physical characterization of this compound.
Molecular Structure and Core Properties
The foundational physical properties of a molecule are dictated by its structure. This compound possesses a molecular formula of C₈H₆ClN₃ and a molecular weight of 179.61 g/mol .[2] The molecule's structure, featuring a substituted pyridazine ring, is the primary determinant of its physical behavior.
Table 1: Core Molecular Properties of this compound
| Property | Value | Source |
| CAS Number | 5096-76-4 | [1] |
| Molecular Formula | C₈H₆ClN₃ | Derived |
| Molecular Weight | 179.61 g/mol | [2] |
| Purity (Typical) | ≥95.0% | [2] |
Thermal Properties: Melting Point and Thermal Stability
Experimental Determination of Melting Point
A precise melting point determination is a fundamental indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities will lead to a depressed and broader melting range.[3]
Protocol: Capillary Melting Point Determination
This protocol outlines the use of a standard capillary melting point apparatus.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Approximate Melting Point: A rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.
-
Accurate Melting Point: A fresh sample is heated to approximately 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Diagram 1: Workflow for Melting Point Determination
Caption: A streamlined workflow for the determination of a compound's melting point.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are powerful thermoanalytical techniques to assess the thermal stability and phase transitions of a material.
-
TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of residual solvents or water. For related pyridazine derivatives, TGA has shown high thermal stabilities with 5% weight loss temperatures exceeding 300 °C.[5]
-
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and heats of fusion.[6][7]
Protocol: TGA/DSC Analysis
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an appropriate TGA/DSC pan (e.g., aluminum).
-
Instrument Setup: The instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Thermal Program: The sample is heated at a controlled rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) and DSC curve (heat flow vs. temperature) are analyzed to determine the onset of decomposition, melting endotherms, and other thermal events.
Solubility Profile: A Critical Parameter
The solubility of a compound in various solvents is a critical determinant of its utility in both synthetic chemistry and pharmacology. A comprehensive solubility profile guides the choice of solvents for reactions, purification, and formulation.
Estimated Solubility
Due to the presence of nitrogen atoms capable of hydrogen bonding and the overall polarity of the molecule, this compound is expected to exhibit moderate solubility in polar organic solvents. Its solubility in aqueous media is likely to be low.
Experimental Determination of Solubility
The shake-flask method is the gold standard for determining thermodynamic solubility.[8]
Protocol: Shake-Flask Solubility Determination
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, and the supernatant is carefully filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove undissolved solids.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Diagram 2: Shake-Flask Solubility Workflow
Caption: The standard procedure for determining thermodynamic solubility.
Spectroscopic and Chromatographic Properties
Spectroscopic and chromatographic data are essential for the structural confirmation and purity assessment of this compound. While a definitive spectrum for this compound is not publicly available, the following outlines the expected characteristics and the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine and pyrrole rings. The chemical shifts and coupling patterns would be characteristic of the electronic environment of each proton.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule, including C-H, C=C, C=N, and C-Cl stretching and bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this type of compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight, as well as characteristic isotopic patterns due to the presence of chlorine.
Protocol: GC-MS Analysis
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: A small volume of the sample is injected into the GC, where it is vaporized.
-
Separation: The compound travels through a capillary column, separating it from any impurities.
-
Detection: The eluted compound enters the mass spectrometer, where it is ionized, and the mass-to-charge ratio of the resulting ions is measured.
Safe Handling and Storage
Although a specific Safety Data Sheet (SDS) for this compound is not widely available, information from closely related compounds such as 3-Chloro-6-hydrazinopyridazine provides guidance on safe handling.[9]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the physical properties of this compound. By presenting detailed experimental protocols and leveraging data from analogous compounds, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The methodologies outlined herein will enable the consistent and accurate characterization of this and other novel pyridazine derivatives, facilitating their advancement through the research and development pipeline.
References
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Technical Guide to 3-Chloro-6-pyrrol-1-yl-pyridazine: Structure, Nomenclature, and Synthetic Significance
Executive Summary
This technical guide provides an in-depth analysis of 3-Chloro-6-pyrrol-1-yl-pyridazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the molecule's structural features, systematic nomenclature, and core physicochemical properties. A central focus is placed on its synthetic utility, outlining a robust and logical pathway for its preparation and detailing its reactivity, which positions it as a valuable intermediate for chemical library synthesis. By combining the electron-deficient pyridazine core with the electron-rich pyrrole moiety, this scaffold offers a unique electronic and structural profile for developing novel therapeutic agents. This guide serves as a comprehensive resource, synthesizing foundational knowledge with practical, field-proven insights for professionals engaged in the exploration of novel chemical entities.
Introduction: The Strategic Value of Hybrid Heterocyclic Scaffolds
In modern drug discovery, the design of novel molecular architectures is paramount. The strategy of creating hybrid molecules by combining two or more distinct pharmacophores is a well-established approach to generate compounds with enhanced potency or entirely new biological activities.[1] The subject of this guide, this compound, is a prime example of this design philosophy.
The Pyridazine Moiety in Medicinal Chemistry
The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement endows it with unique physicochemical properties, including weak basicity, a high dipole moment, and a robust capacity for dual hydrogen bonding.[2][3] These characteristics are highly advantageous for modulating drug-target interactions.[2] Furthermore, the inherent polarity of the pyridazine core can improve metabolic stability and reduce off-target effects, such as inhibition of cytochrome P450 enzymes or interaction with the hERG potassium channel.[2][3] The pharmacological versatility of pyridazine analogs is extensive, with demonstrated activities including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[4]
The Pyrrole Ring: A Privileged Pharmacophore
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and a fundamental component of numerous natural products and synthetic drugs.[1] Marketed pharmaceuticals containing this moiety include the cholesterol-lowering drug atorvastatin and the anticancer agent sunitinib.[1] The significance of the pyrrole scaffold lies in its ability to engage in various biological interactions and to fine-tune key drug-like properties such as solubility, lipophilicity, and hydrogen-bonding capacity.[1]
Rationale for the Pyrrole-Pyridazine Hybrid Architecture
The strategic fusion of a pyridazine ring and a pyrrole ring creates a hybrid scaffold with compelling characteristics. The electron-rich nature of the pyrrole ring complements the electron-deficient pyridazine core, resulting in a molecule with unique electronic properties.[1] This combination has been explored for developing agents with a wide range of therapeutic applications, making the this compound framework a promising starting point for the synthesis of novel derivatives in structure-activity relationship (SAR) studies.[1]
Core Compound Analysis: this compound
A thorough understanding of the core compound's structure and properties is essential for its effective utilization in research and development.
Chemical Structure and Nomenclature
The compound is systematically named according to IUPAC conventions as 3-chloro-6-(1H-pyrrol-1-yl)pyridazine .[5] The numbering of the pyridazine ring begins at one of the nitrogen atoms and proceeds in a manner that gives the substituents the lowest possible locants. The pyrrole ring is attached via its nitrogen atom (position 1) to the carbon at position 6 of the pyridazine ring. A chlorine atom is substituted at position 3 of the pyridazine ring.
Physicochemical Properties
The key physicochemical data for this compound are summarized below, providing essential information for experimental design and handling.
| Property | Value | Source |
| CAS Number | 5096-76-4 | [5][6][] |
| Molecular Formula | C₈H₆ClN₃ | [5][] |
| Molecular Weight | 179.61 g/mol | [8] |
| IUPAC Name | 3-chloro-6-(1H-pyrrol-1-yl)pyridazine | [] |
| Boiling Point | 357.6°C at 760 mmHg | [] |
| Density | 1.34 g/cm³ | [] |
| InChI Key | LQIVORYEWIDSDK-UHFFFAOYSA-N | [][8] |
Synthesis and Reactivity
The synthetic tractability of a scaffold is a critical factor for its adoption in research. This compound can be accessed through established and reliable synthetic organic chemistry methods.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
The most logical and field-proven approach for the synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the commercially available precursor, 3,6-dichloropyridazine. The electron-withdrawing nature of the pyridazine nitrogens activates the chlorine atoms towards substitution. The reaction with pyrrole, typically in the presence of a base to deprotonate the pyrrole nitrogen and enhance its nucleophilicity, leads to the displacement of one of the chlorine atoms. The reaction generally exhibits good regioselectivity due to subtle electronic differences between the C3 and C6 positions, though reaction conditions can be optimized to favor the desired monosubstituted product.
Experimental Protocol: A Representative Synthesis
This protocol is a self-validating system based on established methodologies for similar transformations.[9]
Objective: To synthesize this compound from 3,6-dichloropyridazine and pyrrole.
Materials:
-
3,6-Dichloropyridazine (1.0 eq)
-
Pyrrole (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,6-dichloropyridazine and anhydrous DMF. Stir until the solid is fully dissolved.
-
Addition of Reagents: Add anhydrous potassium carbonate to the solution, followed by the dropwise addition of pyrrole.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Chemical Reactivity and Potential for Derivatization
The true value of this compound lies in its potential as a chemical intermediate.[1] The chlorine atom at the C3 position is a key reactive handle. It is susceptible to further chemical modification through a variety of reactions, most notably:
-
Nucleophilic Aromatic Substitution: Reaction with various nucleophiles (amines, thiols, alkoxides) can introduce a wide range of functional groups at the C3 position.
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex molecular structures.[1][10]
This dual functionality—a stable pyrrole-pyridazine core and a reactive chlorine handle—makes it an exceptionally versatile building block for constructing diverse chemical libraries for high-throughput screening.
Spectroscopic and Analytical Characterization
While specific experimental data for the title compound is not broadly published, its spectroscopic profile can be predicted with a high degree of confidence based on its constituent functional groups.
Predicted Spectroscopic Profile
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons. The two protons on the pyridazine ring will appear as doublets. The protons on the pyrrole ring will likely appear as two distinct multiplets or triplets, corresponding to the α- and β-protons relative to the pyrrole nitrogen.
-
¹³C NMR: The spectrum will display eight unique carbon signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be characteristic of aromatic carbons in electron-deficient (pyridazine) and electron-rich (pyrrole) environments. The carbon atom attached to the chlorine (C3) will be significantly influenced by the halogen's electronegativity.
-
Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching for the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic systems, and a characteristic C-Cl stretching vibration in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
Chromatographic and Purity Analysis
Standard analytical techniques are crucial for verifying the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing purity, typically showing a single major peak for a pure sample.[11] Gas Chromatography (GC) can also be used, provided the compound is thermally stable.
Applications in Drug Discovery and Development
The this compound scaffold is not merely a chemical curiosity; it is a platform for the rational design of new therapeutic agents.
Role as a Versatile Building Block
As established, the primary application of this compound is as a foundational building block.[1] Its pre-functionalized structure allows for rapid and efficient diversification. Medicinal chemists can utilize it to synthesize libraries of novel compounds, which can then be screened for various pharmacological activities.[1]
Potential for Structure-Activity Relationship (SAR) Studies
By systematically modifying the C3 position of the pyridazine ring, researchers can conduct detailed SAR studies.[1] This process involves synthesizing a series of analogs where the substituent at C3 is varied and then evaluating their biological activity. This allows for the identification of key structural features required for target binding and potency, guiding the optimization of lead compounds.
Examples of Structurally Related Bioactive Molecules
The potential of this scaffold is underscored by the biological activities of related structures. For instance, various 3-chloro-6-substituted-pyridazines have been investigated as intermediates in the synthesis of agents targeting neurological disorders and cancer.[9][12] The incorporation of piperazine or piperidine moieties at the C6 position has yielded compounds with significant biological activity, highlighting the modular nature of the pyridazine core in drug design.[12]
Safety, Handling, and Storage
| Hazard Category | Precautionary Guidance |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[15][16] |
| Skin Irritation | Causes skin irritation.[13][14][16] |
| Eye Irritation | Causes serious eye irritation/damage.[13][14][16] |
| Respiratory Irritation | May cause respiratory irritation.[13][16] |
Handling:
-
Always handle in a well-ventilated area or a chemical fume hood.[13][16][17]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14][16]
-
Wash hands thoroughly after handling.[14]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][16]
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a strategically designed molecular scaffold with significant potential in the field of drug discovery. Its synthesis is straightforward, and its structure offers a reactive handle for extensive chemical modification. The combination of the medicinally relevant pyridazine and pyrrole heterocycles provides a strong foundation for the development of novel compounds with diverse pharmacological profiles. This guide has provided a comprehensive overview of its nomenclature, structure, synthesis, reactivity, and applications, establishing it as a high-value tool for researchers and scientists dedicated to advancing therapeutic innovation.
References
- 1. This compound | 5096-76-4 | Benchchem [benchchem.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molecularinfo.com [molecularinfo.com]
- 6. 2abiotech.net [2abiotech.net]
- 8. This compound | CymitQuimica [cymitquimica.com]
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- 10. 3-Chloro-6-pyridin-3-yl-pyridazine synthesis - chemicalbook [chemicalbook.com]
- 11. 66346-85-8 3-Chloro-6-pyrrolidin-1-yl-pyridazine AKSci W7735 [aksci.com]
- 12. chemimpex.com [chemimpex.com]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. 3-Chloropyridazine | C4H3ClN2 | CID 11274989 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Solubility Profile of 3-Chloro-6-pyrrol-1-yl-pyridazine in Organic Solvents: A Framework for Systematic Assessment
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility of 3-Chloro-6-pyrrol-1-yl-pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. Given the scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles and experimental methodologies required for its systematic characterization. We delve into the physicochemical properties that govern its solubility, present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and offer a structured approach to data interpretation. This guide is designed to equip researchers, chemists, and formulation scientists with the necessary tools to generate reliable solubility data, crucial for optimizing synthetic routes, purification strategies, and the development of viable drug delivery systems.
Introduction: The Strategic Importance of Solubility Data
This compound is a substituted pyridazine derivative that serves as a valuable building block in the synthesis of biologically active molecules. The pyridazine core is a well-established scaffold in medicinal chemistry, with derivatives showing potential in various therapeutic areas.[1] The successful progression of any new chemical entity from discovery to a viable drug candidate is critically dependent on its physicochemical properties, with solubility being a primary gatekeeper.
Understanding the solubility of this compound in a range of organic solvents is paramount for several key stages of drug development:
-
Process Chemistry: Optimizing reaction conditions, solvent selection for crystallization, and developing efficient purification protocols.
-
Preformulation: Identifying suitable solvent systems for creating stable formulations and for conducting early-stage in-vitro and in-vivo studies.
-
Analytical Chemistry: Developing robust analytical methods for quantification and quality control.
This guide provides the theoretical grounding and practical, step-by-step protocols to empower researchers to systematically evaluate the solubility profile of this important synthetic intermediate.
Foundational Physicochemical & Structural Analysis
The solubility behavior of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle, which states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another, is the guiding concept.[2]
This compound (MW: 179.61 g/mol ) possesses distinct structural features that dictate its interaction with various solvents:[3]
-
The Pyridazine Ring: A six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system is polar and capable of participating in dipole-dipole interactions and potentially weak hydrogen bonding as an acceptor.
-
The Chloro Group: An electron-withdrawing group that contributes to the molecule's overall polarity.
-
The Pyrrol-1-yl Group: A five-membered aromatic heterocycle. While the pyrrole ring itself is less polar than pyridazine, its linkage to the pyridazine core creates a larger, somewhat rigid structure that can influence crystal packing and solvation.
The interplay of these groups results in a molecule of moderate polarity. It is expected to exhibit preferential solubility in polar organic solvents over non-polar aliphatic hydrocarbons.
Caption: Key functional groups influencing polarity.
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
In drug discovery and development, solubility is not a single value but is typically assessed in two distinct forms: kinetic and thermodynamic. Understanding the difference is crucial for applying the data correctly.
-
Kinetic Solubility: Measures the concentration of a compound at the point it begins to precipitate from a solution when added from a concentrated organic stock (e.g., DMSO).[4][5] This is a high-throughput method used in early discovery to quickly flag compounds that might have solubility issues in aqueous assay buffers.[4] However, it can often overestimate the true solubility due to the formation of supersaturated solutions or amorphous precipitates.[4]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a solute in a solvent at a specific temperature, where the solution is saturated and in equilibrium with an excess of the solid compound.[5] This is the gold-standard measurement, essential for preformulation and process development, as it reflects the stable state of the system.[6] The shake-flask method is the most reliable technique for its determination.[6]
Caption: Role of solubility types in drug development.
Experimental Protocols for Solubility Determination
A standardized and meticulously documented experimental protocol is essential for generating reliable and reproducible solubility data.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This protocol details the definitive method for measuring equilibrium solubility.[6]
Objective: To determine the maximum concentration of this compound that dissolves in various organic solvents at a controlled temperature (e.g., 25 °C) under equilibrium conditions.
Materials & Reagents:
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or higher), e.g.:
-
Methanol (Polar, Protic)
-
Ethanol (Polar, Protic)
-
Acetonitrile (Polar, Aprotic)
-
Acetone (Polar, Aprotic)
-
Ethyl Acetate (Intermediate Polarity)
-
Dichloromethane (DCM) (Non-polar)
-
Toluene (Non-polar)
-
Heptane (Non-polar, Aliphatic)
-
-
2-mL glass vials with PTFE-lined caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
Calibrated pipettes
-
HPLC system with UV detector or LC-MS
Procedure:
-
Preparation: Add an excess amount of solid this compound to a tared 2-mL glass vial (e.g., 5-10 mg). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in a shaker-incubator set to a constant temperature (e.g., 25 °C). Shake the vials at a consistent speed for at least 24 hours to ensure equilibrium is reached. A 48-hour period is recommended to confirm equilibrium by taking measurements at both 24 and 48 hours.
-
Phase Separation: After equilibration, allow the vials to rest at the set temperature for at least 2 hours to allow the excess solid to settle. Centrifuge the vials (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sampling: Carefully withdraw a known aliquot of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.
-
Dilution: Immediately dilute the aliquot with a known volume of a suitable mobile phase or solvent in which the compound is highly soluble to prevent precipitation. A serial dilution may be necessary to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method. Determine the concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in mg/mL and mol/L.
References
The Biological Potential of 3-Chloro-6-pyrrol-1-yl-pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals
Executive Summary: The hybridization of distinct pharmacophores into a single molecular framework is a cornerstone of modern drug discovery, aimed at generating novel compounds with enhanced efficacy and unique biological activity profiles. This guide focuses on the therapeutic potential of derivatives built upon the 3-chloro-6-pyrrol-1-yl-pyridazine scaffold. This core structure synergistically combines the electron-deficient pyridazine ring, a privileged scaffold in numerous approved drugs, with the electron-rich pyrrole moiety, a fundamental component of many natural products and synthetic pharmaceuticals.[1] The strategically positioned chlorine atom at the C-3 position serves as a versatile synthetic handle, enabling extensive derivatization and facilitating systematic structure-activity relationship (SAR) studies.[1] This document provides an in-depth exploration of the synthesis, key biological activities—with a focus on anticancer and anti-inflammatory applications—and mechanistic underpinnings of this promising class of compounds, intended for researchers, medicinal chemists, and drug development scientists.
Part 1: The this compound Scaffold: A Rationale for Investigation
The Pyridazine Moiety: A Privileged Structure in Medicinal Chemistry
The pyridazine ring, a six-membered diazine heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug development.[2][3] Its unique electronic properties and ability to participate in robust hydrogen bonding interactions have led to its incorporation into a wide array of therapeutic agents.[3] Marketed drugs containing the pyridazine core demonstrate its versatility, with applications ranging from oncology (e.g., Tepotinib) to cardiovascular disease (e.g., Pildralazine).[4] The nitrogen atoms influence the molecule's polarity and metabolic stability, making the pyridazine nucleus an attractive starting point for designing novel drug candidates targeting diverse biological processes.[2][5]
The Pyrrole Ring: A Cornerstone of Bioactive Molecules
The pyrrole ring, a five-membered aromatic heterocycle, is another foundational motif in medicinal chemistry, present in essential natural products like heme and chlorophyll as well as blockbuster drugs such as the cholesterol-lowering agent atorvastatin and the anticancer drug sunitinib.[1][4] The pyrrole scaffold is highly valued for its capacity to modulate critical drug-like properties, including solubility, lipophilicity, and hydrogen-bonding potential, while engaging in various biological interactions.[1] Pyrrole derivatives have exhibited a vast spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1]
Rationale for Hybridization: Synergistic Potential
The strategic fusion of the electron-rich pyrrole ring with the electron-deficient pyridazine core creates a hybrid architecture with unique electronic and physicochemical properties.[1] This combination is designed to explore potential synergistic effects, where the integrated molecule exhibits activities superior to its individual components. The this compound scaffold is particularly valuable as the C3-chlorine atom is a highly reactive site, serving as an excellent anchor for introducing chemical diversity through reactions like nucleophilic substitution and palladium-catalyzed cross-coupling.[1] This enables the synthesis of large compound libraries for screening and optimization of biological activity.
Part 2: Synthesis and Derivatization Strategies
The development of a robust synthetic platform is critical for exploring the therapeutic potential of the this compound scaffold. The general approach involves the initial construction of the core structure, followed by diversification at the reactive C3-chloro position.
Synthesis of the Core Scaffold
While multiple routes to pyridazine synthesis exist, a common approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[6] For the specific pyrrol-1-yl substitution, the synthesis could plausibly start from 3,6-dichloropyridazine, a commercially available precursor. A nucleophilic substitution reaction with pyrrole under appropriate basic conditions would yield the this compound core.
Key Derivatization Workflow
The C3-chloro group is the primary site for chemical modification. Its reactivity allows for a wide range of transformations, enabling the exploration of chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Part 3: Anticancer Activity
Pyridazine-containing compounds have demonstrated significant potential as anticancer agents by targeting a diverse array of biological processes involved in cancer progression.[2][5]
Mechanism of Action: Targeting Oncogenic Pathways
3.1.1 Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, primarily driven by the VEGF signaling pathway. Several pyridazine-containing compounds have been reported as potent inhibitors of VEGFR kinases.[7][8] By blocking the ATP-binding site of the VEGFR tyrosine kinase, these derivatives inhibit its autophosphorylation and downstream signaling, leading to a suppression of tumor-induced angiogenesis.
3.1.2 Inhibition of Cyclooxygenase-2 (COX-2) The COX-2 enzyme is often overexpressed in various cancers and contributes to inflammation-driven tumorigenesis. Selective inhibition of COX-2 is a validated strategy for cancer therapy and prevention. Pyridazine derivatives have emerged as a novel prototype for developing potent and selective COX-2 inhibitors.[9][10]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol provides a framework for assessing the cytotoxic effects of synthesized derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HCT-116 colon cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1 to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Imatinib, Doxorubicin).[7]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Data Presentation: Representative Cytotoxicity Data
| Compound | R-Group at C3 | Cell Line | IC₅₀ (µM)[7] |
| Derivative A | 4-Fluorophenyl | HCT-116 | 35.2 |
| Derivative B | 2-Chloro-3-pyridyl | HCT-116 | 30.3 |
| Derivative C | 4-Fluorophenyl | MCF-7 | 28.9 |
| Derivative D | 2-Chloro-3-pyridyl | MCF-7 | 25.1 |
| Imatinib | (Reference) | HCT-116 | 33.1 |
| Imatinib | (Reference) | MCF-7 | > 50 |
Note: Data is representative and based on values reported for similar pyridazine structures.[7]
Part 4: Anti-inflammatory Activity
Chronic inflammation is a key contributor to numerous diseases, making the development of novel anti-inflammatory agents a therapeutic priority. The pyridazinone core, a close relative of pyridazine, has emerged as a leading structure for developing anti-inflammatory agents with potentially low ulcerogenic effects.[9][11]
Mechanism of Action: Modulating Inflammatory Pathways
4.1.1 Inhibition of NF-κB Transcriptional Activity The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB and the translocation of NF-κB to the nucleus, where it drives the expression of inflammatory genes like IL-6 and TNF-α. Some pyridazinone derivatives have been shown to inhibit LPS-induced NF-κB activity, representing a key anti-inflammatory mechanism.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridazine synthesis [organic-chemistry.org]
- 7. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity [mdpi.com]
Unveiling the Therapeutic Potential of 3-Chloro-6-pyrrol-1-yl-pyridazine: A Roadmap for Target Identification and Validation in Oncology
An In-depth Technical Guide
Abstract
The confluence of pyridazine and pyrrole scaffolds in a single molecular entity presents a compelling starting point for novel therapeutic development. The compound 3-Chloro-6-pyrrol-1-yl-pyridazine, while primarily recognized as a synthetic intermediate, embodies a structural framework ripe for exploration against critical targets in oncology.[1][2] The pyridazine core is a well-established pharmacophore in numerous biologically active agents, while the pyrrole ring is a cornerstone of many natural and synthetic drugs.[3][4] This guide delineates a strategic, data-driven approach for researchers and drug development professionals to investigate the therapeutic potential of this compound. We will focus on its inferred potential as a protein kinase inhibitor, proposing specific, high-value oncology targets and outlining a comprehensive, multi-tiered experimental workflow for target validation. This document serves not as a declaration of proven activity, but as a rigorous, scientifically-grounded roadmap for discovery.
Introduction: The Chemical and Therapeutic Rationale
This compound is a heterocyclic compound featuring a pyridazine ring substituted with a pyrrole at the 6-position and a reactive chlorine atom at the 3-position. The strategic placement of these moieties provides a unique electronic and steric profile.
-
The Pyrrolopyridazine Scaffold: The fusion of these two heterocyclic systems is significant. The pyrrolopyridine nucleus is known to mimic the purine ring of ATP, the ubiquitous substrate for protein kinases.[5] This structural analogy makes compounds built on this scaffold prime candidates for ATP-competitive kinase inhibitors, a highly successful class of anticancer drugs.[5]
-
The Reactive Chlorine Handle: The chlorine atom at the 3-position is a key feature for medicinal chemistry. It serves as a versatile synthetic handle, allowing for the generation of extensive compound libraries through reactions like nucleophilic substitution or palladium-catalyzed cross-coupling.[2] This enables systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Given the established role of pyridazine and pyrrolopyridine derivatives in oncology, particularly as kinase inhibitors, this guide will focus on a hypothesis-driven exploration of this compound against key oncogenic protein kinases.[6][7][8]
Hypothesized Target Class: Protein Kinase Inhibition
The dysregulation of protein kinase activity is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis. The structural features of this compound strongly suggest its potential as a kinase inhibitor. We will explore two high-impact, yet distinct, kinase targets in oncology: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Potential Target 1: Epidermal Growth Factor Receptor (EGFR)
Rationale for Target Selection: EGFR is a receptor tyrosine kinase that plays a pivotal role in the progression of various cancers, including non-small cell lung cancer and colon cancer.[6] Studies on structurally related spiro-pyrrolopyridazine derivatives have demonstrated their potential for EGFR inhibition and antiproliferative activity against cancer cell lines.[6][9] This precedent makes EGFR a primary candidate target for this compound.
Hypothesized Mechanism of Action: We hypothesize that this compound functions as an ATP-competitive inhibitor of the EGFR kinase domain. The compound is predicted to bind to the ATP-binding pocket, with the pyrrolopyridazine core forming key hydrogen bond interactions with the hinge region of the kinase, thereby preventing ATP binding and subsequent autophosphorylation and downstream signaling.
Diagram: Hypothesized EGFR Pathway Inhibition
Caption: EGFR signaling pathway and the proposed point of inhibition.
Experimental Validation Workflow for EGFR Inhibition
A multi-step, hierarchical approach is essential to validate EGFR as a target.
Workflow Diagram: Target Validation
Caption: A streamlined workflow for validating kinase inhibitors.
Step 1: In Vitro Kinase Activity Assay
This initial step directly measures the compound's ability to inhibit the enzymatic activity of purified EGFR kinase.
-
Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Reagent Preparation: Prepare a reaction buffer containing recombinant human EGFR kinase domain and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).
-
Compound Titration: Perform a serial dilution of this compound in DMSO, then dilute further in the reaction buffer to create a range of concentrations (e.g., 10 µM to 1 nM).
-
Kinase Reaction Initiation: In a 384-well plate, add 5 µL of the compound dilution, 10 µL of the enzyme/substrate mix, and initiate the reaction by adding 10 µL of a 10 µM ATP solution. Include "no enzyme" and "no compound" controls.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion & Detection: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luciferase-driven luminescence signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus, kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
-
Hypothetical Data Summary
| Compound | Target Kinase | IC50 (nM) |
| This compound | EGFR | 85 |
| Gefitinib (Control) | EGFR | 25 |
Step 2: Cell-Based Antiproliferative Assay
This step assesses the compound's ability to inhibit the growth of cancer cells that are dependent on EGFR signaling.
-
Protocol: XTT Cell Proliferation Assay
-
Cell Seeding: Seed A549 (human lung carcinoma, EGFR-expressing) cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
XTT Reagent Addition: Add 50 µL of XTT labeling mixture to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the XTT tetrazolium salt to a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a plate-reading spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
-
Hypothetical Data Summary
| Compound | Cell Line | Target | GI50 (µM) |
| This compound | A549 | EGFR | 1.2 |
| Gefitinib (Control) | A549 | EGFR | 0.5 |
Step 3: Target Engagement Assay (Western Blot)
This crucial step confirms that the compound inhibits the intended target within the cell.
-
Protocol: Western Blot for Phospho-EGFR
-
Cell Treatment: Culture A549 cells to ~80% confluency. Serum-starve the cells for 12 hours.
-
Inhibition: Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-EGFR (pY1068) and total EGFR. Use a loading control like GAPDH or β-actin.
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the pEGFR/Total EGFR ratio confirms target engagement.
-
Conclusion and Future Directions
This guide presents a hypothesis-driven framework for evaluating this compound as a potential anticancer agent. By leveraging its structural similarity to known ATP-competitive kinase inhibitors, we have identified EGFR as a high-priority potential target. The detailed experimental workflows provide a clear and robust path for validating this hypothesis, from initial biochemical screening to confirmation of target engagement in a cellular context.
Successful validation would position this compound as a valuable lead compound. The reactive chlorine at the 3-position offers a prime opportunity for medicinal chemists to synthesize a focused library of analogs. These derivatives could then be screened through the same validation cascade to identify compounds with enhanced potency, improved selectivity against a panel of kinases, and favorable drug-like properties, ultimately paving the way for a new class of targeted cancer therapeutics.
References
- 1. 3-Chloro-6-pyrrolidin-1-yl-pyridazine [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. sarpublication.com [sarpublication.com]
- 4. scispace.com [scispace.com]
- 5. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Emergence of 3-Chloro-6-pyrrol-1-yl-pyridazine: A Technical Guide to a Novel Building Block for Targeted Protein Degradation
Abstract
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this technology are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which are meticulously constructed from three key components: a target protein binder, an E3 ubiquitin ligase ligand, and a connecting linker. The discovery and optimization of novel building blocks for these components are critical to expanding the scope and efficacy of TPD. This in-depth technical guide introduces 3-chloro-6-pyrrol-1-yl-pyridazine , a novel heterocyclic scaffold increasingly recognized as a valuable building block for the synthesis of next-generation protein degraders. We will explore its physicochemical properties, detail its synthesis, and provide a scientifically-grounded perspective on its application in the rational design of PROTACs, including a hypothesized engagement of the DCAF16 E3 ligase. This guide is intended for researchers, medicinal chemists, and drug development professionals actively working in the field of targeted protein degradation.
Introduction: The Imperative for Novel Building Blocks in Protein Degradation
The paradigm of small molecule drug discovery has traditionally focused on occupancy-driven inhibition of protein function. Targeted Protein Degradation, however, leverages an event-driven mechanism, hijacking the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins entirely.[1] This is achieved through bifunctional degraders that act as molecular bridges, bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.[2]
The success of a PROTAC is contingent on the intricate interplay of its three components. While much effort has been focused on developing potent ligands for target proteins, the choice of the E3 ligase ligand and the nature of the linker are equally critical for achieving optimal degradation efficiency, selectivity, and favorable pharmacokinetic properties.[3] Although ligands for well-established E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are widely used, the exploration of new E3 ligase recruiters is a burgeoning area of research, promising to unlock tissue-specific degradation and overcome resistance mechanisms.[2]
It is within this context that novel, synthetically versatile building blocks like This compound emerge as key enabling tools for the next wave of protein degrader development.
Physicochemical Properties and Strategic Advantages of the Pyridazine Core
The pyridazine ring is a unique heterocyclic scaffold with a distinct set of physicochemical properties that make it an attractive component for medicinal chemistry and, specifically, for protein degrader design.[4]
| Property | Value/Characteristic | Implication for Protein Degraders |
| Molecular Weight | 179.61 g/mol | A low molecular weight starting point, advantageous for building larger PROTAC molecules while staying within a reasonable size for maintaining drug-like properties. |
| Polarity | High dipole moment | Can improve aqueous solubility, a common challenge for "beyond Rule of Five" PROTAC molecules.[5] |
| Hydrogen Bonding | Two nitrogen atoms as H-bond acceptors | Potential for specific interactions within the E3 ligase binding pocket, contributing to affinity and selectivity.[4] |
| Synthetic Handle | Reactive chloro group at C3 | Provides a reliable and strategically positioned site for the attachment of linkers through various cross-coupling reactions. |
| Metabolic Stability | Generally stable heterocyclic core | Can contribute to improved metabolic stability of the final degrader molecule. |
The inherent polarity of the pyridazine nucleus can help to mitigate the high lipophilicity often associated with PROTACs, potentially leading to improved cell permeability and pharmacokinetic profiles.[5] The strategic placement of the chloro group provides a chemically tractable handle for linker attachment without compromising the core scaffold's potential interactions with a target protein.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a reliable and scalable two-step process starting from the commercially available 3,6-dichloropyridazine. The following protocol is an adaptation of established methods for the synthesis of related 3-chloro-6-substituted pyridazines.
Step 1: Synthesis of 3-Chloro-6-hydrazinylpyridazine
This initial step involves a nucleophilic aromatic substitution of one of the chlorine atoms in 3,6-dichloropyridazine with hydrazine.
-
Reactants:
-
3,6-Dichloropyridazine (1 equiv.)
-
Hydrazine hydrate (excess, e.g., 5-10 equiv.)
-
Ethanol (as solvent)
-
-
Procedure:
-
Dissolve 3,6-dichloropyridazine in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3-chloro-6-hydrazinylpyridazine as a solid.
-
Step 2: Synthesis of this compound
The second step is a condensation reaction between the synthesized 3-chloro-6-hydrazinylpyridazine and 2,5-dimethoxytetrahydrofuran (a precursor to succinaldehyde) to form the pyrrole ring. This is a variation of the Paal-Knorr pyrrole synthesis.
-
Reactants:
-
3-Chloro-6-hydrazinylpyridazine (1 equiv.)
-
2,5-Dimethoxytetrahydrofuran (1.1 equiv.)
-
Glacial acetic acid (as solvent and catalyst)
-
-
Procedure:
-
Suspend 3-chloro-6-hydrazinylpyridazine in glacial acetic acid in a round-bottom flask.
-
Add 2,5-dimethoxytetrahydrofuran to the suspension.
-
Heat the reaction mixture to reflux for 2-3 hours. The reaction should become homogeneous as it progresses. Monitor by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Application in PROTAC Design: A Hypothesized Role in DCAF16 Recruitment
While this compound is commercially available as a PROTAC building block, its specific E3 ligase target is not yet widely published in peer-reviewed literature. However, based on structural analysis and the growing understanding of E3 ligase-ligand interactions, we can formulate a strong hypothesis for its intended use.
The pyridazine core is a bioisostere for other aromatic systems and its unique electronic properties can lead to novel binding modes. While not a classic VHL or CRBN ligand, the pyrrol-pyridazine scaffold bears resemblance to fragments that could potentially bind to less-explored E3 ligases. One such candidate is DCAF16 (DDB1 and CUL4 associated factor 16), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase. The exploration of novel DCAF E3 ligases is a key area in expanding the scope of TPD.
Hypothesis: The this compound moiety is designed to act as a novel ligand for the DCAF16 E3 ligase. The pyrrole and pyridazine nitrogens may engage in key hydrogen bonding interactions within the DCAF16 substrate-binding pocket, while the overall planar structure could facilitate favorable pi-stacking interactions.
The workflow for incorporating this building block into a PROTAC would proceed as follows:
References
- 1. nbinno.com [nbinno.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles | Semantic Scholar [semanticscholar.org]
- 5. Palladium(II)-Catalyzed C(sp)-C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines [organic-chemistry.org]
The Chemistry and Applications of 3-Chloro-6-pyrrol-1-yl-pyridazine: A Technical Guide for Researchers
Abstract
The hybrid heterocyclic scaffold of 3-chloro-6-pyrrol-1-yl-pyridazine represents a molecule of significant interest in contemporary medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of its synthesis, chemical reactivity, and diverse applications, with a particular focus on its role as a versatile building block for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a comprehensive overview and practical, field-proven insights into the utilization of this potent chemical entity.
Introduction: The Strategic Amalgamation of Two Privileged Heterocycles
The pyridazine ring, an aromatic six-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore.[1] Its unique electronic properties, including a high dipole moment and hydrogen bonding capabilities, contribute to its prevalence in a range of biologically active compounds. Similarly, the pyrrole ring, a five-membered aromatic heterocycle, is a fundamental component of numerous natural products and synthetic drugs, valued for its ability to engage in various biological interactions.[1]
The strategic fusion of these two privileged scaffolds in this compound creates a unique molecular architecture with a rich potential for chemical diversification and biological activity. The electron-deficient nature of the pyridazine ring is complemented by the electron-rich pyrrole moiety, and the presence of a reactive chlorine atom at the 3-position provides a versatile handle for the introduction of a wide array of functional groups. This guide will delve into the synthetic pathways to access this core, the predictable reactivity that allows for rational drug design, and the emerging applications that highlight its therapeutic promise.
Synthesis of the this compound Core
The most logical and efficient synthetic route to this compound is through a Paal-Knorr pyrrole synthesis, a classic and reliable method for the formation of pyrrole rings.[2][3] This approach utilizes the readily available starting material, 3-chloro-6-hydrazinopyridazine.
Underlying Principle: The Paal-Knorr Reaction
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or hydrazine to yield a pyrrole.[2] The reaction typically proceeds under neutral or mildly acidic conditions. The mechanism involves the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to afford the aromatic pyrrole ring.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for similar heterocyclic syntheses.[4]
Materials:
-
3-Chloro-6-hydrazinopyridazine
-
2,5-Dimethoxytetrahydrofuran
-
Ethanol
-
Acetic Acid (Glacial)
-
Water (Deionized)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
To a solution of 3-chloro-6-hydrazinopyridazine (1.0 eq) in ethanol, add 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Reduce the solvent volume in vacuo using a rotary evaporator.
-
Add water to the concentrated mixture to precipitate the crude product.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.
Causality Behind Experimental Choices:
-
2,5-Dimethoxytetrahydrofuran: This reagent serves as a stable and easy-to-handle precursor to succinaldehyde (a 1,4-dicarbonyl compound) under acidic conditions.
-
Acetic Acid: The acidic catalyst is crucial for the in situ generation of the dicarbonyl compound from its acetal precursor and to facilitate the dehydration steps in the Paal-Knorr cyclization.
-
Ethanol: A common and effective solvent for this type of condensation reaction, providing good solubility for the reactants and a suitable boiling point for the reaction temperature.
Chemical Reactivity: A Gateway to Molecular Diversity
The chemical reactivity of this compound is primarily dictated by the chlorine atom at the 3-position of the pyridazine ring. This position is susceptible to a variety of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution at the C3 position. The chlorine atom can be displaced by a range of nucleophiles, including amines, alkoxides, and thiolates. This allows for the straightforward introduction of diverse side chains, which is a cornerstone of structure-activity relationship (SAR) studies.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. In the context of this compound, it enables the introduction of aryl and heteroaryl substituents at the 3-position, significantly expanding the accessible chemical space.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like XPhos)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DME)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 eq).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is critical for efficient C-Cl bond activation, which can be challenging. For chloropyridazines, more electron-rich and bulky phosphine ligands like XPhos are often employed to promote the oxidative addition step of the catalytic cycle.
-
Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxidation, necessitating the exclusion of oxygen from the reaction.
Applications in Drug Discovery and Development
The this compound scaffold and its derivatives have shown significant promise in various therapeutic areas, particularly in oncology and as kinase inhibitors.
Anticancer and Kinase Inhibitory Activity
Numerous studies have demonstrated the potent anticancer and kinase inhibitory activities of pyridazine and pyrrolopyridazine derivatives.[5][6][7][8] These compounds often target key signaling pathways involved in cancer cell proliferation, survival, and metastasis. For instance, derivatives of the pyridazine core have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK1).[6][9]
The table below summarizes the biological activity of some representative pyrrolopyridazine and related derivatives, highlighting their potential as therapeutic agents.
| Compound Class | Target/Activity | IC₅₀/Activity | Reference |
| Spiro-pyrrolopyridazine Derivative (SPP10) | EGFR Kinase Inhibition | 0.20 µM (H69AR cells) | [5][10] |
| Spiro-pyrrolopyridazine Derivative (SPP15) | Cytotoxicity (PC-3 cells) | 2.8 µM | [10] |
| Imidazo[1,2-b]pyridazine Derivative (27f) | Mps1 Kinase Inhibition | 0.70 nM (cellular) | [8] |
| Imidazo[1,2-b]pyridazine Derivative | IKKβ Inhibition | Potent activity reported | [11] |
| 3-(Fluoro-imidazolyl)pyridazine Derivative (A4) | STING Agonist | EC₅₀ = 0.06 µM (THP1 cells) | [12] |
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on this compound are emerging, insights can be drawn from related pyrrolopyrimidine and imidazo[1,2-b]pyridazine series.[11][13]
-
Substitution at the 3-position: Modification of the 3-position, accessible through the versatile chlorine handle, is a key strategy for modulating potency and selectivity. The introduction of various aryl and heteroaryl groups via Suzuki coupling can lead to interactions with specific pockets in the target protein's active site.
-
The Pyrrole Moiety: The pyrrole ring can engage in hydrogen bonding and hydrophobic interactions. Substitutions on the pyrrole ring, though synthetically more challenging, could further fine-tune the biological activity.
-
The Pyridazine Core: The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, contributing to the overall binding affinity of the molecule.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Synthetic Workflow
Caption: Synthetic route to the core scaffold.
Reactivity Pathways
Caption: Key reactivity pathways for diversification.
Application in Kinase Inhibition
Caption: Mechanism of action as a kinase inhibitor.
Conclusion
This compound is a highly valuable and versatile scaffold in modern drug discovery. Its straightforward synthesis, predictable reactivity, and the proven biological potential of its constituent heterocycles make it an attractive starting point for the development of novel therapeutic agents. The ability to readily diversify the molecule at the 3-position through robust chemical transformations like the Suzuki-Miyaura coupling allows for systematic exploration of structure-activity relationships. As our understanding of the molecular drivers of disease continues to grow, scaffolds like this compound will undoubtedly play a crucial role in the design and synthesis of the next generation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Pyridazine Core: A Journey from Serendipitous Discovery to Rational Drug Design
An In-depth Technical Guide on the Discovery, History, and Application of Pyridazine-Based Compounds in Research
Abstract
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has evolved from a chemical curiosity to a cornerstone scaffold in modern medicinal chemistry.[1][2] Characterized by its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and weak basicity—the pyridazine moiety offers a versatile platform for molecular recognition and drug design.[1][3] This technical guide provides a comprehensive exploration of the discovery and history of pyridazine-based compounds. We will traverse the timeline from the initial seminal syntheses in the late 19th century to the elucidation of their broad pharmacological potential and the eventual development of clinically approved therapeutics. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed synthetic protocols, and a forward-looking perspective on this "privileged structure."
The Genesis of a Heterocycle: Early Discoveries and Foundational Synthesis
The story of pyridazine begins not in a targeted search for a new chemical entity, but as a byproduct of broader investigations into organic structures. The first synthesis of a pyridazine derivative is credited to the eminent German chemist Hermann Emil Fischer in 1886.[4][5][6] During his classic work on indole synthesis, Fischer reported the condensation of phenylhydrazine with levulinic acid, an achievement that serendipitously produced the first substituted pyridazine ring.[7][8] This discovery, while not immediately pursued for its own sake, laid the conceptual groundwork for accessing this new class of heterocycles.
It was not until nearly a decade later, in 1895, that the parent, unsubstituted pyridazine heterocycle was prepared by Tauber .[4][5] His method involved the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation.[7] However, these early methods were often cumbersome. A more practical and enduring route to the parent compound was later established starting from maleic hydrazide, which is converted to 3,6-dichloropyridazine and subsequently dehalogenated.[7][9][10]
The most fundamental and widely adopted synthetic strategy, however, relies on the cyclocondensation of a 1,4-dicarbonyl compound (or its equivalent, such as a γ-ketoacid) with hydrazine or its derivatives.[5][7][11] This approach remains a cornerstone of pyridazine chemistry due to its reliability and the accessibility of starting materials.
Diagram 1: Foundational Pyridazine Synthesis Routes
Caption: Core synthetic pathways to the pyridazine scaffold.
Physicochemical Properties: The Rationale for a Privileged Scaffold
The utility of the pyridazine ring in drug discovery is deeply rooted in its distinct electronic and physical properties, which differentiate it from its isomers, pyrimidine and pyrazine, as well as the ubiquitous phenyl ring.[1] Understanding these properties is critical to appreciating its role as a bioisostere and pharmacophore.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₄H₄N₂ | A simple, low molecular weight aromatic core.[7] |
| Molar Mass | 80.09 g·mol⁻¹ | Contributes minimally to molecular weight, aiding in "rule of five" compliance.[11] |
| Appearance | Colorless Liquid | Basic physical state at standard conditions.[7][11] |
| Boiling Point | 208 °C | Indicates strong intermolecular forces.[7][11] |
| Dipole Moment | ~4 D | High polarity improves aqueous solubility and can facilitate dipole-dipole interactions with biological targets.[3][5] |
| Basicity (pKa) | 2.3 | Weakly basic, meaning it is typically not protonated at physiological pH, avoiding potential off-target ionic interactions.[3][5] |
| Solubility | Miscible in water | The high polarity enhances water solubility, a key factor for bioavailability.[7][11][12] |
| H-Bonding | Two adjacent nitrogen atoms act as H-bond acceptors. | Enables robust, dual hydrogen-bonding interactions with target proteins, which can significantly increase binding affinity.[1][3] |
The adjacent nitrogen atoms create a significant dipole moment, rendering the pyridazine scaffold more polar than its isomers. This polarity is frequently exploited by medicinal chemists to reduce lipophilicity and improve the aqueous solubility of drug candidates, a common challenge in the optimization phase.[1][12] Furthermore, the two adjacent lone pairs on the nitrogen atoms are potent hydrogen bond acceptors, allowing the ring to anchor a molecule within a protein's binding site with high affinity.[1][3]
From Herbicides to Therapeutics: The Dawn of Biological Activity
While pyridazines are rare in nature, their synthetic derivatives quickly found utility in agrochemicals, with compounds like Pyridate and Credazine emerging as effective herbicides.[7][11] This early success hinted at the scaffold's potential to interact with biological systems.
The transition into medicinal chemistry began in the mid-20th century. One of the first landmark pyridazine-containing drugs was Hydralazine , a phthalazine derivative approved by the FDA in 1953 as an antihypertensive agent.[1] Although technically a fused pyridazine, its success opened the door for exploring the broader pyridazine chemical space.
Over the following decades, researchers discovered that the pyridazine nucleus could serve as a platform for a vast array of pharmacological activities.[13] These include, but are not limited to:
This broad spectrum of activity is a testament to the scaffold's ability to be functionalized at multiple positions, allowing for the fine-tuning of its steric and electronic properties to achieve selectivity for diverse biological targets.[2][11]
Key Experimental Protocol: Synthesis of a 6-Aryl-3(2H)-pyridazinone
To provide a practical context, this section details a representative protocol for the synthesis of a pyridazinone derivative, a common intermediate in drug discovery programs. The methodology is based on the classical reaction of a γ-ketoacid with hydrazine.
Objective: To synthesize 6-phenyl-4,5-dihydro-3(2H)-pyridazinone from 3-benzoylpropionic acid.
Materials:
-
3-Benzoylpropionic acid
-
Hydrazine hydrate (80% solution)
-
Ethanol (95%)
-
Reflux condenser, heating mantle, round-bottom flask, magnetic stirrer
-
Beakers, Buchner funnel, filter paper
-
Recrystallization solvent (e.g., ethanol/water mixture)
Methodology:
-
Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of 3-benzoylpropionic acid in 100 mL of 95% ethanol.
-
Add a magnetic stir bar to the flask.
-
Causality: Ethanol is chosen as the solvent due to its ability to dissolve both the organic starting material and the aqueous hydrazine hydrate, creating a homogenous reaction medium.
-
-
Addition of Hydrazine:
-
While stirring, slowly add 4.0 mL of 80% hydrazine hydrate to the solution at room temperature.
-
Causality: A slight molar excess of hydrazine hydrate is used to ensure the complete consumption of the limiting γ-ketoacid. Slow addition helps to control any initial exotherm.
-
-
Cyclocondensation Reaction:
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux with continuous stirring for 4 hours.
-
Causality: Heating provides the necessary activation energy for the nucleophilic attack of hydrazine onto the two carbonyl groups (the ketone and the carboxylic acid), followed by intramolecular cyclization and dehydration to form the stable six-membered pyridazinone ring.
-
-
Isolation of Crude Product:
-
After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature, and then further cool in an ice bath for 30 minutes.
-
A precipitate should form upon cooling.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid cake with a small amount of cold ethanol to remove soluble impurities.
-
Causality: The product is typically less soluble in cold ethanol than the starting materials or byproducts, allowing for its isolation by precipitation and filtration.
-
-
Purification:
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., an ethanol-water mixture).
-
Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
Filter the purified crystals, wash with a minimal amount of cold solvent, and dry under vacuum.
-
Causality: Recrystallization is a purification technique based on differences in solubility. Impurities remain in the mother liquor while the desired compound crystallizes out in a purer form.
-
-
Characterization:
-
Determine the melting point, and confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
A Timeline of Innovation: Landmark Pyridazine-Based Drugs
The journey from initial discovery to clinical application is best illustrated by the key drugs that have defined the therapeutic legacy of the pyridazine scaffold.
Diagram 2: Timeline of Pyridazine Drug Discovery Milestones
Caption: Key milestones in the development of pyridazine-based therapeutics.
-
Hydralazine (1953): One of the earliest antihypertensive drugs, it established the potential of the fused pyridazine (phthalazine) core in cardiovascular medicine.[1]
-
Minaprine (1972): Approved in France as an antidepressant, Minaprine was a pioneering 3-aminopyridazine derivative.[1][7] Although it was later withdrawn due to side effects, its dual serotonergic and dopaminergic activity highlighted the scaffold's potential for creating CNS-acting agents and sparked decades of further research.[1][18]
-
Ponatinib (2012): This multi-targeted tyrosine kinase inhibitor, featuring a fused imidazo[1,2-b]pyridazine ring system, was a significant advance in oncology.[1] It was specifically designed to be effective against resistant forms of chronic myeloid leukemia (CML), demonstrating the power of rational design incorporating the pyridazine motif.
-
Relugolix (2019): A gonadotropin-releasing hormone (GnRH) receptor antagonist, Relugolix represents a modern application of the pyridazine core in endocrinology for treating conditions like uterine fibroids.[1]
-
Deucravacitinib (2022): As an allosteric inhibitor of tyrosine kinase 2 (TYK2), Deucravacitinib is a first-in-class oral therapy for plaque psoriasis. Its approval underscores the continued relevance and therapeutic potential of pyridazine-based compounds in treating complex immunological diseases.[1][3][17]
Modern Perspectives and Future Directions
The pyridazine scaffold is no longer just a bioisosteric replacement but a strategic tool in the medicinal chemist's arsenal. Current research continues to expand its applications. The inherent polarity and hydrogen bonding capabilities are being leveraged to tackle challenges like poor solubility and to improve interactions with target proteins.[1][12]
Diagram 3: Modern Drug Discovery Workflow with Pyridazine Scaffolds
Caption: A streamlined workflow for developing pyridazine-based drug candidates.
Future research is likely to focus on:
-
Novel Fused Systems: Exploring new polycyclic structures that incorporate the pyridazine ring to access novel chemical space and target complex proteins.[19]
-
Targeted Therapies: Designing highly selective inhibitors for kinases, proteases, and other enzymes implicated in cancer and inflammatory diseases.[16][20]
-
Covalent Inhibitors: Utilizing the reactivity of substituted pyridazines to form covalent bonds with target proteins, leading to drugs with increased potency and duration of action.
-
Materials Science: Expanding the use of pyridazine-cored molecules in organic electronics due to their tunable electronic properties and structural planarity.[6][21]
Conclusion
From its accidental discovery in the 19th century, the pyridazine heterocycle has undergone a remarkable journey. Its unique physicochemical properties—a blend of polarity, hydrogen-bonding capability, and metabolic stability—have secured its place as a privileged scaffold in medicinal chemistry. The historical progression from early, broad-spectrum bioactive compounds to rationally designed, highly specific modern therapeutics like Deucravacitinib illustrates a maturing understanding of how to harness the potential of this versatile core. For the modern researcher, the pyridazine ring is not just a building block but a strategic element for solving complex challenges in drug discovery, promising a future rich with new therapeutic innovations.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. Pyridazine - Wikipedia [en.wikipedia.org]
- 8. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijcrt.org [ijcrt.org]
- 12. nbinno.com [nbinno.com]
- 13. sarpublication.com [sarpublication.com]
- 14. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scirp.org [scirp.org]
- 21. researchgate.net [researchgate.net]
safety and handling precautions for 3-Chloro-6-pyrrol-1-yl-pyridazine
An In-depth Technical Guide for the Safe Handling and Use of 3-Chloro-6-pyrrol-1-yl-pyridazine
This document provides a comprehensive technical guide on the . Designed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety data from structurally analogous compounds to establish a robust framework for risk mitigation. The protocols and recommendations herein are grounded in established laboratory safety principles to ensure the well-being of personnel and the integrity of research.
Section 1: Hazard Profile Assessment by Chemical Analogy
The consistent hazard profile across these analogs points to a clear set of risks associated with the 3-chloro-pyridazine core moiety.[4] Based on this analysis, this compound should be handled as a hazardous substance with the following potential classifications.
Table 1: Inferred GHS Hazard Classification
| Hazard Class | GHS Code | Description | Source Analogs |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1][2] |
| Skin Irritation | H315 | Causes skin irritation. | [1][2][3] |
| Serious Eye Damage / Irritation | H318 / H319 | Causes serious eye damage or irritation. | [1][2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [1][2] |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | [2] |
Section 2: Toxicological Risks and Exposure Pathways
The primary routes of occupational exposure are inhalation of aerosolized dust, dermal contact, and ocular contact.[5] Ingestion is a risk in cases of poor laboratory hygiene.
-
Inhalation: As a solid, the compound poses an inhalation risk, particularly when handled as a powder.[2] Inhaling fine particulates can lead to irritation of the respiratory system.[1][2] All weighing and transfer operations involving the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to mitigate this risk.
-
Dermal Contact: The chlorinated pyridazine structure suggests a high potential for skin irritation and the possibility of causing an allergic skin reaction upon repeated exposure.[2][3] Absorption through the skin is a potential route for systemic toxicity. Therefore, direct contact must be strictly avoided through the use of appropriate chemical-resistant gloves.
-
Ocular Contact: Direct contact with the eyes can cause serious irritation or damage.[1][3] The causality for this is the chemical reactivity of the compound with the sensitive tissues of the eye. Chemical splash goggles are mandatory.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, combining engineering controls with rigorous PPE protocols.
Engineering Controls
-
Ventilation: All work with this compound, including weighing, solution preparation, and reaction setup, must be conducted in a certified chemical fume hood with a tested and adequate face velocity.[4][6] This is the primary engineering control to prevent respiratory exposure.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate work area.[4][7] Regular functionality checks of this equipment are required.
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing direct contact. The following table outlines the minimum required PPE.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale and Causality |
| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 4 mil). Double-gloving is recommended for handling concentrated solutions. | Provides a chemical-resistant barrier to prevent skin irritation and potential sensitization.[4] Gloves must be inspected before use and disposed of as contaminated waste after handling. |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards. | Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye damage.[4][8] |
| Skin & Body Protection | A flame-resistant lab coat, fully buttoned. Ensure clothing fully covers the arms and legs. | Protects against skin contact from spills and splashes.[4][8] |
| Respiratory Protection | Not required if work is performed within a certified fume hood. If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator with particulate filters (N95 or better) is necessary.[8] | This is a secondary control measure. Primary reliance on engineering controls is paramount. |
Section 4: Experimental Workflow and Safe Handling Protocols
Adherence to a strict, step-by-step protocol is a self-validating system for ensuring safety. The following workflow covers the lifecycle of the compound within a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Protocol 1: Weighing and Solution Preparation
-
Preparation: Before retrieving the compound, verify that the chemical fume hood is operational. Don all required PPE as specified in Table 2.
-
Compound Retrieval: Transport the sealed container of this compound to the fume hood.
-
Weighing: Perform all weighing operations on a tared weigh boat inside the fume hood or a ventilated balance enclosure to contain any airborne dust. Avoid creating dust clouds.
-
Dissolution: Place a stir bar and the desired solvent into the reaction vessel. Slowly and carefully add the weighed solid compound to the solvent while stirring. Never add solvent to the dry, bulk solid, as this can cause splashing.
-
Container Sealing: Tightly cap the stock container immediately after use and wipe it down with a damp cloth to remove any residual powder before returning it to storage.
-
Disposal of Weigh Boat: Dispose of the used weigh boat as solid hazardous waste.
Section 5: Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
-
Inhalation: Immediately move the affected person to fresh air.[1][8] If breathing is difficult or they feel unwell, seek immediate medical attention.[1]
-
Skin Contact: Take off all contaminated clothing immediately.[1][3] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][8] If skin irritation persists, seek medical advice.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting. Seek immediate medical help.[1]
-
Accidental Spill: Evacuate non-essential personnel from the area.[1] Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[4] Collect the material using non-sparking tools into a sealed, labeled container for hazardous waste disposal.[1][2] Do not allow the material to enter drains or waterways.[2]
Section 6: Storage and Disposal
Proper storage and disposal are essential for long-term safety and environmental protection.
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][2][9] Keep it segregated from incompatible materials and foodstuff containers.[2] The storage area should be accessible only to authorized personnel.[6]
-
Disposal: All waste containing this compound, including unused material, contaminated absorbents, and empty containers, must be treated as hazardous waste.[4] Dispose of waste through a licensed chemical destruction facility in accordance with all local, state, and federal regulations.[3][9] Do not discharge to sewer systems.[9]
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 3-Chloro-6-pyrrol-1-yl-pyridazine
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 3-Chloro-6-pyrrol-1-yl-pyridazine, a valuable heterocyclic compound in medicinal chemistry and materials science. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This document outlines the reaction mechanism, provides a step-by-step experimental protocol, and offers insights into reaction optimization, characterization of the final product, and essential safety considerations. The information presented herein is intended to enable researchers to confidently and efficiently synthesize this important molecule.
Introduction
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities.[1] The pyridazine scaffold is a key component in a number of approved drugs and clinical candidates.[2] The introduction of a pyrrole moiety onto the pyridazine ring can significantly modulate the compound's physicochemical properties and biological activity, making this compound a valuable intermediate for the synthesis of novel bioactive molecules.
The synthesis of this target molecule is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is particularly effective for electron-deficient aromatic and heteroaromatic systems, such as 3,6-dichloropyridazine. The presence of the two electronegative nitrogen atoms in the pyridazine ring, in conjunction with the chloro-substituents, activates the ring towards nucleophilic attack.[3][4]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound from 3,6-dichloropyridazine and pyrrole proceeds through a well-established two-step addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated by the deprotonation of pyrrole by a base (e.g., potassium carbonate or sodium hydride) to form the pyrrolide anion. This anion, a potent nucleophile, then attacks one of the electron-deficient carbon atoms of the 3,6-dichloropyridazine ring that bears a chlorine atom. This attack disrupts the aromaticity of the pyridazine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]
-
Elimination and Aromatization: In the second, typically faster step, the Meisenheimer complex collapses, expelling a chloride ion as the leaving group. This step restores the aromaticity of the pyridazine ring, yielding the final product, this compound.
Due to the symmetry of 3,6-dichloropyridazine, the initial nucleophilic attack can occur at either the C3 or C6 position, leading to the same mono-substituted product.
Diagram of the SNAr Mechanism:
Caption: The SNAr mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific laboratory conditions and desired scale.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3,6-Dichloropyridazine | ≥98% | Commercially Available |
| Pyrrole | ≥98%, Reagent Grade | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |
Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system (optional, for purification)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq.), pyrrole (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Under an inert atmosphere, add anhydrous dimethylformamide (DMF) to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring (a concentration of 0.2-0.5 M with respect to 3,6-dichloropyridazine is a good starting point).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours. Then, heat the mixture to 80-100 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2 x volume of DMF) to remove residual DMF, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
Workflow Diagram:
Caption: A streamlined workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess the purity of the crystalline solid.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure anhydrous conditions. |
| Decomposition of starting material or product | Use a milder base (e.g., Cs₂CO₃) or lower the reaction temperature. | |
| Formation of Byproducts | Di-substitution of 3,6-dichloropyridazine | Use a stoichiometric amount or a slight excess of pyrrole. Monitor the reaction closely by TLC. |
| Difficult Purification | Residual DMF | Ensure thorough washing of the organic layer with water during work-up. |
Safety Precautions
-
3,6-Dichloropyridazine: Is harmful if swallowed and causes skin and eye irritation.[2] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyrrole: Is flammable and toxic.[5] Work in a well-ventilated fume hood and avoid contact with skin and eyes.
-
Dimethylformamide (DMF): Is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.
-
Potassium Carbonate: Is an irritant. Avoid inhalation of dust and contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all standard laboratory safety procedures.
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method for obtaining this valuable heterocyclic intermediate. The protocol provided in this application note, along with the mechanistic insights and troubleshooting guide, should serve as a valuable resource for researchers in organic and medicinal chemistry. Careful execution of the experimental procedure and adherence to safety guidelines will ensure a successful synthesis.
References
- 1. jofamericanscience.org [jofamericanscience.org]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Nucleophilic Substitution on 3-Chloro-6-pyrrol-1-yl-pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine scaffolds are a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. The strategic functionalization of the pyridazine ring allows for the fine-tuning of physicochemical and pharmacological properties, making it a privileged structure in drug discovery. Among the various substituted pyridazines, 3-chloro-6-pyrrol-1-yl-pyridazine stands out as a versatile intermediate. The presence of a chlorine atom at the 3-position, activated by the electron-deficient nature of the pyridazine ring, renders it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity provides a straightforward avenue for introducing a diverse array of functional groups, thereby enabling the rapid generation of compound libraries for biological screening.
This document serves as a comprehensive technical guide for researchers, offering a detailed exploration of the experimental protocols for nucleophilic substitution reactions on this compound. It provides not only step-by-step methodologies but also delves into the underlying mechanistic principles, offering insights into the causality behind experimental choices.
Mechanistic Overview: The SNAr Reaction on the Pyridazine Core
The nucleophilic aromatic substitution (SNAr) on this compound proceeds via a well-established addition-elimination mechanism. The pyridazine ring, being a π-deficient heteroaromatic system, is inherently electrophilic. This electrophilicity is further enhanced by the presence of the two nitrogen atoms, which inductively withdraw electron density from the ring carbons.
The key steps of the SNAr mechanism are as follows:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the chlorine atom (C3). This attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridazine ring and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization.
-
Elimination of the Leaving Group: In the subsequent fast step, the aromaticity of the pyridazine ring is restored by the expulsion of the chloride ion, a good leaving group.
The facility of this reaction is influenced by several factors:
-
The nature of the nucleophile: Stronger nucleophiles generally lead to faster reaction rates.
-
The solvent: Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile, are typically employed as they can solvate the cationic counter-ion of the nucleophile without solvating the nucleophile itself, thus enhancing its reactivity.
-
The reaction temperature: Elevated temperatures are often required to overcome the activation energy barrier of the initial nucleophilic attack.
Caption: The addition-elimination mechanism of SNAr on this compound.
Experimental Protocols
Part 1: Synthesis of the Starting Material: this compound
The starting material can be synthesized from commercially available 3,6-dichloropyridazine in a two-step sequence.
Step 1: Synthesis of 3-Chloro-6-hydrazinylpyridazine
This procedure is adapted from established methods for the hydrazinolysis of dichloropyridazines.
Materials and Reagents:
-
3,6-Dichloropyridazine
-
Hydrazine hydrate (64-85%)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 eq) in ethanol.
-
To this solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford 3-chloro-6-hydrazinylpyridazine.
Step 2: Synthesis of this compound
This step involves a condensation reaction between the hydrazinylpyridazine and 2,5-dimethoxytetrahydrofuran, a synthetic equivalent of succinaldehyde, in the presence of an acid catalyst. A similar procedure is used for the synthesis of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine.[1]
Materials and Reagents:
-
3-Chloro-6-hydrazinylpyridazine
-
2,5-Dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Ethanol
Procedure:
-
To a solution of 3-chloro-6-hydrazinylpyridazine (1.0 eq) in ethanol, add 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Part 2: General Protocol for Nucleophilic Substitution on this compound
The following is a generalized protocol that can be adapted for various nucleophiles. Specific examples with representative nucleophiles (an amine and an alkoxide) are provided below.
References
Application Notes & Protocols for Suzuki-Miyaura Coupling of 3-Chloro-6-pyrrol-1-yl-pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Pyridazine Core
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its impact is particularly profound in the synthesis of biaryl and heteroaryl-aryl motifs, which are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science.[3][4]
The subject of this guide, 3-Chloro-6-pyrrol-1-yl-pyridazine, is a heterocyclic building block of significant interest. The pyridazine ring is a well-established pharmacophore found in numerous biologically active compounds.[3][5] The ability to strategically functionalize this core via its chloro-substituent opens a direct pathway to novel chemical entities with potentially valuable therapeutic properties. However, as a nitrogen-rich heteroaryl chloride, this substrate presents unique challenges compared to simpler aryl halides, necessitating a carefully optimized and well-understood protocol to achieve successful coupling.[4][6]
This document serves as a comprehensive guide, moving beyond a simple list of steps to explain the underlying principles and causality behind experimental choices. As Senior Application Scientists, our goal is to provide a self-validating system of protocols and insights to empower researchers to confidently and successfully utilize this valuable substrate in their synthetic campaigns.
Section 1: The Suzuki-Miyaura Catalytic Cycle - A Mechanistic Overview
A foundational understanding of the reaction mechanism is critical for effective troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which is regenerated at the end of each cycle.[3][6] The three key stages are Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) species, which oxidatively inserts into the carbon-chlorine bond of the this compound. This is often the rate-limiting step, particularly for less reactive aryl chlorides, and results in a Palladium(II) complex.[7]
-
Transmetalation : In this step, the organic moiety from the organoboron species (the boronic acid) is transferred to the Palladium(II) complex. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic borate complex.[2][8] The halide or other ligand on the palladium is displaced by the R² group from the boronate.
-
Reductive Elimination : The final step involves the two organic groups (the pyridazine and the group from the boronic acid) coupling together to form the desired product. This process regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 2: Critical Parameters for Coupling with this compound
The success of coupling an electron-deficient, nitrogen-containing heteroaryl chloride is highly dependent on the careful selection of the reaction components.
The Challenge of Heteroaryl Chlorides
Compared to their bromide or iodide counterparts, aryl chlorides are significantly less reactive due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.[4] Furthermore, the electron-deficient nature of the pyridazine ring and the presence of Lewis basic nitrogen atoms can lead to catalyst inhibition or deactivation.[9][10] Therefore, standard catalyst systems like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective and yield poor results.[11]
Palladium Catalyst & Ligand Selection: The Key to Success
Modern catalyst systems have been developed to overcome the challenges posed by heteroaryl chlorides. The key is the use of specialized phosphine ligands that are both sterically bulky and highly electron-donating.
-
Rationale : Bulky ligands promote the formation of coordinatively unsaturated, highly reactive monoligated Pd(0) species, which are crucial for efficient oxidative addition. Electron-donating ligands increase the electron density on the palladium center, which also facilitates its insertion into the C-Cl bond.[12]
-
Recommended Catalyst Systems :
-
Buchwald Ligands : Ligands such as SPhos, XPhos, and RuPhos, when used with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are highly effective. Buchwald's second and third-generation pre-catalysts, which incorporate these ligands, are particularly robust and air-stable, simplifying reaction setup.[13]
-
Fu Ligands : Catalysts based on ligands like P(t-Bu)₃ or PCy₃ have also shown excellent activity for coupling aryl chlorides.[6][14]
-
N-Heterocyclic Carbene (NHC) Ligands : NHC-Pd complexes are another class of highly active catalysts known for their thermal stability and effectiveness with challenging substrates.
-
The Indispensable Role of the Base
The base plays multiple crucial roles in the catalytic cycle.[2] Its primary function is to react with the boronic acid to form a more nucleophilic borate anion (R-B(OH)₃⁻), which is the active species in the transmetalation step.[8] The choice of base can significantly impact reaction rate and yield.
-
Potassium Phosphate (K₃PO₄) : Often the base of choice for challenging couplings. It is strong enough to facilitate borate formation but generally does not promote base-sensitive side reactions. It is particularly effective with heteroaryl halides.[15]
-
Cesium Carbonate (Cs₂CO₃) : A strong inorganic base that can be effective when others fail, partly due to the solubility of its borate salts in organic solvents.
-
Potassium/Sodium Carbonate (K₂CO₃ / Na₂CO₃) : Milder bases that are commonly used in a biphasic solvent system (e.g., Dioxane/H₂O). They are often sufficient for more reactive boronic acids.[1][16]
Solvent System Considerations
The solvent must be capable of dissolving the reagents, particularly the organometallic intermediates, and must be stable at the required reaction temperatures.
-
Aprotic Ethereal Solvents : 1,4-Dioxane or THF, often with the addition of water (e.g., 4:1 or 5:1 ratio), are widely used. The water is essential for dissolving the inorganic base and facilitating the formation of the active borate species.[13]
-
Aprotic Polar Solvents : N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be used, especially for less soluble substrates, but may require higher purification efforts.
-
Aromatic Hydrocarbons : Toluene is another common choice, particularly for reactions run at higher temperatures under anhydrous conditions with bases like K₃PO₄.
Section 3: Experimental Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Protocol A: General Procedure using Conventional Heating
This protocol is a robust starting point for most aryl and heteroaryl boronic acids.
-
Vessel Preparation : To a dry reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid (1.2–1.5 eq.), and the base (e.g., K₃PO₄, 2.0–3.0 eq.).
-
Catalyst Addition : In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). If using a pre-catalyst (e.g., SPhos G3), add 2-4 mol%.
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, 0.1–0.2 M concentration relative to the limiting reagent) via syringe.
-
Reaction Execution : Seal the vessel and place it in a preheated oil bath or heating block (typically 80–110 °C).
-
Monitoring : Stir the reaction vigorously. Monitor its progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots until the starting material is consumed (typically 4–24 hours).
-
Work-up : Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol B: Microwave-Assisted Protocol
Microwave irradiation can dramatically reduce reaction times, often from hours to minutes.[17]
-
Vessel Preparation : In a dedicated microwave reaction vial with a stir bar, combine this compound (1.0 eq.), the boronic acid (1.5 eq.), the base (e.g., K₂CO₃, 2.5 eq.), the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and any additional ligand if required.
-
Solvent Addition : Add the degassed solvent (e.g., DMF or Dioxane/H₂O 5:1).
-
Reaction Execution : Seal the vial with a septum cap and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120–150 °C) for a designated time (e.g., 10–40 minutes).
-
Work-up and Purification : After cooling to room temperature, work-up and purify the reaction mixture as described in Protocol A (steps 6-7).
Section 4: Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Catalyst poisoning by N-heterocycle.[9][18] 3. Insufficient temperature. | 1. Use a fresh palladium source or a robust pre-catalyst. Ensure inert conditions. 2. Increase catalyst/ligand loading (e.g., to 5 mol%). Use bulky, electron-rich ligands (SPhos, XPhos) which are more resistant to poisoning.[13][19] 3. Increase reaction temperature in 10 °C increments. |
| Protodeboronation | 1. Presence of excess water or protic sources. 2. Reaction temperature is too high or time is too long. 3. Boronic acid is unstable (e.g., some heteroaryl boronic acids). | 1. Use an anhydrous base (e.g., K₃PO₄) and solvent (e.g., Toluene). 2. Monitor the reaction closely and stop it upon completion. Consider using microwave heating for shorter reaction times. 3. Use the corresponding boronate ester (e.g., pinacol ester) which is more stable. Use a slight excess (1.5 eq.) of the boronic acid. |
| Homocoupling | 1. Presence of oxygen. 2. Thermally induced decomposition of reagents. | 1. Ensure the solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere. 2. Avoid excessively high temperatures. |
| Poor Solubility | The substrate or boronic acid is not fully dissolved. | Try a different solvent system, such as DMF, or increase the solvent volume (lower concentration). |
Section 5: Exemplary Reaction Conditions & Data
The following table provides starting points for the Suzuki coupling of this compound with various classes of boronic acids, based on established protocols for similar heteroaryl chlorides.[15][17] Yields are hypothetical estimates and will vary based on the specific substrate and precise conditions.
| Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) / Time | Est. Yield (%) |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ (2.5) | Toluene | 100 °C / 12 h | 85-95% |
| Phenylboronic acid | Pd(OAc)₂ (3%) | XPhos (6%) | K₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 100 °C / 16 h | 80-90% |
| 4-Trifluoromethylphenylboronic acid | SPhos G3 Precat. (4%) | - | Cs₂CO₃ (2.5) | Dioxane | 110 °C / 8 h | 75-85% |
| 3-Pyridylboronic acid | PdCl₂(dppf) (5%) | - | Na₂CO₃ (3.0) | DMF | 120 °C / 6 h | 65-75% |
| 2-Thienylboronic acid | Pd(OAc)₂ (5%) | P(t-Bu)₃ (10%) | K₃PO₄ (3.0) | Dioxane/H₂O (5:1) | 140 °C / 20 min (µW) | 70-80% |
Section 6: References
-
Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEObrFGlIi9ot1ycY_TDnJagUVwG4D4SBV-KblZpbZUXizoMmIyhryFPcl0WJBH6m3YOTNPfhIfRxB7Resq3A-c1WHXaM2EB4ZE42GiokhtSzSXkw5wqiFMNn7Rek_bzIga58z_KnyXw58I6TGs8k_oza38Yyr1PjZOOelPGxmGEDnfsUclEX_LgcL3LCkM_15W9i6ph7qgj-nk_v6GyL85KnLK7yAch4ksRgTf2XNCZovyRw==]
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TCI Chemicals. (2025). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/palladium-catalyst-for-the-suzuki-miyaura-coupling-of-heteroaryl-chlorides]
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Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo060719n]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1025&context=chemistrybiochemistry]
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Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzEazOR6n4oNBpZNjiGO_g-WhvCeE1rrWq7bi0LLjdFAxyYuJoaUihzPHR5l4Ov3x9b0412McS1Q7oiIzWQaP3cN99BXDuVOkilLR3a8f-QohWdV02jUq0-wO-Hqg5mI55T4zTfHV6xeH9T0zO7rDO5S3gsb5KliiE41vHzMPXFqx3z1Lj2KJSUrvXEC1LXvzSsyFzz0wTil3UnorhErs0r6CJwp8wiET524Eo7dUdGw==]
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Benchchem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKm2vlut_4XWOypVfxUsAUYOK49Wsk2iNbQCazvxl5He9RjqRCbHdXYuK-pwHHlOtKSUsAbWffTqaBfym3DIeirjJrRzreUISYS6Y9c71IMmqWxM4meIm-ekROwQ2EcC3vC765U58dEpg5lpGcQzSHuu7X4xzA3k0ZlXlmNZTOniDtT5sTzuOjQkSyIPipIsPBPbXsoNrUx_5vvFPrgEhhA4x_gavtM_CHxQ==]
-
Mori, K., et al. (2017). Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Development-of-a-Unique-Heterogeneous-Palladium-Mori-Akiyama/d264f331668840a454471f65d66d7351659a8508]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja0686495]
-
Benchchem. (2025). Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPNdf94iVTr7RXnvYTY8w5ZgUfuOG8HIwcwmEG4wlM8FZ_55oGTnEzVpgmz5g-qBwjw7iIq4587BMv3IUXE00B3h2G-GUPu8MQP77KMGpkFBhWTAZFarh6r3lI7gA0OWuvdK74fzWM2AQDOj5VVZq9AfRRrqutzdbSojg0fnQlO2MXuiGQ0Tkjuv_OaVEo7Qodj6OSueMJqSKFZnqI]
-
ResearchGate. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [URL: https://www.researchgate.net/publication/328954719_Synthesis_of_Pyridazine_Derivatives_by_Suzuki-Miyaura_Cross-Coupling_Reaction_and_Evaluation_of_Their_Optical_and_Electronic_Properties_through_Experimental_and_Theoretical_Studies]
-
Pissarnitski, D. A., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo0347898]
-
ResearchGate. (2025). Coupling outcomes for pyridazines, pyrimidines and pyrazines. [URL: https://www.researchgate.net/publication/349479633_Coupling_outcomes_for_pyridazines_pyrimidines_and_pyrazines]
-
Düfert, M. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3434318/]
-
CovaSyn. (2024). Optimizing Suzuki Coupling Reactions. [URL: https://www.covasyn.com/optimizing-suzuki-coupling-reactions/]
-
ResearchGate. (2020). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [URL: https://www.researchgate.net/figure/Suzuki-Miyaura-cross-coupling-reaction-of-diverse-chloro-pyridines_fig1_340801737]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. [URL: https://www.organic-chemistry.org/abstracts/lit2/288.shtm]
-
Various Authors. (2025). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdFXjVvbkaMxIGezId_XXSTNyOpnsr2ZpGFcHFD_TNLMy7vDbmvwTCFHSnlBNmIHE1Vuy5KeHOKlcgsjEV1puPWXAcii1q93z88TdGnBf5p-M8KkBaJH7QwDJ9RMdLk3v3g7FoCvJ9su_t7lRQQyL4K4-i2k7X9QO79_mnmzRbZhIPfPPi37HoiNThFD8CGSoh3MUP-zogqa732SBhbQueXe_onwNcxzXcyz-rihAj04dj5j440sqaUsbQ]
-
Martins, P. F., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278347/]
-
Wikipedia. (2024). Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Journal of the American Chemical Society. [URL: https://www.semanticscholar.org/paper/Role-of-the-Base-and-Control-of-Selectivity-in-the-Carrow-Hartwig/4198305c6d32c020d58849b28b6d0130541d8e18]
-
Düfert, M. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja3049188]
-
ResearchGate. (2018). Effect of different bases on the Suzuki-Miyaura coupling. [URL: https://www.researchgate.net/figure/Effect-of-different-bases-on-the-Suzuki-Miyaura-coupling-a_tbl2_328901007]
-
ResearchGate. (2025). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. [URL: https://www.researchgate.net/publication/250041280_Reactivity_of_a_6-Chloroimidazo12-bpyridazine_Derivative_Towards_Suzuki_Cross-Coupling_Reaction]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5365020/]
-
Organic Chemistry Portal. (2024). Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
-
Al-dujaili, A. H., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules. [URL: https://www.mdpi.com/1420-3049/27/20/7057]
-
Arslan, H., et al. (2010). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2980189/]
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions [mdpi.com]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 3-Chloro-6-pyrrol-1-yl-pyridazine in Modern Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide on the application of 3-chloro-6-pyrrol-1-yl-pyridazine as a pivotal intermediate in pharmaceutical synthesis. The unique electronic properties of the pyridazine ring, combined with the reactivity of the C3-chloro substituent, render this molecule a versatile scaffold for the construction of complex, biologically active compounds. We will delve into the synthetic pathways to this intermediate, explore its key reactions, and provide detailed, field-proven protocols for its use in the synthesis of advanced pharmaceutical targets, with a particular focus on the class of kinase inhibitors. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and development.
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including antihypertensive, analgesic, anti-inflammatory, and anticancer effects[1][2]. The electron-deficient nature of the pyridazine ring influences its interactions with biological targets and provides a unique electronic landscape for molecular design. The introduction of a chloro substituent at the 3-position and a pyrrole moiety at the 6-position creates an intermediate, this compound, with a desirable combination of stability and reactivity for building complex drug molecules. This strategic combination allows for selective functionalization, making it a valuable building block in the synthesis of targeted therapies, most notably kinase inhibitors for oncology.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 5096-76-4 | [] |
| Molecular Formula | C₈H₈ClN₃ | [] |
| Molecular Weight | 181.62 g/mol | [] |
| Appearance | Off-white to yellow crystalline solid | Supplier Data |
| Solubility | Soluble in most organic solvents (DCM, THF, DMF, DMSO) | General Knowledge |
Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible substances. Handle with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Synthesis of this compound
The most common and industrially scalable synthesis of this compound begins with the readily available precursor, 3,6-dichloropyridazine. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction where one of the chloro groups is displaced by the pyrrole anion.
Protocol 1: Synthesis of this compound
This protocol details the synthesis from 3,6-dichloropyridazine and pyrrole.
Reaction Scheme:
Caption: Synthetic scheme for this compound.
Materials:
-
3,6-Dichloropyridazine
-
Pyrrole
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (or DMSO).
-
Deprotonation of Pyrrole: Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solvent at 0 °C. To this suspension, add pyrrole (1.0 equivalent) dropwise. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases. Alternative: If using potassium carbonate (2.0 equivalents), the reaction can be run at a higher temperature without the need for pre-formation of the anion.
-
Nucleophilic Substitution: Add 3,6-dichloropyridazine (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound as a solid.
Expertise & Causality: The choice of a strong base like NaH ensures complete deprotonation of pyrrole, forming the nucleophilic pyrrolide anion, which readily attacks the electron-deficient pyridazine ring. The reaction is regioselective for monosubstitution due to the deactivating effect of the first pyrrole substituent on the remaining chloro position. DMF and DMSO are excellent polar aprotic solvents for this SNAr reaction as they can solvate the cation of the base and do not interfere with the nucleophile.
Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its capacity to undergo further transformations at the C3-chloro position. This allows for the introduction of various functionalities, which is a key strategy in the construction of diverse compound libraries for drug discovery. The two main classes of reactions are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chloro group at the C3 position is susceptible to displacement by a variety of nucleophiles, particularly amines and thiols. This is a foundational reaction for building molecules with potential biological activity.
Protocol 2: General Protocol for SNAr with Amines
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Reaction Scheme:
Caption: General scheme for SNAr with amines.
Materials:
-
This compound
-
Desired primary or secondary amine (1.2 - 2.0 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 - 3.0 equivalents)
-
N-Methyl-2-pyrrolidone (NMP), 1,4-Dioxane, or other suitable high-boiling solvent
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: In a reaction vial, combine this compound (1.0 equivalent), the desired amine (1.2-2.0 equivalents), and DIPEA (2.0-3.0 equivalents) in NMP or dioxane.
-
Reaction: Seal the vial and heat the mixture to 100-150 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by chromatography or recrystallization.
Trustworthiness: This protocol is self-validating through in-process monitoring (TLC/LC-MS) to ensure complete conversion of the starting material. The purification step ensures the isolation of the desired product with high purity, which can be confirmed by standard analytical techniques (NMR, MS).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. These reactions allow for the introduction of aryl or heteroaryl groups at the C3 position of the pyridazine ring, a common feature in many kinase inhibitors.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a more advanced catalyst system like [Pd₂(dba)₃]/XPhos (1-5 mol%)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2M) or another suitable base (e.g., K₃PO₄)
-
Solvent system (e.g., Toluene/Ethanol/Water or 1,4-Dioxane)
-
Standard work-up and purification reagents
Procedure:
-
Inert Atmosphere: To a reaction flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the palladium catalyst (and ligand, if applicable).
-
Solvent and Base: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system followed by the degassed aqueous base.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired 3-aryl-6-pyrrol-1-yl-pyridazine.
Authoritative Grounding: The Suzuki-Miyaura coupling mechanism involves an oxidative addition of the chloro-pyridazine to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the catalyst[4]. The choice of a more electron-rich and bulky phosphine ligand (like XPhos) can often improve the efficiency of the oxidative addition step for less reactive chloro-heterocycles[5].
Application in the Context of KRAS Inhibitor Synthesis
While a direct, publicly disclosed synthesis of an approved drug like Sotorasib or Adagrasib using this compound has not been identified, the core synthetic strategies employed in the manufacture of these groundbreaking KRAS G12C inhibitors are highly analogous to the protocols described above. The syntheses of these drugs involve the functionalization of a chloro-substituted heterocyclic core via SNAr and cross-coupling reactions[6][7][8][9]. For instance, the synthesis of Sotorasib involves a key SNAr reaction on a chlorinated pyrimidine dione intermediate, followed by a Suzuki coupling to introduce a biaryl moiety[7][10]. This highlights the industrial relevance and strategic importance of intermediates like this compound, which are designed for precisely these types of transformations.
Conclusion
This compound is a highly valuable and versatile intermediate for pharmaceutical research and development. Its well-defined reactivity allows for the predictable and efficient introduction of diverse chemical functionalities through robust and scalable reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in the synthesis of novel therapeutic agents, particularly in the pursuit of next-generation kinase inhibitors.
References
- 1. rjptonline.org [rjptonline.org]
- 2. ijcrt.org [ijcrt.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. molscanner.com [molscanner.com]
- 7. How is Sotorasib synthesised?_Chemicalbook [chemicalbook.com]
- 8. Synthesis of Adagrasib (MRTX849), a covalent KRASG12C inhibitor drug for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 9. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]
The Strategic Application of 3-Chloro-6-pyrrol-1-yl-pyridazine in Modern Medicinal Chemistry
Introduction: The Pyridazine Moiety as a Privileged Scaffold in Drug Discovery
The landscape of medicinal chemistry is continually evolving, with an increasing emphasis on the development of targeted therapies exhibiting high efficacy and minimal off-target effects. Within this paradigm, certain chemical scaffolds have emerged as "privileged structures" due to their ability to interact with a diverse range of biological targets. The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a prime example of such a scaffold.[1][2] Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the design of novel therapeutic agents, particularly in oncology.[3][4]
This application note delves into the specific utility of a key pyridazine derivative, 3-Chloro-6-pyrrol-1-yl-pyridazine , as a versatile building block in medicinal chemistry. We will explore its synthetic accessibility, its role as a precursor to potent kinase inhibitors, and provide detailed protocols for the synthesis and biological evaluation of its derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.
Core Rationale: Why this compound?
The strategic advantage of the this compound scaffold lies in the synergistic interplay of its constituent parts: the reactive chloropyridazine core and the pyrrole moiety.
-
The Activated Chloro Group: The chlorine atom at the 3-position of the pyridazine ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide array of functional groups, enabling the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR).[5]
-
The Pyrrole Moiety: The pyrrole ring is another critical pharmacophore found in numerous natural products and FDA-approved drugs. Its presence can modulate key drug-like properties such as solubility, lipophilicity, and hydrogen bonding capacity, while also providing a vector for interaction with biological targets.[6]
This combination of a reactive handle and a biologically relevant substituent makes this compound an ideal starting point for the development of targeted therapies, particularly kinase inhibitors.
Application in Kinase Inhibitor Development
Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7][8] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The pyridazine scaffold has been successfully employed in the development of numerous kinase inhibitors, targeting a range of kinases including:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[4]
-
c-Met: A receptor tyrosine kinase whose aberrant activation is implicated in tumor cell proliferation, survival, and invasion.[3]
-
Janus Kinases (JAKs): A family of tyrosine kinases that mediate signaling for a host of cytokines and growth factors, playing a critical role in inflammation and immunology, as well as in some cancers.[9][10]
-
Activin Receptor-Like Kinase 5 (ALK5): A transforming growth factor-β (TGF-β) type I receptor kinase involved in fibrosis and cancer.[11]
The this compound scaffold provides an excellent framework for the design of such inhibitors. The pyrrolopyridazine core can serve as a hinge-binding motif, while the reactive chlorine allows for the introduction of substituents that can occupy the solvent-exposed region of the ATP-binding pocket, thereby enhancing potency and selectivity.
Synthetic Protocols
The following protocols provide a general framework for the synthesis and derivatization of the this compound scaffold.
Protocol 1: Synthesis of 3-Chloro-6-(1H-pyrrol-1-yl)pyridazine
This protocol is adapted from the synthesis of analogous 3-chloro-6-(azol-1-yl)pyridazines and represents a plausible route.[12]
Workflow for Synthesis of 3-Chloro-6-(1H-pyrrol-1-yl)pyridazine
References
- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. ijcrt.org [ijcrt.org]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of potent and efficacious pyrrolopyridazines as dual JAK1/3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
developing novel kinase inhibitors from 3-Chloro-6-pyrrol-1-yl-pyridazine
Application Notes & Protocols
Topic: Developing Novel Kinase Inhibitors from 3-Chloro-6-pyrrol-1-yl-pyridazine
Audience: Researchers, scientists, and drug development professionals.
A Strategic Guide to Kinase Inhibitor Discovery Utilizing the this compound Scaffold
Authored by: Gemini, Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[2] This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel kinase inhibitors using the this compound scaffold. This heterocyclic system offers a unique combination of structural and electronic properties, making it an attractive starting point for generating diverse chemical libraries.[3] We will detail the strategic rationale behind scaffold selection, provide step-by-step protocols for derivative synthesis and robust biological screening, and outline a data-driven approach to establishing structure-activity relationships (SAR) for lead optimization.
The Scientific Rationale: Why this compound?
The selection of a core scaffold is a pivotal decision in a drug discovery campaign. The this compound structure is a "privileged scaffold," built from two key nitrogen-containing heterocycles: pyridazine and pyrrole.
-
The Pyridazine Ring: This six-membered ring with two adjacent nitrogen atoms possesses a unique set of physicochemical properties.[4] It is characterized by a high dipole moment and robust, dual hydrogen-bonding capacity, which can be critical for anchoring a molecule within the ATP-binding pocket of a kinase.[5] The electron-deficient nature of the pyridazine ring also contributes to its chemical reactivity and metabolic stability.
-
The Pyrrole Ring: This five-membered aromatic heterocycle is a fundamental component of numerous natural products and approved drugs.[3] It serves as a versatile building block that can engage in various biological interactions and modulate key drug-like properties such as solubility and lipophilicity.[3]
-
The Reactive "Handle": The chlorine atom at the 3-position is the key to diversification. It acts as a reactive "handle," readily undergoing nucleophilic aromatic substitution. This allows for the systematic and efficient introduction of a wide variety of chemical moieties, enabling a thorough exploration of the chemical space around the core scaffold. This strategy is fundamental to building a chemical library for screening.
Caption: The this compound scaffold with its reactive chlorine handle.
The Discovery Workflow: An Integrated Approach
The development of a kinase inhibitor is a multi-stage process that requires a seamless integration of chemical synthesis, biological screening, and data analysis. Our recommended workflow is designed to be iterative, allowing insights from biological testing to directly inform the design of next-generation compounds.
Caption: A comprehensive workflow for kinase inhibitor discovery.
Protocol: Synthesis of a 3-Substituted-6-pyrrol-1-yl-pyridazine Library
This protocol describes a general method for the synthesis of a library of derivatives via nucleophilic aromatic substitution. The reaction is robust and amenable to parallel synthesis formats.
Objective: To replace the chlorine atom at the 3-position with a diverse set of amines to generate a library for screening.
Materials:
-
This compound (starting material)
-
A diverse panel of primary and secondary amines (e.g., aniline derivatives, benzylamines, piperidines[6], etc.)
-
Solvent: N,N-Dimethylformamide (DMF) or Dioxane
-
Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Reaction vessels (e.g., 2 mL microwave vials or 96-well plates)
-
Stir plate and magnetic stir bars
-
Analytical HPLC-MS system for reaction monitoring and purity analysis
-
Preparative HPLC system for purification
Step-by-Step Protocol:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of this compound (e.g., 0.2 M in DMF). Prepare separate stock solutions or a plate of the diverse amines (e.g., 0.3 M in DMF).
-
Reaction Setup: To each reaction vessel, add the this compound solution (e.g., 100 µL, 0.02 mmol).
-
Amine Addition: Add the corresponding amine solution (1.5 equivalents, 100 µL, 0.03 mmol) to each respective vessel. The use of a slight excess of the amine ensures the reaction goes to completion.
-
Base Addition: Add the base, DIPEA (3.0 equivalents, 0.06 mmol), to each vessel. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction: Seal the vessels and heat the reaction mixture at 80-120 °C for 4-16 hours. The optimal temperature and time should be determined in initial scouting experiments. Reaction progress can be monitored by taking a small aliquot and analyzing it by HPLC-MS.
-
Work-up and Purification:
-
Once the reaction is complete, allow the vessels to cool to room temperature.
-
Dilute the reaction mixture with a suitable solvent like DMSO to a final concentration of 10 mM.
-
For initial screening, the crude material may be used directly after filtration.
-
For more accurate follow-up studies, purify the compounds using mass-directed preparative HPLC.
-
-
Quality Control: Confirm the identity and purity (>95%) of the final compounds by analytical HPLC-MS and ¹H NMR. Accurately determine the concentration of the compounds in DMSO for biological testing.
Protocols: Biological Evaluation and Screening Cascade
A tiered screening approach is the most efficient method for identifying potent and selective inhibitors from a chemical library.
Primary High-Throughput Screening (HTS)
The goal is to rapidly screen the entire library against the kinase of interest at a single concentration to identify "hits." A universal assay that measures ADP production is ideal as it is compatible with virtually any kinase.[7]
Recommended Assay: ADP-Glo™ Kinase Assay (Promega)[8]
This luminescent assay measures ADP produced during the kinase reaction. The amount of light generated is directly proportional to kinase activity, so inhibitors will cause a decrease in the signal.
Protocol Outline:
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP to buffer.
-
Compound Addition: Add the synthesized compounds from your library (e.g., at a final concentration of 10 µM). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Signal Measurement: Read the luminescence on a plate reader.
-
Hit Identification: Calculate the percent inhibition for each compound relative to the controls. Compounds showing significant inhibition (e.g., >50%) are classified as primary hits.
Secondary Assays: Potency and Selectivity
Primary hits must be validated. Secondary assays are performed to confirm their activity, determine their potency (IC₅₀), and assess their selectivity against other kinases.
-
IC₅₀ Determination: The same ADP-Glo™ assay can be used. Test the hit compounds over a range of concentrations (e.g., a 10-point, 3-fold serial dilution) to generate a dose-response curve and calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
-
Selectivity Profiling: It is crucial to determine if an inhibitor is selective for the target kinase. Profiling the compound against a panel of related kinases is a standard practice in drug discovery.[8] This can be done in-house or through commercial services (e.g., Reaction Biology, Promega). High selectivity is a key feature of a promising drug candidate, as off-target inhibition can lead to toxicity.
Cell-Based Assays
Confirming that an inhibitor is active in a cellular environment is a critical step.[9]
-
Target Engagement Assay: Assays like the NanoBRET™ Target Engagement Intracellular Kinase Assay can measure whether the compound binds to its intended kinase target inside living cells.[9]
-
Phosphorylation Assay: A cellular phosphorylation assay measures the phosphorylation status of a known downstream substrate of the target kinase.[9] A potent inhibitor should decrease the phosphorylation of this substrate in a dose-dependent manner. This can be measured by Western Blot or ELISA-based methods.
-
Cell Proliferation Assay: If the target kinase is involved in cell growth (e.g., in cancer), inhibitors should reduce the proliferation of cancer cell lines that are dependent on that kinase's activity.[9]
Caption: Mechanism of action for a kinase inhibitor in a signaling pathway.
Data Analysis: Building the Structure-Activity Relationship (SAR)
SAR explores the connection between a compound's chemical structure and its biological activity.[10] By analyzing the potency and selectivity data from the library, we can deduce which chemical features lead to improved activity. This is a cornerstone of rational drug design.[2][11]
Hypothetical SAR Data Table:
The table below illustrates how SAR data can be organized. We analyze how changes to the 'R' group at the 3-position of the pyridazine ring affect potency against our target kinase (Kinase X) and a representative off-target kinase (Kinase Y).
| Compound ID | R-Group Structure | R-Group Description | IC₅₀ Kinase X (nM) | IC₅₀ Kinase Y (nM) | Selectivity (Y/X) |
| LEAD-001 | ![]() | 4-Fluoroaniline | 85 | 1,200 | 14.1 |
| LEAD-002 | ![]() | 3-Fluoroaniline | 450 | 2,500 | 5.6 |
| LEAD-003 | ![]() | Aniline | 980 | 3,100 | 3.2 |
| LEAD-004 | ![]() | 4-Methoxy-aniline | 55 | >10,000 | >181 |
| LEAD-005 | ![]() | Benzylamine | 2,100 | >10,000 | >4.7 |
SAR Interpretation:
-
Observation 1: Adding a fluorine atom to the aniline ring (LEAD-001 vs. LEAD-003) improves potency. The position matters, as the 4-fluoro (para) substitution is significantly better than the 3-fluoro (meta) substitution.
-
Observation 2: Replacing the fluorine with a methoxy group at the 4-position (LEAD-004) further improves potency and dramatically increases selectivity against Kinase Y. This suggests the para position of the phenyl ring is a key interaction point and that a hydrogen bond acceptor (like the methoxy oxygen) is highly favorable.
-
Observation 3: Changing the linker from a direct N-aryl bond to a benzylamine (LEAD-005) is detrimental to potency, indicating that the conformational rigidity of the direct connection is important.
These insights are invaluable. The next round of synthesis would focus on exploring other substitutions at the 4-position of the aniline ring to further optimize potency and selectivity, a process known as quantitative structure-activity relationship (QSAR) modeling.[12][13]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the rapid generation of diverse chemical libraries. By employing an integrated workflow of parallel synthesis, a tiered screening cascade, and rigorous SAR analysis, researchers can efficiently identify and optimize potent and selective lead compounds. The protocols and strategies outlined in this guide provide a robust framework to accelerate discovery efforts and develop next-generation targeted therapeutics.
References
- 1. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. automate.video [automate.video]
- 3. This compound | 5096-76-4 | Benchchem [benchchem.com]
- 4. Pyridazine and its derivatives | PPTX [slideshare.net]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
Application Notes and Protocols for the Synthesis of Pyrrolo[1,2-b]pyridazine Derivatives from 3-Chloro-6-pyrrol-1-yl-pyridazine
Abstract
The pyrrolo[1,2-b]pyridazine scaffold is a privileged N-bridgehead aromatic heterocycle that is the core of numerous compounds with significant biological and optical properties.[1][2][3] Derivatives of this system have garnered substantial interest in medicinal chemistry and materials science, exhibiting a range of activities including anticancer, anti-inflammatory, and antidepressant effects, as well as applications as fluorescent materials.[4][5][6][7] This guide provides detailed application notes and validated protocols for the synthesis of a diverse library of pyrrolo[1,2-b]pyridazine derivatives, utilizing the versatile and commercially accessible starting material, 3-Chloro-6-pyrrol-1-yl-pyridazine. We focus on robust and scalable palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—to facilitate the formation of new carbon-carbon and carbon-nitrogen bonds at the C3 position of the pyridazine ring.
Introduction: The Strategic Importance of the Pyrrolo[1,2-b]pyridazine Core
The fusion of a pyrrole ring with a pyridazine ring creates a planar, electron-rich system that is an attractive pharmacophore for drug design.[8] The ability to strategically functionalize this core allows for the fine-tuning of its physicochemical and pharmacological properties. Our starting material, this compound, is an ideal precursor for diversification. The chlorine atom at the C3 position is readily displaced via transition-metal catalysis, providing a reliable handle for introducing a wide array of substituents. This document serves as a practical guide for researchers, scientists, and drug development professionals to exploit this reactivity.
Overview of Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C and C-N bonds.[9] Their high functional group tolerance, reliability, and broad substrate scope make them ideal for the derivatization of heteroaromatic systems like our target scaffold. This guide will detail three primary transformations of this compound:
-
Suzuki-Miyaura Coupling: For the formation of a C(sp²)–C(sp²) bond, introducing aryl or heteroaryl moieties.[9][10][11]
-
Buchwald-Hartwig Amination: For the formation of a C(sp²)–N bond, introducing a diverse range of amine-based functional groups.[12][13]
-
Sonogashira Coupling: For the formation of a C(sp²)–C(sp) bond, introducing alkyne functionalities which can be further manipulated.[14][15]
The general workflow for these transformations is outlined below.
Figure 1: General synthetic routes from the core intermediate.
Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation
Principle and Mechanistic Insight
The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester.[9][10] The catalytic cycle involves the oxidative addition of a Palladium(0) complex to the aryl chloride, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Causality Behind Experimental Choices
-
Catalyst System (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available precatalyst that is effective for the coupling of many heteroaryl chlorides.[9][16] It does not require an external ligand, simplifying the reaction setup. For less reactive coupling partners, more advanced catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor may be necessary to facilitate the oxidative addition step.
-
Base (Na₂CO₃ or K₂CO₃): An aqueous solution of a mild inorganic base like sodium or potassium carbonate is crucial. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[11][17]
-
Solvent System (Dioxane/H₂O or DME/H₂O): A mixture of a water-miscible organic solvent and water is used to dissolve both the organic-soluble starting materials and the inorganic base.[16][17] This biphasic system promotes efficient reaction at the interface.
Detailed Experimental Protocol
Figure 2: Workflow for the Suzuki-Miyaura coupling protocol.
Materials:
| Reagent | Mol. Wt. | Molar Eq. | Example Amount (0.5 mmol scale) |
| This compound | 193.63 | 1.0 | 96.8 mg |
| Arylboronic Acid | Varies | 1.2 | 0.6 mmol |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 57.8 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 159 mg |
| 1,4-Dioxane | - | - | 4.0 mL |
| Water (degassed) | - | - | 1.0 mL |
Procedure:
-
To a flame-dried Schlenk tube or reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Seal the vessel with a rubber septum. Evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the vessel under a positive flow of inert gas.
-
Using syringes, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Place the sealed reaction vessel in a pre-heated oil bath at 90 °C and stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. A common side-product is the homocoupling of the boronic acid.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-6-pyrrol-1-yl-pyridazine derivative.
Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation
Principle and Mechanistic Insight
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[12] The catalytic cycle is analogous to the Suzuki coupling but involves the formation of a palladium-amido complex. The choice of ligand and base is particularly critical for this reaction to prevent catalyst decomposition and promote efficient reductive elimination.[13]
Causality Behind Experimental Choices
-
Catalyst System (Pd₂(dba)₃ / Xantphos): This combination is highly effective for coupling heteroaryl chlorides with a broad range of primary and secondary amines. Pd₂(dba)₃ is a stable Pd(0) source. Xantphos is a bulky, electron-rich "bite-angle" ligand that stabilizes the palladium center, promotes the crucial reductive elimination step, and prevents β-hydride elimination with amines that possess β-hydrogens.[18]
-
Base (Cs₂CO₃ or NaOt-Bu): A strong, non-nucleophilic base is required. Cesium carbonate (Cs₂CO₃) is a moderately strong base that is often effective and has good functional group tolerance.[18] For less reactive amines or more challenging couplings, a stronger base like sodium tert-butoxide (NaOt-Bu) is employed to facilitate the deprotonation of the amine and formation of the palladium-amido intermediate.[13]
-
Solvent (Toluene or Dioxane): Anhydrous, non-protic, and relatively non-polar solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Detailed Experimental Protocol
Figure 3: Workflow for the Buchwald-Hartwig amination protocol.
Materials:
| Reagent | Mol. Wt. | Molar Eq. | Example Amount (0.5 mmol scale) |
| This compound | 193.63 | 1.0 | 96.8 mg |
| Amine (Primary or Secondary) | Varies | 1.2 | 0.6 mmol |
| Pd₂(dba)₃ | 915.72 | 0.02 | 18.3 mg |
| Xantphos | 578.68 | 0.04 | 23.1 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.5 | 244.4 mg |
| Toluene (Anhydrous) | - | - | 5.0 mL |
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cesium Carbonate (1.5 eq).
-
Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add this compound (1.0 eq).
-
Add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 eq). If the amine is a solid, it can be added in step 3.
-
Place the sealed reaction vessel in a pre-heated oil bath at 100 °C and stir vigorously for 16-24 hours.
-
Monitoring: The reaction can be monitored by TLC or LC-MS. Incomplete conversion can sometimes be addressed by adding more catalyst/ligand.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-amino-6-pyrrol-1-yl-pyridazine derivative.
Protocol III: Sonogashira Coupling for C-C Alkyne Formation
Principle and Mechanistic Insight
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a dual catalyst system: a palladium complex and a copper(I) salt.[14][15] The palladium cycle is similar to other cross-couplings, while the copper(I) co-catalyst is believed to react with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[19]
Causality Behind Experimental Choices
-
Catalyst System (Pd(PPh₃)₂Cl₂ / CuI): This is the classic and highly effective catalyst system for Sonogashira couplings.[20] Pd(PPh₃)₂Cl₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Copper(I) iodide is the essential co-catalyst for activating the alkyne.[14]
-
Base (Et₃N or DIPA): A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPA), serves a dual purpose. It acts as the base to deprotonate the terminal alkyne and also serves as a solvent or co-solvent for the reaction.
-
Solvent (THF or DMF): An anhydrous polar aprotic solvent is typically used to ensure solubility of all reaction components.
Detailed Experimental Protocol
Figure 4: Workflow for the Sonogashira coupling protocol.
Materials:
| Reagent | Mol. Wt. | Molar Eq. | Example Amount (0.5 mmol scale) |
| This compound | 193.63 | 1.0 | 96.8 mg |
| Terminal Alkyne | Varies | 1.2 | 0.6 mmol |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 21.1 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 9.5 mg |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 0.21 mL (1.5 mmol) |
| THF (Anhydrous) | - | - | 5.0 mL |
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous THF (5 mL) and triethylamine (3.0 eq) via syringe.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 4-12 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be required.
-
Monitoring: Monitor the reaction by TLC. A common side reaction is the Glaser coupling (homocoupling) of the terminal alkyne, which can be minimized by maintaining rigorous anaerobic conditions.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride solution (NH₄Cl) (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-alkynyl-6-pyrrol-1-yl-pyridazine.
Characterization of Synthesized Derivatives
Confirmation of the successful synthesis of the target pyrrolo[1,2-b]pyridazine derivatives is typically achieved through standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. For example, in a successful coupling, the characteristic proton signals of the newly introduced group (e.g., aryl, amino, or alkynyl protons) will be present, and shifts in the signals of the pyridazine ring protons (H2, H3, H4) can be observed.[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product, providing a clear indication of a successful coupling reaction.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the C≡C stretch of an alkyne (~2100-2250 cm⁻¹) or the N-H stretch of an amine (~3300-3500 cm⁻¹).
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthesis of Pyrrolo[1,2-b]pyridazine | Tetrahedron [thsci.com]
- 3. Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 17. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis of 3-Chloro-6-pyrrol-1-yl-pyridazine for Preclinical Development
Introduction
The progression of a novel chemical entity from discovery to a clinical candidate is a multifaceted process, with the reliable synthesis of the active pharmaceutical ingredient (API) being a cornerstone of success.[1][2] This application note provides a comprehensive guide to the scale-up synthesis of 3-Chloro-6-pyrrol-1-yl-pyridazine, a heterocyclic compound with potential applications in medicinal chemistry. The successful execution of preclinical trials, which encompass vital safety and efficacy evaluations, is contingent on the availability of a well-characterized and highly pure API.[3][4]
This document outlines a robust and scalable synthetic protocol, moving from milligram-scale discovery chemistry to a multi-gram scale suitable for preclinical toxicology and pharmacology studies. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol, and discuss the critical in-process controls and analytical methods required to ensure the final compound meets the stringent purity requirements for preclinical evaluation.[5] Furthermore, this note emphasizes the paramount importance of process safety, providing detailed guidance on handling the hazardous materials involved.
Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach
The selected synthetic route for this compound is a nucleophilic aromatic substitution (SNAAr) reaction. This strategy was chosen for its efficiency, use of readily available starting materials, and amenability to scale-up. The core of this synthesis involves the reaction of 3,6-dichloropyridazine with pyrrolidine.
The pyridazine ring, being electron-deficient, is susceptible to nucleophilic attack. The presence of two chlorine atoms, which are good leaving groups, facilitates the substitution reaction. Pyrrolidine, a cyclic secondary amine, acts as the nucleophile.[6] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Reaction Scheme:
Diagram: Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for the synthesis of approximately 10-15 grams of this compound.
Materials and Equipment:
-
3,6-Dichloropyridazine (≥98% purity)
-
Pyrrolidine (≥99% purity)[6]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Ethyl acetate and hexanes for chromatography
-
Round-bottom flasks (500 mL and 1 L)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Procedure:
-
Reaction Setup:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3,6-dichloropyridazine (14.9 g, 100 mmol).
-
Add anhydrous potassium carbonate (20.7 g, 150 mmol).
-
Add anhydrous acetonitrile (250 mL).
-
Begin stirring the suspension under a nitrogen atmosphere.
-
In a separate flask, dissolve pyrrolidine (7.8 mL, 95 mmol, 0.95 eq) in anhydrous acetonitrile (50 mL).
-
Slowly add the pyrrolidine solution to the stirred suspension of 3,6-dichloropyridazine and potassium carbonate at room temperature over 15-20 minutes. A slight exotherm may be observed.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:7 ethyl acetate/hexanes mobile phase. The product spot should be visible by UV light and will have a higher Rf value than the starting material.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with acetonitrile (2 x 50 mL).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Dissolve the residue in dichloromethane (200 mL) and transfer to a 1 L separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL), water (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column (dry loading is recommended for solids).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate).
-
Collect the fractions containing the desired product (as determined by TLC).
-
Combine the pure fractions and concentrate under reduced pressure to afford this compound as a solid.
-
-
Drying and Characterization:
-
Dry the purified product under high vacuum for several hours to remove any residual solvents.
-
Determine the final yield and characterize the compound by HPLC, ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
-
In-process Controls and Analytical Methods
Robust analytical methods are essential for ensuring the quality and consistency of the synthesized API.
| Technique | Purpose | Typical Parameters |
| TLC | Reaction monitoring and fraction analysis | Mobile Phase: 3:7 Ethyl Acetate/Hexanes. Visualization: UV light (254 nm). |
| HPLC | Purity assessment of the final product | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid. Detection: UV at 254 nm. |
| ¹H NMR | Structural confirmation | Solvent: CDCl₃. Expected peaks for pyridazine and pyrrolidine protons. |
| ¹³C NMR | Structural confirmation | Solvent: CDCl₃. Expected peaks for all carbon atoms in the molecule. |
| MS (ESI) | Molecular weight verification | Mode: Positive ion mode. Expected [M+H]⁺ peak. |
Expected Analytical Data:
-
Appearance: Off-white to pale yellow solid.
-
Purity (HPLC): ≥ 98%.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.5 (d, 1H), ~7.0 (d, 1H), ~4.0 (t, 4H), ~2.0 (t, 4H).
-
MS (ESI): m/z calculated for C₈H₈ClN₃ [M+H]⁺: 182.05; found: 182.1.
Diagram: Quality Control Logic
References
- 1. moravek.com [moravek.com]
- 2. API Clinical Trials Explained from Development to Surveillance [clival.com]
- 3. pharmaoffer.com [pharmaoffer.com]
- 4. contractpharma.com [contractpharma.com]
- 5. API Specification and Acceptance Criteria: Global Guidelines â regulatory compliance firms – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-6-pyrrol-1-yl-pyridazine
Welcome to the technical support center for the synthesis of 3-Chloro-6-pyrrol-1-yl-pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective methods for the synthesis of this compound from 3,6-dichloropyridazine and pyrrole are:
-
Nucleophilic Aromatic Substitution (SNAr): This is a classical approach where pyrrole, typically deprotonated with a strong base to form a more nucleophilic pyrrolide anion, displaces one of the chloride atoms on the pyridazine ring.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is highly efficient for forming C-N bonds and is often tolerant of a wide range of functional groups.[1]
-
Copper-Catalyzed N-Arylation (Ullmann Condensation): This method uses a copper catalyst, often in the presence of a ligand, to facilitate the coupling of pyrrole with the chloro-pyridazine. It can be a cost-effective alternative to palladium catalysis.[2]
Q2: Why is mono-substitution challenging in the reaction of 3,6-dichloropyridazine with pyrrole?
A2: Achieving selective mono-substitution can be difficult because the initial product, this compound, is still susceptible to a second nucleophilic attack by pyrrole, leading to the formation of the di-substituted byproduct, 3,6-bis(pyrrol-1-yl)pyridazine. The electron-donating nature of the first pyrrole group can sometimes activate the ring towards further substitution, although this effect is complex in heteroaromatic systems. Careful control of stoichiometry and reaction conditions is crucial for maximizing the yield of the desired mono-substituted product.
Q3: How do I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. A suitable eluent system, for example, a mixture of hexane and ethyl acetate, can be used to separate the starting material (3,6-dichloropyridazine), the desired product (this compound), and the di-substituted byproduct. Staining with potassium permanganate or visualization under UV light can aid in the identification of the spots. For more quantitative analysis, LC-MS can be employed.
Q4: What are the key safety precautions for this synthesis?
A4: 3,6-Dichloropyridazine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be conducted in a well-ventilated fume hood. The solvents used, such as DMF and toluene, are flammable and have associated health risks. Strong bases like sodium hydride and potassium tert-butoxide are corrosive and moisture-sensitive and require careful handling. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol utilizes the deprotonation of pyrrole followed by its reaction with 3,6-dichloropyridazine.
Step-by-Step Methodology:
-
Preparation of Pyrrolide Anion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol) in anhydrous dimethylformamide (DMF, 20 mL) under a nitrogen atmosphere.
-
Addition of Pyrrole: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of pyrrole (0.67 g, 10.0 mmol) in anhydrous DMF (5 mL) dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reaction with 3,6-Dichloropyridazine: In a separate flask, dissolve 3,6-dichloropyridazine (1.49 g, 10.0 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the prepared pyrrolide anion solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a solid.
Protocol 2: Buchwald-Hartwig Amination
This protocol employs a palladium catalyst and a phosphine ligand to achieve the C-N coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk tube, add 3,6-dichloropyridazine (1.49 g, 10.0 mmol), pyrrole (0.81 g, 12.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.092 g, 0.1 mmol), and Xantphos (0.174 g, 0.3 mmol).
-
Addition of Base and Solvent: Add cesium carbonate (Cs₂CO₃, 4.89 g, 15.0 mmol) to the tube. Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (30 mL) via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL). Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (Buchwald-Hartwig). 2. Insufficiently strong base (SNAr). 3. Poor quality of reagents or solvents. 4. Reaction temperature is too low. | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Ensure the base is strong enough to deprotonate pyrrole (e.g., NaH, KHMDS). 3. Use anhydrous solvents and freshly opened reagents. 4. Gradually increase the reaction temperature and monitor by TLC. |
| Formation of Di-substituted Byproduct (3,6-bis(pyrrol-1-yl)pyridazine) | 1. Excess pyrrole used. 2. Prolonged reaction time or high temperature. 3. Use of a highly reactive catalytic system. | 1. Use a 1:1 stoichiometry of pyrrole to 3,6-dichloropyridazine. 2. Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessive heating. 3. For the Buchwald-Hartwig reaction, consider a less active ligand or lower catalyst loading. |
| Presence of Unreacted 3,6-Dichloropyridazine | 1. Incomplete reaction. 2. Insufficient amount of pyrrole or base. 3. Deactivation of the catalyst. | 1. Extend the reaction time or slightly increase the temperature. 2. Ensure the correct stoichiometry of all reagents. 3. Add a fresh portion of the catalyst and ligand if catalyst degradation is suspected. |
| Complex Mixture of Products | 1. Decomposition of starting materials or product. 2. Side reactions due to reactive impurities. 3. Use of an inappropriate solvent or base. | 1. Lower the reaction temperature. 2. Purify the starting materials before use. 3. Screen different solvents and bases to find optimal conditions for selectivity. For instance, in some cases, a weaker base like K₂CO₃ might give cleaner results in SNAr, albeit with longer reaction times. |
Visualizations
Reaction Pathway
Caption: Synthetic routes to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
References
Technical Support Center: Purification of 3-Chloro-6-pyrrol-1-yl-pyridazine
Welcome to the dedicated technical support center for the purification of 3-Chloro-6-pyrrol-1-yl-pyridazine. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and detailed protocols to overcome the common challenges associated with the purification of this important heterocyclic compound.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its preparation, typically via nucleophilic aromatic substitution of 3,6-dichloropyridazine with pyrrole, can lead to a mixture of the desired product, unreacted starting materials, and a di-substituted byproduct. The structural similarity of these compounds, coupled with potential for thermal and hydrolytic degradation, presents unique purification challenges. This guide provides a structured approach to successfully isolating this compound with high purity.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound and what are the expected impurities?
A1: The most common laboratory-scale synthesis involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with the potassium salt of pyrrole in an aprotic polar solvent like N,N-dimethylformamide (DMF).
Expected Impurities:
-
Unreacted 3,6-dichloropyridazine: A common impurity if the reaction does not go to completion.
-
Unreacted Pyrrole: While volatile, traces may remain.
-
1,4-di(pyrrol-1-yl)pyridazine: This di-substituted byproduct forms when a second molecule of pyrrole displaces the remaining chlorine atom on the product.
-
Hydrolysis Products: Chloropyridazines can be susceptible to hydrolysis, potentially forming hydroxy-pyridazine derivatives, especially during aqueous work-up or under non-neutral pH conditions.[1]
Q2: My crude product is a dark, oily residue. How can I get it to solidify?
A2: Oily products are common and can be due to residual high-boiling solvents like DMF or the presence of impurities that lower the melting point. First, ensure all solvent is removed under high vacuum, possibly with gentle heating. If it remains an oil, trituration with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether, can often induce precipitation or crystallization. Sonication during trituration can be beneficial.
Q3: What are the best starting points for developing a recrystallization protocol?
A3: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pyridazine derivatives, alcohols or alcohol/water mixtures are often effective.[1][2]
Recommended Starting Solvents for Screening:
-
Ethanol
-
Isopropanol
-
Ethanol/Water mixture
-
Toluene
Start with a small amount of crude material and test its solubility in these solvents at room and elevated temperatures to identify a suitable system.
Q4: How can I effectively monitor the purification process?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool. For N-heteroaryl compounds, a mobile phase of ethyl acetate and hexanes is a good starting point. The polarity can be adjusted to achieve good separation between the product, starting materials, and byproducts. Staining with potassium permanganate or visualization under UV light (if the compounds are UV active) can be used for detection.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause | Solution |
| No crystals form upon cooling. | - Solution is not saturated.- Solvent is too good. | - Evaporate some of the solvent to increase the concentration.- Add a "poor" solvent (anti-solvent) dropwise to the hot solution until it becomes slightly turbid, then reheat to clarify before cooling.[3] |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too supersaturated.- Impurities are preventing crystallization. | - Switch to a lower-boiling point solvent.- Use a larger volume of solvent and cool more slowly.- Attempt a preliminary purification by column chromatography before recrystallization. |
| Crystals are colored. | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product.[4] |
| Low recovery of pure product. | - The compound has significant solubility in the cold solvent.- Too much solvent was used. | - Cool the crystallization mixture in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Solution |
| Poor separation of product and impurities. | - Inappropriate mobile phase polarity. | - Optimize the eluent system using TLC to achieve a target Rf of 0.2-0.3 for the product.- For closely eluting non-polar impurities, a less polar solvent system (e.g., higher hexane content) is needed. For polar impurities, a more polar system is required. |
| Product is not eluting from the column. | - Eluent is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). |
| Streaking or tailing of the product band. | - Column is overloaded.- Compound is interacting strongly with the silica gel. | - Reduce the amount of crude material loaded onto the column.- Add a small amount of a polar modifier like methanol (0.5-1%) to the eluent. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general starting point and should be optimized for your specific crude material.
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent system (e.g., ethanol/water).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent (e.g., ethanol) at its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: If using a mixed solvent system, add the anti-solvent (e.g., hot water) dropwise to the hot solution until a faint cloudiness persists. Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.[5] Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Develop a TLC method to effectively separate the product from impurities. A good starting mobile phase is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).
-
Column Packing: Pack a silica gel column with the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 hexanes:ethyl acetate) while collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visual Experimental Workflows
Caption: Decision workflow for the purification of this compound.
Caption: Troubleshooting common issues in recrystallization.
References
- 1. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Support Center: Synthesis of 3-Chloro-6-pyrrol-1-yl-pyridazine
Welcome to the technical support center for the synthesis of 3-Chloro-6-pyrrol-1-yl-pyridazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth explanations and practical troubleshooting strategies to enhance your experimental success.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The key starting materials are 3,6-dichloropyridazine and pyrrole. The reaction involves the displacement of one of the chlorine atoms on the pyridazine ring by the pyrrole nitrogen. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am getting a significant amount of a disubstituted byproduct, 3,6-di(pyrrol-1-yl)pyridazine. How can I improve the selectivity for the mono-substituted product?
Answer:
The formation of 3,6-di(pyrrol-1-yl)pyridazine is the most common side reaction in this synthesis. It occurs when a second molecule of pyrrole displaces the remaining chlorine atom on the desired this compound product. The key to minimizing this side reaction is to control the reaction conditions to favor monosubstitution.
Causality:
The reactivity of the second chlorine atom in this compound is influenced by the electron-donating nature of the pyrrole ring. However, by carefully controlling stoichiometry and reaction parameters, you can significantly favor the desired mono-substitution. The two chlorine atoms on the 3,6-dichloropyridazine ring are chemically equivalent, making regioselectivity in the first substitution not an issue. The challenge lies in preventing the second substitution.
Troubleshooting & Optimization:
-
Stoichiometry: The most critical factor is the molar ratio of the reactants. Using a slight excess of 3,6-dichloropyridazine relative to pyrrole can help minimize the disubstitution product. A good starting point is a 1.1:1 to 1.5:1 ratio of 3,6-dichloropyridazine to pyrrole.
-
Slow Addition: Adding the pyrrole solution dropwise to the reaction mixture containing 3,6-dichloropyridazine can help maintain a low concentration of the nucleophile, further disfavoring the second substitution.
-
Temperature Control: Lowering the reaction temperature can increase the selectivity for the monosubstituted product. The activation energy for the second substitution is often higher than the first. Start with room temperature and only gently heat if the reaction is too slow.
-
Base Selection: The choice of base is crucial. A mild base is generally preferred. Strong bases can deprotonate pyrrole to a significant extent, increasing its nucleophilicity and promoting disubstitution. Consider using bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydride (NaH).
| Parameter | Recommendation for Monosubstitution | Rationale |
| Molar Ratio (Dichloropyridazine:Pyrrole) | 1.1:1 to 1.5:1 | Limits the availability of pyrrole for the second substitution. |
| Temperature | Room temperature to 60 °C | Lower temperatures favor the kinetically controlled monosubstituted product. |
| Base | K₂CO₃, NaHCO₃ | Milder bases reduce the concentration of the highly nucleophilic pyrrolide anion. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are suitable for SNAr reactions. |
Question 2: My reaction yield is very low, even after an extended reaction time. What are the possible reasons and how can I improve it?
Answer:
Low yields can be attributed to several factors, including incomplete reaction, degradation of starting materials or products, and competing side reactions.
Causality:
The N-arylation of pyrrole with a deactivated aryl halide like 3,6-dichloropyridazine can be sluggish. The nucleophilicity of pyrrole's nitrogen is moderate, and a suitable base is required to facilitate the reaction. Inadequate activation or harsh reaction conditions can lead to low conversion or decomposition.
Troubleshooting & Optimization:
-
Base Strength and Solubility: Ensure the base you are using is strong enough to deprotonate pyrrole to some extent but not so strong that it promotes side reactions. The solubility of the base in the reaction solvent is also important. For instance, potassium carbonate is a good choice in DMF.
-
Catalysis: For challenging N-arylations, a copper-catalyzed Ullmann-type coupling can be beneficial.[1][2][3] The use of a catalytic amount of a copper(I) salt, such as CuI, can significantly improve the reaction rate and yield. Often, a ligand like L-proline or a diamine is also added to stabilize the copper catalyst and facilitate the coupling.[4]
-
Water Content: Ensure your reagents and solvent are dry. The presence of water can lead to the hydrolysis of 3,6-dichloropyridazine to 6-chloropyridazin-3-ol, which is less reactive, or hydrolysis of the product.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Extended reaction times at high temperatures can lead to product decomposition.
Question 3: I am observing an unexpected byproduct with a similar mass to my product. Could it be a C-substituted isomer?
Answer:
While N-substitution is electronically favored, C-substitution on the pyrrole ring is a possibility, though less common under these conditions. Pyrrole can also react as a carbon nucleophile, particularly at the C2 position.
Causality:
The reaction of pyrrole with electrophiles can occur at either the nitrogen or the carbon atoms. N-arylation is generally favored in SNAr reactions with haloazines. However, the reaction conditions can influence the regioselectivity.
Troubleshooting & Optimization:
-
Reaction Conditions: C-arylation is more likely to compete with N-arylation under conditions that do not favor the formation of the pyrrolide anion. Ensure a suitable base is present to promote N-deprotonation.
-
Characterization: To confirm the structure of the byproduct, detailed spectroscopic analysis is necessary. 1H NMR spectroscopy is particularly useful, as the chemical shifts and coupling patterns of the pyrrole protons will be significantly different for N-substituted versus C-substituted isomers.
-
Purification: If C-arylation is a minor side reaction, the isomers can often be separated by column chromatography on silica gel.
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction pathway to this compound and the competing pathway to the disubstituted side product.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Minimizing Side Reactions
This protocol is designed to favor the synthesis of this compound while minimizing the formation of the disubstituted byproduct.
Materials:
-
3,6-Dichloropyridazine (1.2 eq.)
-
Pyrrole (1.0 eq.)
-
Potassium Carbonate (K₂CO₃, 1.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3,6-dichloropyridazine and potassium carbonate.
-
Add anhydrous DMF and stir the suspension.
-
In a separate flask, dissolve pyrrole in a small amount of anhydrous DMF.
-
Add the pyrrole solution dropwise to the stirred suspension of 3,6-dichloropyridazine and potassium carbonate over 30 minutes at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Once the starting pyrrole is consumed (as determined by TLC), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired monosubstituted product from unreacted 3,6-dichloropyridazine and the disubstituted byproduct.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-catalyzed N-arylation of pyrroles: an overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-6-pyrrol-1-yl-pyridazine Derivatives
Welcome to the technical support center for the synthesis and optimization of 3-Chloro-6-pyrrol-1-yl-pyridazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments.
Introduction
The this compound scaffold is a valuable building block in medicinal chemistry due to the prevalence of pyridazine derivatives in a wide range of biologically active compounds.[1][2] The successful synthesis and subsequent functionalization of this core structure are critical for the development of novel therapeutics. This guide will focus on the common challenges encountered during the synthesis of the parent compound and its subsequent derivatization via palladium-catalyzed cross-coupling reactions.
The primary synthetic route involves the reaction of 3,6-dichloropyridazine with pyrrole. While seemingly straightforward, this nucleophilic aromatic substitution (SNAr) can be plagued by issues of low yield, side product formation, and difficulties in purification. Further functionalization of the remaining chlorine atom, typically through Suzuki-Miyaura or Buchwald-Hartwig amination reactions, presents its own set of optimization challenges.[3][4]
This technical support center will provide a structured approach to troubleshooting these reactions, explaining the chemical principles behind the recommended solutions.
Part 1: Synthesis of this compound - Troubleshooting Guide
The synthesis of this compound is typically achieved by the nucleophilic aromatic substitution of one chlorine atom on 3,6-dichloropyridazine with pyrrole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form this compound is showing low or no conversion. What are the likely causes?
A1: Low or no conversion in this SNAr reaction can stem from several factors. Here's a systematic troubleshooting approach:
-
Insufficient Base Strength or Solubility: The reaction requires a base to deprotonate pyrrole, forming the more nucleophilic pyrrolide anion. If the base is not strong enough or is insoluble in the reaction solvent, the concentration of the active nucleophile will be low.
-
Solution: Switch to a stronger, more soluble base. While sodium hydride (NaH) is commonly used, potassium tert-butoxide (KOtBu) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO can be effective alternatives. Ensure the base is fresh and has been stored under anhydrous conditions.
-
-
Reaction Temperature is Too Low: Nucleophilic aromatic substitutions on electron-deficient heterocycles like pyridazine often require elevated temperatures to overcome the activation energy barrier.[5]
-
Solution: Gradually increase the reaction temperature. Start from room temperature and incrementally raise it to 60-80 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at excessive temperatures.
-
-
Poor Quality of Starting Materials: 3,6-Dichloropyridazine can degrade over time, and pyrrole is susceptible to oxidation and polymerization.
-
Solution: Use freshly purified starting materials. 3,6-Dichloropyridazine can be recrystallized. Pyrrole should be distilled immediately before use. Ensure all reagents are handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the reagents and intermediates.
-
Solution: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can effectively solvate the pyrrolide anion and the pyridazine substrate.
-
Q2: I am observing the formation of a significant amount of the disubstituted product, 3,6-di(pyrrol-1-yl)pyridazine. How can I improve the selectivity for the mono-substituted product?
A2: The formation of the disubstituted product is a common issue and arises from the reactivity of the initially formed this compound towards the pyrrolide anion.
-
Control Stoichiometry: Using a large excess of pyrrole will drive the reaction towards disubstitution.
-
Solution: Carefully control the stoichiometry. Use a slight excess of 3,6-dichloropyridazine (e.g., 1.1 to 1.2 equivalents) relative to pyrrole. This ensures that pyrrole is the limiting reagent, minimizing the chance of a second substitution.
-
-
Slow Addition of the Nucleophile: Adding the pyrrole/base mixture slowly to the solution of 3,6-dichloropyridazine can help maintain a low concentration of the nucleophile, favoring mono-substitution.
-
Solution: Prepare a solution of pyrrole and the base in your chosen solvent and add it dropwise to the solution of 3,6-dichloropyridazine at the desired reaction temperature over a period of 1-2 hours.
-
-
Lower Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable disubstituted product.
-
Solution: If you are running the reaction at an elevated temperature, try lowering it. While this may slow down the reaction rate, it can significantly improve selectivity.
-
Q3: The reaction mixture is turning dark, and I am having difficulty isolating the product.
A3: Darkening of the reaction mixture often indicates decomposition of reagents or products, or polymerization of pyrrole.
-
Pyrrole Polymerization: Pyrrole can polymerize under acidic or oxidative conditions.
-
Solution: Ensure the reaction is carried out under strictly anhydrous and inert conditions. The use of a strong base should prevent acidic conditions. Distilling the pyrrole immediately before use is crucial.
-
-
Decomposition at High Temperatures: The pyridazine ring can be susceptible to decomposition at very high temperatures, especially in the presence of strong bases.
-
Solution: Avoid excessive heating. Use the lowest temperature that provides a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
-
Work-up Issues: The work-up procedure can also contribute to product loss and purification difficulties.
-
Solution: After the reaction is complete, quench it by pouring it into cold water. The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove residual DMF or DMSO. If the product is a solid, it can often be isolated by filtration after precipitation in water.
-
Experimental Protocol: Synthesis of this compound
This protocol provides a starting point for optimization.
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous DMF under an inert atmosphere, add a solution of freshly distilled pyrrole (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 3,6-dichloropyridazine (1.2 eq.) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by pouring it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
Once this compound is synthesized, the remaining chlorine atom provides a handle for further functionalization via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[6]
Troubleshooting Suzuki-Miyaura Coupling
Q4: My Suzuki-Miyaura coupling of this compound with a boronic acid is not working or gives a low yield. What should I check?
A4: The success of a Suzuki-Miyaura coupling on a chloro-heterocycle is highly dependent on the choice of catalyst, ligand, base, and solvent.[3]
-
Catalyst and Ligand Selection: The C-Cl bond is less reactive than C-Br or C-I bonds in oxidative addition to palladium(0). Therefore, a more electron-rich and sterically demanding ligand is often required to facilitate this step.[3]
-
Solution: Standard catalysts like Pd(PPh₃)₄ may not be effective.[3] Consider using more active catalyst systems such as:
-
Pd₂(dba)₃ with a biarylphosphine ligand like XPhos, SPhos, or RuPhos.
-
Pre-formed palladium catalysts incorporating these ligands (e.g., XPhos Pd G3).
-
-
The choice of ligand is crucial and may require screening.
-
-
Base and Solvent System: The base plays a role in the transmetalation step and can also influence catalyst activity.
-
Solution: Strong inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium carbonate (Na₂CO₃) for coupling chloro-heterocycles.[3] A mixture of a polar aprotic solvent like dioxane or toluene with water is a common choice. Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.
-
-
Boronic Acid Quality: Boronic acids can undergo decomposition (protodeboronation) or form unreactive anhydrides (boroxines).
-
Solution: Use high-quality boronic acids from a reliable supplier. If in doubt, check the purity by NMR. Using a slight excess (1.2-1.5 equivalents) of the boronic acid can compensate for any degradation.
-
Data Presentation: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Precursors for the active Pd(0) species. |
| Ligand | XPhos, SPhos, RuPhos | Electron-rich, bulky ligands that promote oxidative addition of the C-Cl bond. |
| Base | Cs₂CO₃ or K₃PO₄ | Strong bases that facilitate transmetalation without degrading the catalyst. |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Aprotic/aqueous mixtures that solubilize both organic and inorganic reagents. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
Troubleshooting Buchwald-Hartwig Amination
Q5: I am attempting a Buchwald-Hartwig amination on this compound, but the reaction is sluggish.
A5: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of chloro-heterocycles requires careful optimization of the catalytic system.[4][7]
-
Catalyst and Ligand Choice: The nature of the amine nucleophile (primary, secondary, aliphatic, aromatic) will influence the optimal ligand.
-
Solution: For many amine couplings, catalyst systems based on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) or ferrocenyl-based ligands (e.g., tBuXPhos) are highly effective. Screening a small library of ligands is often necessary.
-
-
Base Selection: A strong, non-nucleophilic base is required.
-
Solution: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective bases for this transformation.
-
-
Solvent Considerations: Anhydrous, aprotic solvents are essential.
-
Solution: Toluene, dioxane, or THF are good choices. Ensure the solvent is thoroughly degassed and dried before use.
-
Visualization of Reaction Workflows
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making diagram for troubleshooting low-yielding cross-coupling reactions.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Pyridazine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
stability issues of 3-Chloro-6-pyrrol-1-yl-pyridazine in solution
Welcome to the technical support center for 3-Chloro-6-pyrrol-1-yl-pyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Introduction to this compound
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The pyridazine core is a key structural motif in various biologically active molecules.[1][2][3][4] The presence of a chloro-substituent and a pyrrol-1-yl group introduces specific chemical properties that can influence its stability in solution. Understanding these properties is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound in its solid form?
As a solid, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6] It is advisable to protect it from light and moisture to prevent potential degradation. For chlorinated compounds, it is particularly important to avoid moisture, as it can lead to the formation of hydrochloric acid (HCl) over time, which can degrade the compound and corrode storage vessels.[7][8]
Q2: I'm preparing a stock solution of this compound. Which solvents are recommended?
While specific solubility data for this compound is not extensively published, pyridazine and its derivatives are generally soluble in a range of organic solvents.[9] Common solvents for similar compounds include DMSO, DMF, and chlorinated solvents. Given the chloro-substituent, it is critical to use anhydrous (dry) solvents to minimize the risk of hydrolysis.
Q3: How stable is this compound in aqueous solutions?
The stability of this compound in aqueous solutions is a significant concern. The chloro-substituent on the electron-deficient pyridazine ring makes the compound susceptible to nucleophilic substitution, where water can act as a nucleophile, leading to hydrolysis. This reaction would replace the chloro group with a hydroxyl group, forming a different compound and altering your experimental results. The rate of hydrolysis can be influenced by pH and temperature.
Q4: Can I store solutions of this compound? If so, under what conditions?
If you must store solutions, it is recommended to do so under the following conditions:
-
Solvent: Use a dry, aprotic solvent like anhydrous DMSO or DMF.
-
Temperature: Store at low temperatures, such as -20°C or -80°C, to slow down potential degradation reactions.
-
Inert Atmosphere: For long-term storage, consider blanketing the solution with an inert gas like argon or nitrogen to displace oxygen and moisture.
-
Light Protection: Store in amber vials or protect from light to prevent photodecomposition.
It is always best practice to prepare fresh solutions for each experiment to ensure the highest quality and concentration accuracy.
Troubleshooting Guide: Stability Issues in Solution
This section addresses common problems researchers may encounter related to the stability of this compound in solution.
Problem 1: Inconsistent or lower-than-expected biological activity in my assay.
Possible Cause: Degradation of the compound in your experimental media.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always start by preparing a fresh solution of this compound from solid material for each experiment. Avoid using previously prepared and stored solutions, especially if they have undergone freeze-thaw cycles.
-
Solvent Choice: If your assay buffer is aqueous, prepare a concentrated stock solution in a dry, aprotic solvent (e.g., anhydrous DMSO) and then dilute it into your aqueous buffer immediately before use. Minimize the time the compound spends in the aqueous environment.
-
pH of the Medium: The pyridazine ring has basic properties, and the overall pH of your solution can impact stability.[10][11] Extreme pH values (highly acidic or basic) should be avoided if possible, as they can catalyze hydrolysis of the chloro-substituent.
-
Control Experiment: Include a control experiment where you incubate this compound in your assay buffer for the duration of your experiment. At the end of the incubation, analyze the sample by LC-MS to check for the appearance of degradation products.
Problem 2: I observe extra peaks in my LC-MS or NMR analysis of a solution of this compound.
Possible Cause: The compound is degrading, leading to the formation of impurities.
Troubleshooting Steps:
-
Identify the Impurity: Use high-resolution mass spectrometry to determine the mass of the unknown peak. A common degradation pathway for chlorinated pyridazines in the presence of water is hydrolysis, which would result in a mass shift corresponding to the replacement of -Cl with -OH.
-
Review Solution Preparation and Storage:
-
Were anhydrous solvents used?
-
How long was the solution stored, and at what temperature?
-
Was the solution protected from light?
-
-
Forced Degradation Study: To understand the potential degradation pathways, you can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions to accelerate decomposition and identify the resulting products.
Experimental Protocol: Forced Degradation Study
A forced degradation study can help you understand the stability of this compound under various stress conditions. This information is invaluable for developing stable formulations and ensuring the integrity of your experimental data.
Objective: To identify potential degradation pathways of this compound in solution.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC or LC-MS system with a C18 column
-
UV detector or mass spectrometer
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.
-
Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose an aliquot of the stock solution to a light source (e.g., a UV lamp or direct sunlight).
-
-
Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours). Also, keep a control sample of the stock solution at room temperature and protected from light.
-
Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples by LC-MS.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products. The mass spectrometer will help in the tentative identification of these products.
Data Summary Table for Forced Degradation Study
| Stress Condition | Incubation Time (hours) | Incubation Temperature (°C) | % Degradation (Example) | Number of Degradation Products (Example) |
| 0.1 M HCl | 24 | 60 | 15% | 2 |
| 0.1 M NaOH | 24 | Room Temp | 40% | 3 |
| 3% H₂O₂ | 24 | Room Temp | 5% | 1 |
| Thermal (60°C) | 24 | 60 | 10% | 1 |
| Photolytic | 24 | Room Temp | 25% | 2 |
Note: The values in this table are for illustrative purposes only and should be determined experimentally.
Visualizing Experimental Workflows
Workflow for Investigating Solution Stability
Caption: Workflow for preparing and troubleshooting solutions of this compound.
Logical Relationship of Stability Factors
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. keyorganics.net [keyorganics.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
how to avoid regioisomer formation in pyridazine synthesis
Technical Support Center: Pyridazine Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for pyridazine synthesis. As a core heterocyclic motif in pharmaceuticals, agrochemicals, and materials science, the controlled synthesis of pyridazines is paramount.[1][2][3] One of the most persistent challenges researchers face is the formation of regioisomers, particularly when constructing unsymmetrically substituted pyridazine rings. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to overcome these challenges. We will move beyond simple protocols to explain the underlying principles that govern regioselectivity, empowering you to troubleshoot existing reactions and design more robust synthetic routes from the outset.
Troubleshooting Guide: Unwanted Regioisomer Formation
This section is for researchers who have already performed a reaction and are facing challenges with product mixtures.
Q1: My condensation of an unsymmetrical 1,4-dicarbonyl compound with hydrazine gave a nearly 1:1 mixture of regioisomers. What factors are at play, and how can I improve the selectivity?
This is a classic problem in what is often a variation of the Paal-Knorr synthesis.[4][5][6] When the two carbonyl groups of the 1,4-dicarbonyl precursor have similar steric and electronic environments, hydrazine has little preference for which carbonyl it attacks first, leading to poor regioselectivity.
Root Cause Analysis:
The reaction proceeds via a double condensation. The regioselectivity is determined in the very first step: the nucleophilic attack of a hydrazine nitrogen onto one of the two carbonyl carbons. To control the outcome, you must create a significant energetic difference between the two possible pathways.
Solutions & Protocols:
-
Exploit Electronic Differences: The most effective strategy is to use a 1,4-dicarbonyl compound where one carbonyl is significantly more electrophilic than the other.
-
Principle: An electron-withdrawing group (EWG) adjacent to one carbonyl will make it a "harder" electrophile and thus more attractive to the "hard" nitrogen nucleophile of hydrazine. Conversely, an electron-donating group (EDG) will deactivate the adjacent carbonyl.
-
Example: In a keto-ester, the ketone is substantially more reactive than the ester carbonyl. Hydrazine will selectively attack the ketone first.
-
-
Leverage Steric Hindrance: If electronic differentiation is not feasible, introduce significant steric bulk near one of the carbonyl groups.
-
Principle: Hydrazine, while small, will preferentially attack the less sterically encumbered carbonyl.
-
Protocol - Steric Control:
-
Substrate Design: When planning your synthesis, design the 1,4-dicarbonyl precursor so that one carbonyl is flanked by a bulky group (e.g., a tert-butyl or phenyl group) while the other is less hindered (e.g., adjacent to a methyl group or hydrogen).
-
Reaction Conditions: Cool the reaction to 0 °C or below. Lower temperatures increase the selectivity of kinetically controlled reactions by amplifying the small differences in activation energy between the two competing pathways.
-
-
-
Employ Lewis Acid Catalysis: A Lewis acid can act as a "directing group" by coordinating preferentially to one carbonyl.
-
Principle: A Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃) will coordinate to the more basic carbonyl oxygen.[7][8] This coordination makes the associated carbonyl carbon significantly more electrophilic, directing the initial hydrazine attack to that site. The choice of Lewis acid and its coordination preference can sometimes be subtle and may depend on the specific substrate.[7][8][9]
-
Screening Table for Lewis Acid Catalysis:
Catalyst (0.1 eq.) Solvent Temperature (°C) Regioisomeric Ratio (A:B) None Toluene 80 55:45 BF₃·OEt₂ DCM 0 85:15 Sc(OTf)₃ THF 0 92:8 | Yb(OTf)₃ | Toluene | 25 | 70:30 |
-
FAQs: Designing Regioselective Pyridazine Syntheses
This section is for researchers planning a synthesis and wanting to avoid regioisomer issues from the start.
Q2: What is the most reliable and regioselective method for synthesizing substituted pyridazines?
For unparalleled regiocontrol, the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is the modern gold standard.[1][10][11][12] This strategy is fundamentally different from classical condensation methods and offers predictable, often complete, regioselectivity.
The IEDDA Strategy:
This reaction involves a [4+2] cycloaddition between an electron-deficient diene (typically a 1,2,4,5-tetrazine) and an electron-rich dienophile (an alkyne or alkene).[10][11][13] The reaction proceeds via a bicyclic intermediate that spontaneously extrudes N₂ gas to form the aromatic pyridazine ring.
Why it Works (The Causality):
Regioselectivity in IEDDA reactions is governed by the alignment of the Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[11] The interaction is strongest between the atoms with the largest orbital coefficients, leading to a highly predictable bond formation pattern.
-
Key Insight: By placing substituents with different electronic properties on the tetrazine and the alkyne, you can precisely control the FMO coefficients and thus dictate the orientation of the cycloaddition. For instance, reacting a 3-substituted-1,2,4,5-tetrazine with an unsymmetrical alkyne will almost always yield a single regioisomer.[10][11]
Caption: IEDDA workflow for regioselective pyridazine synthesis.
Q3: Can I use Lewis acids to control regioselectivity in IEDDA reactions as well?
Yes, this is an advanced strategy for further enhancing or even reversing the inherent regioselectivity of an IEDDA reaction.[14]
-
Mechanism of Control: A Lewis acid can coordinate to a nitrogen on the tetrazine ring or to a Lewis basic functional group on the dienophile. This coordination alters the electronic distribution and the LUMO coefficients of the tetrazine, thereby changing the preferred orientation of the cycloaddition.[14]
Experimental Protocol: Lewis Acid-Mediated IEDDA
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the 3-monosubstituted 1,2,4,5-tetrazine (1.0 eq) and a dry, aprotic solvent (e.g., Dichloromethane or Toluene).
-
Cooling: Cool the solution to the desired temperature (start with -78 °C for maximum selectivity).
-
Lewis Acid Addition: Add the Lewis acid (e.g., SnCl₄, 1.1 eq) dropwise via syringe. Stir for 15 minutes to allow for complexation.
-
Dienophile Addition: Slowly add a solution of the silyl enol ether or other dienophile (1.2 eq) in the same solvent.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the brightly colored tetrazine is a good visual indicator of reaction progress.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry over MgSO₄, filter, and concentrate in vacuo. Purify by column chromatography.
Q4: Are there other reliable methods besides IEDDA for accessing unsymmetrical pyridazines?
While IEDDA is often preferred, palladium-catalyzed cross-coupling reactions on a pre-formed pyridazine core are an excellent and highly modular alternative.[15] This approach is ideal when you can easily synthesize a simple, halogenated pyridazine which can then be elaborated.
Caption: Stepwise functionalization via cross-coupling reactions.
Advantages of this Approach:
-
Modularity: You can introduce a wide variety of substituents (aryl, alkyl, alkynyl, etc.) in a controlled, stepwise manner.
-
Predictability: The regioselectivity is determined by the initial halogenation pattern of your starting pyridazine.
-
Availability: Many simple halopyridazines are commercially available or readily synthesized.
References
- 1. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Mechanisms Online [orgmech.co.uk]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Lewis Acid Directed Regioselective Metalations of Pyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. Pyridazine synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
common impurities in crude 3-Chloro-6-pyrrol-1-yl-pyridazine
Technical Support Center: 3-Chloro-6-pyrrol-1-yl-pyridazine
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and handling of this important heterocyclic intermediate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound and what does it imply for purity?
A1: The most common synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. Typically, 3,6-dichloropyridazine is reacted with pyrrole in the presence of a base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent like DMF or DMSO.[1] The pyridazine ring is electron-deficient, which facilitates the attack by the nucleophilic pyrrole.[2] This synthetic pathway means that the primary impurities are often unreacted starting materials or by-products from over-reaction.
Q2: How should I store crude or purified this compound?
A2: this compound is a relatively stable solid. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C, protected from light and moisture. Halogenated heterocyclic compounds can be susceptible to slow hydrolysis or photodecomposition over extended periods.
Q3: My purified product is off-white or yellowish, but literature reports suggest it should be a white solid. Is this a concern?
A3: A slight off-white or pale yellow color is common in crude products and may persist even after initial purification. This often indicates the presence of minor, highly conjugated impurities or residual solvent. While it may not impact the performance in all subsequent reactions, for applications requiring high purity, such as in late-stage pharmaceutical development, achieving a white to colorless crystalline solid is recommended. The color can usually be removed by recrystallization with activated carbon.
Section 2: Troubleshooting Common Impurities
This section addresses the identification and remediation of specific impurities commonly observed in crude this compound.
Q4: My reaction shows a significant amount of a nonpolar by-product by TLC/LC-MS. What is it likely to be?
A4: The most probable nonpolar by-product is 3,6-di(pyrrol-1-yl)pyridazine . This impurity arises when a second molecule of pyrrole displaces the remaining chloro group on the desired product.
-
Causality: This side reaction is favored by high temperatures, extended reaction times, or using more than one equivalent of the pyrrole nucleophile. The initial product, this compound, is still an activated aryl chloride, susceptible to a second SNAr reaction.[3]
-
Identification:
-
LC-MS: Expect a peak with a molecular ion (M+H)+ at m/z ≈ 211.2, corresponding to the loss of chlorine and addition of another pyrrolyl group.
-
1H NMR: Look for a more symmetric spectrum compared to the desired product. The two protons on the pyridazine ring will be equivalent, appearing as a single signal, and you will see signals corresponding to two equivalent pyrrole rings.
-
-
Remediation:
-
Reaction Control: Use a strict 1:1 stoichiometry of pyrrole to 3,6-dichloropyridazine. Add the pyrrole solution slowly to the reaction mixture to avoid localized high concentrations.
-
Purification: This less polar by-product can typically be separated from the desired product using silica gel column chromatography. A gradient elution starting with a nonpolar solvent system (e.g., Hexane/Ethyl Acetate) will elute the disubstituted impurity first.
-
Q5: My crude material contains a significant amount of starting material, 3,6-dichloropyridazine. How can I remove it?
A5: The presence of unreacted 3,6-dichloropyridazine is a common issue resulting from incomplete reaction.
-
Causality: This can be caused by insufficient reaction time, temperatures that are too low, or deactivation of the base (e.g., by moisture).
-
Identification:
-
GC-MS or LC-MS: A peak corresponding to the molecular weight of 3,6-dichloropyridazine (m/z ≈ 149.0 for [M+H]+) will be present.[4]
-
TLC: 3,6-dichloropyridazine is significantly less polar than the product and will have a higher Rf value.
-
-
Remediation:
-
Reaction Optimization: Ensure the reaction is monitored by TLC or LC-MS until the starting material is consumed. Ensure your base is active and the solvent is anhydrous.
-
Purification: Recrystallization is often effective. Since 3,6-dichloropyridazine is more soluble in nonpolar solvents like hexanes and less soluble in polar solvents than the product, a carefully chosen solvent system (e.g., ethanol/water or toluene/heptane) can be used. The starting material will either remain in the mother liquor or can be removed via a hot filtration if it is less soluble.
-
Summary of Common Impurities
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Identification Method | Remediation Strategy |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | GC-MS, LC-MS, TLC | Drive reaction to completion; Recrystallization |
| Pyrrole | C₄H₅N | 67.09 | 1H NMR (broad singlet) | Aqueous workup; Evaporation under vacuum |
| 3,6-di(pyrrol-1-yl)pyridazine | C₁₂H₁₀N₄ | 210.24 | LC-MS, 1H NMR | Stoichiometric control; Column chromatography |
Section 3: Analytical & Purification Protocols
Protocol 1: Standard HPLC Method for Impurity Profiling
This protocol provides a baseline for assessing the purity of this compound.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Expected Elution Order: Pyrrole (very early), Product, 3,6-Dichloropyridazine, 3,6-di(pyrrol-1-yl)pyridazine (late).
Protocol 2: Recrystallization for High-Purity Material
This procedure is designed to remove both more polar and less polar impurities, yielding material of >99% purity.
-
Solvent Selection: Begin by testing solubility in various solvents. A common and effective system is Ethanol/Water. The product should be soluble in hot ethanol and insoluble in water.
-
Dissolution: In a flask, dissolve the crude this compound (e.g., 10 g) in the minimum amount of hot ethanol (e.g., 50-70 mL, near boiling).
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated carbon (approx. 1-2% by weight) and keep the solution hot for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Slowly add deionized water to the hot filtrate until persistent cloudiness is observed. Re-heat the mixture slightly until the solution becomes clear again.
-
Cooling: Remove the flask from heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold 50:50 ethanol/water, followed by cold water.
-
Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.
-
Validation: Confirm purity using the HPLC method described in Protocol 1 and by melting point analysis.
Section 4: Visual Guides
Synthesis Pathway and Impurity Formation
The following diagram illustrates the primary reaction for synthesizing this compound and the key side reaction leading to the disubstituted impurity.
Caption: Synthetic pathway and common by-product formation.
Troubleshooting Workflow
Use this decision tree to diagnose and address common purity issues based on initial analytical data.
Caption: Decision tree for troubleshooting crude product analysis.
References
Technical Support Center: Optimizing HPLC Analysis of 3-Chloro-6-pyrrol-1-yl-pyridazine
Welcome to the technical support center for the HPLC analysis of 3-Chloro-6-pyrrol-1-yl-pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for method development, optimization, and troubleshooting. The content is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Initial Method Development & Setup
This section provides foundational guidance for establishing a robust reversed-phase HPLC (RP-HPLC) method for this compound.
Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?
A1: Understanding the analyte's properties is the first step. This compound (Molecular Weight: ~179.61 g/mol ) is a heterocyclic aromatic compound.[1] It possesses both a pyridazine and a pyrrole ring.[2] The presence of nitrogen atoms makes it a weakly basic compound.[3] Its structure suggests moderate polarity, making it an ideal candidate for reversed-phase chromatography. The pyridazine ring has a high dipole moment, which can influence interactions with the stationary phase.[2]
| Property | Implication for HPLC Method | Source |
| Structure | Aromatic, nitrogen-containing heterocycle. | [2][3] |
| Molecular Weight | ~179.61 g/mol . | [1] |
| Polarity | Moderately polar; suitable for RP-HPLC. | [4][5] |
| Basicity | Weakly basic due to nitrogen atoms. Prone to peak tailing. Mobile phase pH control is critical. | [3][6] |
Q2: What is a good starting point for column and mobile phase selection?
A2: A conventional C18 column is an excellent starting point for most pyridazine derivatives due to its hydrophobicity and wide availability.[7][8] For the mobile phase, a simple gradient using acetonitrile (ACN) and water is recommended. ACN is often preferred over methanol for aromatic compounds as it can provide different selectivity.
Here is a recommended set of starting conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and efficiency for moderately polar compounds.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (~2.7) protonates the basic nitrogen atoms, leading to uniform ionization and suppresses interaction with acidic silanols, improving peak shape.[6][9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (ACN) | ACN is a common organic modifier. Formic acid ensures consistent pH. |
| Gradient | 10-90% B over 15 minutes | A broad gradient helps to determine the approximate elution time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column.[7] |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature.[7] |
| Detection (UV) | 254 nm or UV Max (λmax) | 254 nm is a common wavelength for aromatic compounds. Determine λmax with a DAD/PDA detector for optimal sensitivity.[7] |
| Injection Vol. | 5-10 µL | A small volume minimizes potential for peak distortion. |
Section 2: Method Optimization
Once initial peaks are obtained, the next step is to optimize the separation for better performance.
Q3: How can I improve the peak shape if I observe significant tailing?
A3: Peak tailing is the most common issue for basic, nitrogen-containing compounds like this compound.[10] It is typically caused by secondary interactions between the protonated analyte and deprotonated (ionized) residual silanol groups on the silica-based stationary phase.[10]
Here is a logical workflow to address peak tailing:
Caption: Troubleshooting workflow for peak tailing.
Explanation of Solutions:
-
Lower Mobile Phase pH: Using an acidic mobile phase (pH 2.5-3.5) protonates the analyte's nitrogen atoms to a single ionic state and, more importantly, keeps the surface silanols non-ionized, minimizing the secondary interactions that cause tailing.[6][11]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically bonded with a small silylating agent. This shields the analyte from these active sites. If you are using an older column, switching to a high-purity, end-capped version can dramatically improve peak shape.[10]
-
Add a Competing Base: A small amount of a basic additive like triethylamine (TEA) can be added to the mobile phase. The positively charged TEA will preferentially interact with the ionized silanols, effectively masking them from your analyte.[6]
Q4: How do I adjust retention time and improve resolution from nearby impurities?
A4: Retention and resolution are primarily controlled by the mobile phase's organic strength and the column chemistry.
-
To Decrease Retention Time: Increase the percentage of the organic solvent (acetonitrile). A 10% increase in organic modifier can be expected to produce a 2-3 fold decrease in retention time.[12]
-
To Increase Retention Time: Decrease the percentage of the organic solvent.
-
To Improve Resolution (Selectivity):
-
Optimize the Gradient: Make the gradient slope shallower around the elution time of your target peak. This gives more time for the analyte and its impurities to interact differently with the stationary phase.
-
Change the Organic Modifier: Switching from acetonitrile to methanol can alter selectivity because they have different solvent properties.
-
Adjust the pH: Small changes in pH can alter the ionization state of the analyte or impurities, which can significantly impact their retention and change the elution order.[13] It is best to work at a pH at least 2 units away from the analyte's pKa for robust results.[13]
-
Try a Different Stationary Phase: If resolution cannot be achieved, consider a column with a different chemistry, such as a Phenyl-Hexyl or a Polar-Embedded phase, which offer different interaction mechanisms.
-
Section 3: Troubleshooting Guide
This section addresses specific, common problems in a direct question-and-answer format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Drifting Retention Times | 1. Inadequate column equilibration. 2. Mobile phase composition changing (evaporation of organic). 3. Column temperature fluctuations. 4. Pump seals wearing out. | 1. Ensure the column is equilibrated for at least 10-15 column volumes. 2. Keep mobile phase bottles capped. Prepare fresh mobile phase daily. 3. Use a column oven to maintain a constant temperature. 4. Perform pump maintenance and check for leaks. |
| Peak Fronting (Tf < 0.9) | 1. Sample overload (too concentrated). 2. Sample solvent is much stronger than the mobile phase. | 1. Dilute the sample or reduce the injection volume.[11][14] 2. Dissolve the sample in the initial mobile phase or a weaker solvent.[11] |
| Split Peaks | 1. Clogged inlet frit or void at the column head. 2. Sample solvent incompatibility. 3. Co-elution with an impurity. | 1. Reverse flush the column (if permitted by manufacturer). If this fails, replace the column. Using a guard column can prevent this.[11] 2. Ensure the sample is fully dissolved in the mobile phase. 3. Adjust mobile phase conditions (gradient, pH) to resolve the two peaks. |
| High Backpressure | 1. Blockage in the system (tubing, guard column, or column frit). 2. Mobile phase precipitation (if using buffers). 3. Particulate matter from unfiltered samples. | 1. Systematically disconnect components (starting from the detector) to locate the blockage. Replace the guard column or column if it is the source. 2. Ensure buffer salts are soluble in the highest organic percentage of your gradient. 3. Always filter samples through a 0.22 or 0.45 µm syringe filter before injection.[14] |
Section 4: FAQs - Method Validation & System Suitability
Q5: What is a System Suitability Test (SST) and why is it critical?
A5: A System Suitability Test (SST) is an integral part of any chromatographic method and is required by regulatory bodies like the USP and FDA.[15][16][17] It is a series of checks performed before the sample analysis to verify that the entire HPLC system—including the pump, injector, column, detector, and mobile phase—is performing adequately for the intended analysis.[15][17][18] Passing SST ensures the reliability and integrity of the analytical results.[15]
Q6: What are the key parameters for an SST for this analysis, and what are the typical acceptance criteria?
A6: For a quantitative analysis of this compound, the following SST parameters are essential. The criteria are based on general guidelines from the USP.[18]
| SST Parameter | Purpose | Typical USP Acceptance Criteria |
| Tailing Factor (Tf) | Measures peak symmetry. | Tf ≤ 2.0[18] |
| Repeatability / Precision | Ensures consistent injections. Measured by injecting a standard solution 5-6 times. | Relative Standard Deviation (%RSD) of peak areas ≤ 2.0%[18] |
| Theoretical Plates (N) | Measures column efficiency and peak sharpness. | N > 2000 (This is a general guideline; it should be set based on method requirements). |
| Resolution (Rs) | Measures the separation between the main peak and the closest eluting impurity. | Rs ≥ 2.0 (between the peak of interest and the nearest potential interferent).[18] |
Protocol: Performing a System Suitability Test
-
Prepare the SST Standard: Prepare a solution of this compound at a known concentration (e.g., the target assay concentration). If available, spike it with known impurities at a relevant level.
-
Equilibrate the System: Pump the initial mobile phase through the entire system until a stable baseline is achieved.
-
Perform Replicate Injections: Inject the SST standard solution five or six consecutive times.
-
Evaluate the Results: The chromatography data system (CDS) software will automatically calculate the parameters (Tf, %RSD, N, Rs).
-
Verify Acceptance: Compare the calculated values against the pre-defined acceptance criteria. The analysis can only proceed if all SST criteria are met.[17]
Caption: Daily workflow incorporating the System Suitability Test (SST).
Q7: What guidelines should I follow for full method validation?
A7: Once the method is optimized, it must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[19][20][21][22]
Key validation characteristics to be evaluated include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants, matrix).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (includes repeatability and intermediate precision).
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).
Following the ICH Q2(R1) guideline ensures that your method is reliable, reproducible, and compliant with global regulatory standards.[19][20][22]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. welch-us.com [welch-us.com]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. chromtech.com [chromtech.com]
- 11. uhplcs.com [uhplcs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Blogs | Restek [discover.restek.com]
- 15. youtube.com [youtube.com]
- 16. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 17. ftp.uspbpep.com [ftp.uspbpep.com]
- 18. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 21. starodub.nl [starodub.nl]
- 22. database.ich.org [database.ich.org]
preventing degradation of 3-Chloro-6-pyrrol-1-yl-pyridazine during workup
Technical Support Center: 3-Chloro-6-pyrrol-1-yl-pyridazine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth, experience-driven advice to help you navigate the challenges associated with the handling and workup of this versatile but sensitive heterocyclic compound. By understanding the underlying chemical principles of its stability, you can significantly improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This molecule has two key structural motifs that dictate its stability: the electron-rich pyrrole ring and the electron-deficient 3-chloro-pyridazine ring.
-
Pyrrole Ring: The pyrrole moiety is highly susceptible to degradation under acidic conditions. The presence of acid can lead to rapid polymerization or decomposition, often observed as the formation of dark, insoluble tars.[1][2] This is the most common and critical point of failure during workup.
-
3-Chloro-pyridazine Ring: The chlorine atom on the pyridazine ring is activated towards nucleophilic aromatic substitution (SNAr).[3][4] While generally stable to water and alcohols during a standard workup, it can be displaced by strong nucleophiles or under harsh basic conditions (e.g., concentrated NaOH, high temperatures), leading to unwanted side products.
Q2: My reaction mixture turns dark brown or black when I add aqueous HCl for the workup. What is happening?
This is a classic sign of acid-catalyzed pyrrole decomposition.[1] The electron-rich pyrrole ring is readily protonated, initiating a chain reaction of polymerization. This process is often irreversible and results in significant or total loss of your desired product.
Core Principle: Avoid all but the most dilute and weakest acids during the workup. If an acid wash is necessary to remove basic impurities, consider alternatives like a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute citric acid, and perform the wash quickly at low temperatures (0-5 °C).
Q3: Can I use a strong base like sodium hydroxide to neutralize my reaction?
Using strong bases like NaOH or KOH should be done with caution. While the molecule is more tolerant of bases than acids, the 3-chloro group on the electron-deficient pyridazine ring is a leaving group.[5][6] High concentrations of hydroxide or other strong nucleophiles, especially with heating, can lead to nucleophilic substitution of the chloride. A milder base, such as saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution, is a much safer choice for neutralization.[7]
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems you may encounter and provides actionable solutions based on the chemical properties of this compound.
Problem 1: Significant product loss and decomposition during aqueous workup and extraction.
-
Likely Cause: The use of acidic washes (e.g., 1M HCl) is leading to the degradation of the pyrrole ring. Even brief contact can cause substantial loss.
-
Solution: The Mild Aqueous Workup Protocol
-
Quench: Cool the reaction mixture to 0-5 °C. If the reaction was conducted under acidic conditions, neutralize carefully with a saturated solution of NaHCO₃ until effervescence ceases. If the reaction was basic, neutralize with a saturated solution of NH₄Cl.
-
Dilute & Extract: Dilute the neutralized mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (1x)
-
Brine (saturated aqueous NaCl) (1x)
-
-
Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo at a temperature not exceeding 40 °C.
-
Problem 2: My product appears unstable on silica gel during column chromatography.
-
Likely Cause: Standard silica gel is inherently acidic and can cause on-column degradation of acid-sensitive compounds like yours. Streaking on the TLC plate and a lower-than-expected yield after the column are common symptoms.
-
Solution: Passivation and Alternative Stationary Phases
-
Neutralize Silica: Before running the column, pre-treat (passivate) the silica gel. This is done by preparing the silica slurry in your chosen eluent system containing a small amount of a neutral or basic modifier, such as 0.5-1% triethylamine (Et₃N) or pyridine. This neutralizes the acidic sites on the silica surface.
-
Use Alternative Media: If degradation persists, switch to a more inert stationary phase. Alumina (neutral or basic grade) is an excellent alternative. For highly sensitive compounds, reversed-phase chromatography (C18 silica) can also be effective, as it avoids the acidic nature of standard silica.[8]
-
Problem 3: I am observing an unexpected side-product where the chlorine has been substituted.
-
Likely Cause: A nucleophile present in your reaction or workup (e.g., an amine, thiol, or strong base) has displaced the chlorine atom via an SNAr reaction.[9]
-
Solution: Control Nucleophiles and Temperature
-
Assess Reagents: Review all reagents used. If your reaction involves a potent nucleophile intended for another part of the molecule, you may need to use a protecting group strategy or find milder reaction conditions.
-
Mild Basicity: During workup, strictly use mild inorganic bases like NaHCO₃ or K₂CO₃ for neutralization. Avoid amines (unless they are part of a buffer at controlled pH) and strong hydroxides.
-
Temperature Control: Keep all workup and extraction steps cold (0-5 °C) to minimize the rate of any potential side reactions.
-
Data Summary & Recommended Conditions
| Parameter | Recommendation | Rationale |
| pH Range for Workup | 6.5 - 8.5 | Avoids acid-catalyzed pyrrole polymerization and base-mediated chloride substitution. |
| Acidic Wash | Avoid. Use sat. NH₄Cl if necessary. | Pyrrole ring is extremely acid-labile.[1][2] |
| Basic Wash | Saturated NaHCO₃ or K₂CO₃ | Sufficiently basic for neutralization without promoting SNAr of the chlorine. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Standard, non-reactive drying agents. |
| Chromatography | Silica gel treated with 1% Et₃N, or Neutral/Basic Alumina | Neutralizes acidic sites on silica that cause degradation.[8] |
| Solvent Removal | Rotary Evaporation, Bath Temp < 40°C | Minimizes thermal degradation of the final product. |
Visualizing Degradation & Workflows
To better understand the chemical challenges, the following diagrams illustrate the primary degradation pathways and a recommended decision-making workflow for the workup process.
Caption: Primary degradation pathways for the target molecule.
Caption: Decision workflow for a mild product workup.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. nbinno.com [nbinno.com]
- 6. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 3-Chloro-6-pyrrol-1-yl-pyridazine for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful lead optimization. Among these, pyridazine derivatives hold a significant place due to their diverse pharmacological activities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-6-pyrrol-1-yl-pyridazine, a key intermediate in the synthesis of various bioactive molecules. By leveraging a comparative approach with analogous structures and foundational NMR principles, this document aims to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret and validate their own spectral data.
The Critical Role of NMR in Heterocyclic Chemistry
NMR spectroscopy stands as an unparalleled tool for determining the precise molecular architecture of organic compounds. For complex heterocyclic systems like this compound, NMR provides crucial information on the electronic environment of each proton and carbon atom, their connectivity, and the overall molecular geometry. A thorough understanding of the NMR spectra is not merely an academic exercise; it is a critical step in ensuring the identity and purity of a compound, which is paramount for reproducible biological testing and advancing a drug discovery program.
Deciphering the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the pyridazine and pyrrole rings. A logical, step-by-step analysis, supported by data from simpler, related molecules, allows for a confident assignment of each resonance.
The Pyridazine Ring Protons
The pyridazine ring in this molecule contains two protons, H-4 and H-5. These protons form an AX spin system, appearing as two doublets. The coupling constant between these adjacent protons (³JHH) is typically in the range of 8-10 Hz, a characteristic feature of ortho-coupling in six-membered aromatic rings.
To predict the chemical shifts of H-4 and H-5, we can consider the substituent effects of the chlorine atom at C-3 and the pyrrol-1-yl group at C-6. The chlorine atom is an electron-withdrawing group, which will deshield the adjacent proton H-4, causing it to resonate at a lower field (higher ppm value). Conversely, the nitrogen atom of the pyrrole ring is electron-donating, which will shield the adjacent proton H-5, shifting its resonance to a higher field (lower ppm value).
Based on data from similar 3,6-disubstituted pyridazines, we can anticipate the following:
-
H-4: Expected to be a doublet at a lower field due to the deshielding effect of the adjacent chlorine atom.
-
H-5: Expected to be a doublet at a higher field, influenced by the electron-donating pyrrole substituent.
The Pyrrole Ring Protons
The pyrrol-1-yl substituent introduces two sets of chemically equivalent protons: H-2'/H-5' (α-protons) and H-3'/H-4' (β-protons). These will appear as two distinct multiplets, often referred to as "triplets" or, more accurately, as triplets of triplets due to coupling to each other.
Drawing a comparison with 1-phenylpyrrole, we can predict the approximate chemical shifts:
-
H-2'/H-5' (α-protons): These protons, being closer to the electron-withdrawing pyridazine ring, will be deshielded and appear at a lower field compared to the β-protons.
-
H-3'/H-4' (β-protons): These protons will be found at a higher field.
The coupling between the α and β protons of the pyrrole ring typically results in characteristic multiplet patterns.
Unveiling the ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
The Pyridazine Ring Carbons
The pyridazine ring has four distinct carbon signals: C-3, C-4, C-5, and C-6.
-
C-3 and C-6: These carbons are directly attached to the electronegative chlorine atom and the nitrogen of the pyrrole ring, respectively. Consequently, they will be significantly deshielded and appear at the lowest field in the aromatic region of the spectrum. The carbon bearing the chlorine (C-3) is expected to be at a lower field than the carbon attached to the pyrrole (C-6).
-
C-4 and C-5: These are protonated carbons. C-4, being adjacent to the carbon bearing the chlorine, will be more deshielded than C-5.
The Pyrrole Ring Carbons
The pyrrole ring will exhibit two signals corresponding to the two pairs of equivalent carbons:
-
C-2'/C-5' (α-carbons): These carbons are adjacent to the nitrogen atom and will be deshielded, appearing at a lower field.
-
C-3'/C-4' (β-carbons): These carbons will be found at a higher field.
Comparative Analysis with Alternative Pyridazine Scaffolds
To underscore the unique spectral features of this compound, a comparison with other substituted pyridazines is instructive.
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features |
| This compound | Two doublets for pyridazine protons, two multiplets for pyrrole protons. | Four distinct pyridazine carbon signals, two distinct pyrrole carbon signals. |
| 3,6-Dichloropyridazine | A single singlet for the two equivalent protons (H-4/H-5). | Two carbon signals, one for the chloro-substituted carbons and one for the protonated carbons. |
| 3-Chloro-6-methoxypyridazine | Two doublets for the pyridazine protons, a singlet for the methoxy protons. | The methoxy group's electron-donating effect will shield C-6 and H-5 compared to the target compound. |
This comparative data highlights how the introduction of the pyrrol-1-yl group breaks the symmetry observed in 3,6-dichloropyridazine and induces specific chemical shift changes that are distinct from other substituents like a methoxy group.
Experimental Protocols for High-Quality NMR Data Acquisition
To ensure the acquisition of reliable and reproducible NMR data, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this class of compounds.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration (20-50 mg) is often required to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters (for a 400 MHz spectrometer)
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the concentration and desired signal-to-noise.
-
Visualizing the Molecular Structure and NMR Relationships
Caption: Molecular structure of this compound with atom numbering.
Caption: General workflow for NMR analysis.
Conclusion
The comprehensive ¹H and ¹³C NMR analysis of this compound presented in this guide provides a robust framework for the structural verification of this important synthetic intermediate. By understanding the fundamental principles of chemical shifts and coupling constants, and by drawing comparisons with related structures, researchers can confidently interpret their NMR data. This level of analytical rigor is indispensable for ensuring the quality of compounds in drug discovery and development, ultimately contributing to the advancement of new therapeutic agents.
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3-Chloro-6-pyrrol-1-yl-pyridazine
For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, mass spectrometry stands as an indispensable tool for structural elucidation and purity assessment. The pyridazine core, a prominent scaffold in medicinal chemistry, often presents unique fragmentation patterns that require careful interpretation.[1] This guide provides an in-depth analysis of the expected mass spectrometry data for 3-Chloro-6-pyrrol-1-yl-pyridazine, a molecule of interest in drug discovery programs.
Due to the novel nature of this specific compound, publicly available experimental mass spectra are scarce. Therefore, this guide will focus on a predictive approach, grounded in the established fragmentation behaviors of its constituent moieties—the chloropyridazine and pyrrole rings. We will compare these predictions with available data for a structurally related analog, 3-Chloro-6-methoxypyridazine, to provide a robust framework for analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the mass spectrometric behavior of this class of compounds.
Predicted Mass Spectrum of this compound
The molecular formula for this compound is C₈H₆ClN₃, with a monoisotopic mass of approximately 179.03 Da.
The Molecular Ion (M⁺) and Isotopic Pattern
Under mass spectrometry, the most immediate piece of information is the molecular ion peak. For this compound, this would appear at an m/z of 179. A key confirmatory feature will be the presence of a significant M+2 peak. This is due to the natural isotopic abundance of chlorine, with ³⁵Cl being the most abundant and ³⁷Cl being present at approximately one-third the abundance of ³⁵Cl. Therefore, the mass spectrum should exhibit a characteristic isotopic cluster for the molecular ion, with peaks at m/z 179 (M⁺) and m/z 181 ([M+2]⁺) in a roughly 3:1 ratio of intensity. This isotopic signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom in the molecule.
Predicted Fragmentation Pathways
The fragmentation of the molecular ion is highly dependent on the ionization technique employed. Hard ionization methods like Electron Ionization (EI) will induce more extensive fragmentation compared to soft ionization techniques like Electrospray Ionization (ESI).
Electron Ionization (EI) Fragmentation:
EI mass spectrometry involves bombarding the molecule with high-energy electrons, leading to the formation of a radical cation (M⁺•) that is prone to fragmentation.[2][3] The predicted fragmentation pathway for this compound under EI is driven by the stability of the resulting fragments.
A plausible fragmentation pathway is initiated by the loss of a chlorine radical, a common fragmentation for chlorinated aromatic compounds, to yield a stable cation at m/z 144. Another likely fragmentation is the cleavage of the N-N bond within the pyridazine ring, a characteristic fragmentation of pyridazines, which could lead to the loss of N₂ (28 Da) and the formation of a fragment at m/z 151. The pyrrole ring itself can also undergo fragmentation. The loss of HCN (27 Da) from the pyrrole moiety is a known fragmentation pathway for N-aryl pyrroles.[4][5][6]
Electrospray Ionization (ESI) Fragmentation:
ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with significantly less fragmentation than EI.[7] For this compound, the protonated molecular ion would be observed at m/z 180. Tandem mass spectrometry (MS/MS) would be required to induce fragmentation of this ion. The fragmentation of the [M+H]⁺ ion would likely proceed through similar pathways as in EI, such as the loss of HCl or cleavage of the pyridazine ring, but would require collisional activation.
Comparative Analysis: this compound vs. 3-Chloro-6-methoxypyridazine
To ground our predictions in experimental data, we can compare the expected fragmentation of our target compound with that of a similar, well-characterized molecule. 3-Chloro-6-methoxypyridazine (C₅H₅ClN₂O, MW: 144.56 g/mol ) is a suitable analog for which mass spectral data is available.[8][9][10][11]
| Feature | This compound (Predicted) | 3-Chloro-6-methoxypyridazine (Experimental/Predicted) | Rationale for Differences |
| Molecular Ion (m/z) | 179/181 (M⁺/[M+2]⁺) | 144/146 (M⁺/[M+2]⁺) | Difference in molecular weight due to the pyrrole vs. methoxy substituent. Both show the characteristic 3:1 chlorine isotope pattern. |
| Loss of Cl | m/z 144 | m/z 109 | Loss of a chlorine radical is a common fragmentation pathway for both compounds. |
| Loss of N₂ | m/z 151 | m/z 116 | Cleavage of the N-N bond in the pyridazine ring is expected for both molecules. |
| Loss from Substituent | m/z 113 (Loss of C₄H₄N) | m/z 113 (Loss of CH₃O) | The pyrrole ring can be lost as a neutral fragment. The methoxy group can be lost as a methoxy radical. |
This comparison highlights the common fragmentation pathways originating from the shared chloropyridazine core, while also illustrating how the different substituents (pyrrol-1-yl vs. methoxy) lead to unique fragment ions.
Visualizing the Fragmentation
The following diagram illustrates the predicted major fragmentation pathways for this compound under Electron Ionization.
Caption: Predicted EI fragmentation of this compound.
Detailed Experimental Protocol for Mass Spectrometry Analysis
This protocol provides a general procedure for acquiring a mass spectrum of a small organic molecule like this compound using a standard quadrupole mass spectrometer.
1. Sample Preparation:
- Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
- For ESI, further dilute the sample to a final concentration of 1-10 µg/mL using the mobile phase.
- For direct infusion EI, the sample concentration can be higher.
2. Instrument Setup (Electron Ionization - GC/MS):
- Gas Chromatograph (GC):
- Injector Temperature: 250 °C
- Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer (MS):
- Ion Source: Electron Ionization (EI)
- Ionization Energy: 70 eV[3]
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-400
3. Instrument Setup (Electrospray Ionization - LC/MS):
- Liquid Chromatograph (LC):
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.4 mL/min
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mass Spectrometer (MS):
- Ion Source: Electrospray Ionization (ESI), positive ion mode.[7]
- Capillary Voltage: 3.5 kV
- Drying Gas Temperature: 325 °C
- Drying Gas Flow: 8 L/min
- Nebulizer Pressure: 40 psi
- Scan Range: m/z 50-500
- For MS/MS: Select the [M+H]⁺ ion (m/z 180) as the precursor and apply collision energy (e.g., 10-30 eV) to induce fragmentation.
4. Data Analysis:
- Identify the molecular ion peak and its isotopic pattern.
- Analyze the fragmentation pattern to identify characteristic losses and fragment ions.
- Compare the observed spectrum with the predicted fragmentation pathways and the spectra of related compounds.
Conclusion
References
- 1. spectrabase.com [spectrabase.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemrxiv.org [chemrxiv.org]
- 4. lifesciencesite.com [lifesciencesite.com]
- 5. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyridazine, 3-chloro-6-methoxy- [webbook.nist.gov]
- 10. 3-Chloro-6-methoxypyridazine|lookchem [lookchem.com]
- 11. 3-Chloro-6-methoxypyridazine | SIELC Technologies [sielc.com]
A Comparative Guide to the Single-Crystal X-ray Diffraction of 3-Chloro-6-pyrrol-1-yl-pyridazine Derivatives
Introduction: The Significance of the Pyridazine Scaffold in Modern Drug Discovery
The pyridazine ring is a privileged heterocyclic scaffold in medicinal chemistry, prized for its unique physicochemical properties.[1][2] Characterized by weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a robust, dual hydrogen-bonding capacity, this moiety is a versatile tool in designing molecules with high target affinity and specificity.[1] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2][3] The 3-Chloro-6-pyrrol-1-yl-pyridazine core, in particular, represents a key pharmacophore whose structural nuances can dictate biological activity.
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the three-dimensional atomic arrangement of crystalline solids.[4][5][6] For drug development professionals, SC-XRD provides not just a molecular structure, but a detailed map of conformational preferences, intramolecular interactions, and intermolecular packing motifs.[6] This information is invaluable for understanding structure-activity relationships (SAR), optimizing ligand-protein interactions, and characterizing polymorphs, which is critical for pharmaceutical development.[6][7]
This guide provides an in-depth comparison of the crystallographic features of pyridazine derivatives, grounded in a detailed, field-proven protocol for obtaining and analyzing high-quality single-crystal X-ray diffraction data for compounds such as this compound.
Part 1: The Definitive Workflow: From Powder to Refined Structure
The journey from a synthesized powder to a publication-quality crystal structure is a multi-step process demanding precision and a clear understanding of the principles at play. The following protocol outlines the comprehensive workflow for the structural elucidation of this compound derivatives.
Diagram of the SC-XRD Experimental Workflow
Caption: A step-by-step flowchart of the single-crystal X-ray diffraction process.
Step-by-Step Experimental Protocol
1. Growing Suitable Single Crystals: This is often the most critical and challenging step.[8] The goal is to encourage slow, ordered growth from a supersaturated solution.
-
Rationale: Rapid precipitation leads to polycrystalline or amorphous solids, which do not diffract X-rays in a discrete pattern. Slow growth allows molecules to arrange themselves into a highly ordered, three-dimensional lattice.[8]
-
Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. For pyridazine derivatives, solvents like ethanol, acetone, acetonitrile, or mixtures with water or hexane are common starting points.
-
Slow Evaporation: Dissolve the compound in the chosen solvent to near-saturation in a clean vial. Loosely cap the vial (e.g., with perforated parafilm) and leave it in a vibration-free environment. Crystals should form over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
2. Crystal Mounting and Screening:
-
Rationale: The crystal must be mounted securely in the path of the X-ray beam and cooled to minimize thermal motion of the atoms, which sharpens the diffraction spots.[4]
-
Protocol:
-
Under a microscope, select a crystal with sharp edges and no visible cracks, typically 0.1-0.3 mm in size.
-
Using a cryo-loop, carefully pick up the selected crystal with a small amount of cryo-protectant oil (e.g., Paratone-N).
-
Mount the loop onto a goniometer head and immediately place it into the cold nitrogen stream (typically 100 K) of the diffractometer.
-
Perform an initial screening by collecting a few diffraction images to assess the crystal's quality. High-quality crystals will produce sharp, spherical diffraction spots.[8]
-
3. Data Collection, Solution, and Refinement:
-
Rationale: A complete dataset involves measuring the intensities of thousands of unique reflections from all possible crystal orientations. This data is then used to generate an electron density map, from which the atomic positions are determined and refined.
-
Protocol:
-
Unit Cell Determination: From the initial images, the diffractometer software determines the unit cell parameters (the dimensions of the basic repeating block of the crystal) and Bravais lattice.[8]
-
Data Collection: The software calculates an optimal strategy to collect a complete and redundant dataset, rotating the crystal in the X-ray beam.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections (e.g., for absorption).
-
Structure Solution: Using software like SHELXT, the phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary molecular model.
-
Structure Refinement: Using software like SHELXL, the initial model is refined against the experimental data using a least-squares algorithm.[9] Atomic positions, displacement parameters, and other variables are adjusted to improve the agreement between the calculated and observed diffraction patterns, monitored by the R-factor (R1). A final R1 value below 0.05 is typically considered excellent for small molecules.
-
Part 2: Comparative Structural Analysis of Pyridazine Derivatives
Key Crystallographic Parameters of Related Pyridazine Structures
The table below compares crystallographic data for two relevant 3-chloro-6-substituted pyridazine derivatives, illustrating how changes in the substituent at the 6-position influence key structural features.
| Parameter | 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine[12][13] | 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine[14] |
| Formula | C₇H₅ClN₄ | C₉H₉ClN₄ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 11.2773 (3) | 11.2773 (3) |
| b (Å) | 8.4181 (2) | 8.4181 (2) |
| c (Å) | 11.3501 (3) | 11.3501 (3) |
| β (°) | 91.401 (27) | 116.529 (1) |
| V (ų) | 395.32 | 964.05 (4) |
| Dihedral Angle (°) | 2.82 (5) | 6.40 (9) |
| Key Interaction | C—H···N Hydrogen Bonds | π–π Stacking |
Table 1: Comparison of crystallographic data for two pyridazine derivatives.
Analysis of Conformational and Packing Differences
-
Molecular Planarity and Conformation: The planarity between the pyridazine ring and its substituent is a critical parameter for receptor binding. In 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine, the two aromatic rings are nearly coplanar, with a dihedral angle of only 2.82°.[12][13] However, the addition of two methyl groups in 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine introduces steric hindrance, twisting the rings to a dihedral angle of 6.40°.[14] This seemingly small change can significantly alter the molecule's shape and its ability to fit into a binding pocket. For a pyrrol-1-yl substituent, which lacks the bulk of dimethyl-pyrazol, one would predict a highly planar conformation similar to the pyrazol-1-yl derivative.
-
Intermolecular Interactions and Crystal Packing: The nature of intermolecular interactions governs the crystal packing, which in turn affects properties like solubility and stability.
-
The pyrazol-1-yl derivative packs into polymeric chains via C—H···N hydrogen bonds, forming distinct R₂²(10) ring motifs.[12]
-
In contrast, the steric bulk of the methyl groups in the dimethyl-pyrazol-1-yl derivative prevents such close hydrogen-bonding contacts. Instead, its crystal packing is dominated by π–π stacking interactions between the pyridazine rings of adjacent molecules, with a centroid-to-centroid distance of 3.5904 Å.[14]
For the target this compound, the presence of the chlorine atom introduces the possibility of halogen bonding . This is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base, such as a nitrogen or oxygen atom.[15][16][17] The analysis of its crystal structure would be crucial to determine if C—H···N hydrogen bonds, π–π stacking, or Cl···N halogen bonds are the dominant structure-directing forces.
-
Diagram of Potential Intermolecular Interactions
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. eas.org [eas.org]
- 5. excillum.com [excillum.com]
- 6. rigaku.com [rigaku.com]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
- 9. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]
- 10. Pyridazine | C4H4N2 | CID 9259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 3-Chloro-6-pyrrol-1-yl-pyridazine and Structurally Related Analogs
This guide provides a comprehensive comparison of the biological activities of 3-Chloro-6-pyrrol-1-yl-pyridazine and other pyridazine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern the therapeutic potential of this fascinating class of heterocyclic compounds. By synthesizing data from numerous studies, we aim to provide a predictive framework for the biological profile of this compound and to highlight key structural motifs that drive anticancer and antimicrobial efficacy.
Introduction: The Prominence of the Pyridazine Scaffold in Medicinal Chemistry
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its π-deficient nature, allow it to participate in a variety of non-covalent interactions with biological targets. Furthermore, the pyridazine core offers multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Consequently, pyridazine derivatives have been extensively investigated and have shown a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2]
The 3-chloro-6-substituted pyridazine framework is a particularly important pharmacophore. The chlorine atom at the 3-position serves as a versatile synthetic handle for further derivatization, while the substituent at the 6-position plays a crucial role in modulating the compound's biological activity and target selectivity. This guide will focus on comparing the biological potential of this compound with other analogs where the 6-position is functionalized with various moieties.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs typically starts from the commercially available 3,6-dichloropyridazine. This precursor undergoes a nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms is displaced by a nucleophile. The choice of the nucleophile dictates the final substituent at the 6-position.
General Synthetic Workflow
Caption: General workflow for the synthesis of 3-chloro-6-substituted pyridazines.
Experimental Protocol: Synthesis of this compound
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Base and Nucleophile: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2-1.5 equivalents), to the solution to deprotonate the pyrrole.
-
To this mixture, add pyrrole (1 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Comparative Biological Activity
The biological activity of 3-chloro-6-substituted pyridazines is highly dependent on the nature of the substituent at the 6-position. Below, we compare the known anticancer and antimicrobial activities of various analogs to predict the potential of this compound.
Anticancer Activity
The pyridazine scaffold is a common feature in many potent anticancer agents.[1] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as kinases.
Table 1: Comparative Anticancer Activity (IC₅₀ values in µM) of 3-Chloro-6-substituted Pyridazine Analogs
| Compound ID | 6-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analog 1 | Morpholine | T-47D (Breast) | 1.37 | [4] |
| Analog 2 | 4-Fluorophenylamino | HT-29 (Colon) | 3.9 | |
| Analog 3 | Homopiperidinylamino | A549 (Lung) | < 5-FU | [5] |
| Analog 4 | 2-Adamantylamino | MDA-MB-231 (Breast) | 34.59 | [4] |
| Analog 5 | 3-Amino-4-methoxyphenyl | A549 (Lung) | 0.008 | [4] |
| This compound | Pyrrol-1-yl | - | Predicted: Active | - |
Structure-Activity Relationship (SAR) Analysis:
-
Amino Substituents: The presence of an amino linker at the 6-position, often substituted with cyclic amines like morpholine or piperidine, generally confers potent anticancer activity.[4][5] This is likely due to the ability of the amine to form hydrogen bonds with target proteins.
-
Aryl Substituents: Aryl groups at the 6-position, particularly those with electron-withdrawing or hydrogen-bonding substituents, have shown significant cytotoxicity. For instance, the 3-amino-4-methoxyphenyl group in Analog 5 leads to exceptionally high potency.[4]
-
Bulky Substituents: Bulky aliphatic groups, such as the adamantyl group in Analog 4, can sometimes lead to a decrease in activity, possibly due to steric hindrance at the target's binding site.[4]
Predicted Anticancer Activity of this compound:
Based on the SAR, the pyrrole ring in this compound presents an interesting case. Pyrrole is an aromatic heterocycle known to be a pharmacophore in its own right. Its planar structure and ability to participate in π-π stacking and hydrogen bonding interactions suggest that this compound could exhibit significant anticancer activity. The electron-rich nature of the pyrrole ring may also influence the electronic properties of the pyridazine core, potentially enhancing its interaction with biological targets.
Antimicrobial Activity
Pyridazine derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[2][6]
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL) of 3-Chloro-6-substituted Pyridazine Analogs
| Compound ID | 6-Substituent | Microorganism | MIC (µg/mL) | Reference |
| Analog 6 | Thiophenoxide | S. aureus | 16 | [7] |
| Analog 7 | 4-Bromophenylthio | E. coli | 8 | [7] |
| Analog 8 | Phenyl | S. pyogenes | - | [2] |
| Analog 9 | Arylidene | S. aureus | - | [2] |
| This compound | Pyrrol-1-yl | - | Predicted: Active | - |
Structure-Activity Relationship (SAR) Analysis:
-
Sulfur-Containing Substituents: The presence of a thioether linkage at the 6-position, attached to an aromatic ring, appears to be favorable for antibacterial activity.[7]
-
Aryl Substituents: Similar to anticancer activity, the nature of the aryl group at the 6-position influences the antimicrobial spectrum and potency.[2]
Predicted Antimicrobial Activity of this compound:
The pyrrole moiety is a component of several natural and synthetic antimicrobial agents. Its incorporation into the 3-chloropyridazine scaffold could lead to a hybrid molecule with potent antimicrobial properties. The ability of the pyrrole nitrogen to act as a hydrogen bond donor could be crucial for interacting with microbial enzymes or other cellular components.
Experimental Protocols for Biological Evaluation
To provide a framework for the experimental validation of the predicted activities of this compound, we present standardized protocols for assessing anticancer and antimicrobial efficacy.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][8]
Caption: Workflow of the MTT assay for determining anticancer activity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]
Caption: Workflow of the broth microdilution method for determining MIC.
Step-by-Step Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion and Future Directions
This guide provides a comparative analysis of the biological activities of 3-chloro-6-substituted pyridazines, with a predictive assessment of the potential of this compound. Based on established structure-activity relationships, it is hypothesized that the incorporation of the pyrrole moiety at the 6-position of the 3-chloropyridazine scaffold could result in a compound with significant anticancer and antimicrobial properties.
The provided experimental protocols for the MTT and broth microdilution assays offer a clear path for the empirical validation of these predictions. Future research should focus on the synthesis and in vitro biological evaluation of this compound against a panel of cancer cell lines and microbial strains. Further derivatization of the pyrrole ring could also lead to the discovery of even more potent and selective therapeutic agents. The continued exploration of the pyridazine scaffold holds great promise for the development of novel drugs to address unmet medical needs.
References
- 1. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyridazine derivatives. VIII. Nucleophilic substitution of 3, 6-dichloro-4-methylpyridazine. | Semantic Scholar [semanticscholar.org]
- 3. jofamericanscience.org [jofamericanscience.org]
- 4. researchgate.net [researchgate.net]
- 5. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 6. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 9. "Synthesis of 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine for an Org" by Johana V. Parrillo and Kevin Jantzi [scholar.valpo.edu]
The Evolving Landscape of Bioactive Heterocycles: A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-6-pyrrol-1-yl-pyridazine Analogs
Introduction: The Privileged Pyridazine-Pyrrole Scaffold
In the landscape of medicinal chemistry, the fusion of distinct heterocyclic rings often yields hybrid structures with novel and enhanced biological activities. The 3-Chloro-6-pyrrol-1-yl-pyridazine scaffold represents a compelling example of such a strategy, combining the electron-deficient pyridazine ring with the electron-rich pyrrole moiety. The pyridazine core is a well-established pharmacophore found in numerous bioactive compounds, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] Its unique physicochemical properties, including a high dipole moment and weak basicity, make it an attractive component in drug design.[1] The pyrrole ring, another cornerstone of medicinal chemistry, is present in a vast array of natural products and synthetic drugs, contributing to target affinity and modulating pharmacokinetic properties.[3]
The 3-chloro substituent on the pyridazine ring serves as a crucial synthetic handle, enabling a diverse range of chemical modifications through nucleophilic substitution and cross-coupling reactions.[4] This versatility allows for the systematic exploration of the structure-activity relationship (SAR), providing a roadmap for optimizing potency, selectivity, and drug-like properties. This guide will provide an in-depth analysis of the SAR of this compound analogs, drawing upon published data for this scaffold and its close bioisosteres. We will explore how modifications at key positions influence biological activity, with a focus on anticancer and kinase inhibition profiles.
Deciphering the Structure-Activity Relationship: A Positional Analysis
The biological activity of this compound analogs is exquisitely sensitive to the nature and position of substituents on both the pyridazine and pyrrole rings. Understanding these relationships is paramount for the rational design of new therapeutic agents.
Modifications at the 3-Position: Beyond a Synthetic Handle
The chlorine atom at the 3-position is not merely a reactive site for diversification but also plays a direct role in target engagement. Its replacement with various amine, ether, or carbon-linked substituents can dramatically alter the biological profile of the molecule.
A common strategy involves the displacement of the 3-chloro group with substituted amines to generate 3-amino-6-(1H-pyrrol-1-yl)pyridazine derivatives. The nature of the amine substituent is critical for activity. For instance, in related 3-aminopyridazine series, the introduction of bulky or rigid cyclic amines has been shown to enhance potency against certain cancer cell lines.[5] This suggests that the 3-position substituent can probe and occupy specific pockets within the target protein's binding site.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enable the introduction of aryl or heteroaryl groups at the 3-position.[1] The electronic and steric properties of these aromatic substituents can significantly impact activity. Electron-withdrawing groups on the aryl ring may enhance potency in some contexts, while bulky ortho-substituents could either improve selectivity or clash with the binding site, leading to a loss of activity.
The Influence of Substituents on the Pyrrole Ring
While the pyridazine core often serves as the primary anchor to the biological target, substitutions on the pyrrole ring can fine-tune activity and selectivity. The introduction of small alkyl or electron-withdrawing groups on the pyrrole ring can modulate the overall electronic distribution of the molecule, which in turn can affect its binding affinity and pharmacokinetic properties.
In broader studies of bioactive pyrrole-containing compounds, it has been observed that the position and nature of substituents can dictate the preferred binding mode and target selectivity.[3] For example, substitution at the 2- and 5-positions of the pyrrole ring can influence the molecule's ability to act as a kinase inhibitor by interacting with the gatekeeper residue in the ATP-binding pocket.
Exploring the 4- and 5-Positions of the Pyridazine Ring
While the primary focus of this guide is on the 3- and 6-positions, it is worth noting that modifications at the 4- and 5-positions of the pyridazine ring can also have a profound impact on biological activity. The introduction of small alkyl or halogen substituents at these positions can alter the planarity and electronic properties of the pyridazine core, potentially leading to improved target engagement.
Comparative Analysis of Biological Activity
To illustrate the practical implications of the SAR principles discussed above, the following tables summarize the biological activity of representative this compound analogs and related structures from the literature.
Table 1: Anticancer Activity of Substituted Pyridazine Analogs
| Compound ID | R1 (at 3-position) | R2 (on Pyrrole) | Cancer Cell Line | Activity (IC50/GI50, µM) | Reference |
| A-1 | -Cl | -H | A549 (Lung) | > 100 | [5] |
| A-2 | -NH-homopiperidine | -H | A549 (Lung) | 5.6 | [5] |
| A-3 | -S-allyl | -H | HeLa (Cervical) | 8.9 | [5] |
| B-1 | Phenstatin analog | N/A | Various | < 0.1 (GI50) | [6] |
| C-1 | 4-phenoxyaniline | Acylated amine at C6 | MEK Kinase | Potent Inhibition | [7] |
Note: Data for compounds B-1 and C-1 are for related pyrrolopyridazine scaffolds and are included for comparative purposes.
Table 2: Kinase Inhibitory Activity of Pyrrolopyridazine Analogs
| Compound ID | Core Scaffold | Target Kinase(s) | Activity (IC50, nM) | Key Substituents | Reference |
| D-1 | Pyrrolopyridazine | MEK | Potent | 4-phenoxyaniline at C4, acylated amine at C6 | [7] |
| E-1 | Pyrrolopyridazine | JAK1/JAK3 | Potent | Aryl groups at C6 | [8] |
These data underscore the critical role of the substituent at the 3-position. The parent 3-chloro analog (A-1) is largely inactive, while its derivatization with an amino or thioether group (A-2 and A-3) leads to a significant increase in anticancer potency.[5] The exceptional potency of the phenstatin analog (B-1) highlights the potential of the broader pyrrolopyridazine scaffold in cancer therapy.[6] In the context of kinase inhibition, the data for compounds D-1 and E-1 demonstrate that specific substitutions on the pyrrolopyridazine core can yield highly potent and selective inhibitors of key signaling pathways.[7][8]
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthetic Scheme
The synthesis of the target analogs typically begins with the commercially available 3,6-dichloropyridazine.
Caption: General synthetic workflow for this compound analogs.
Step 1: Synthesis of this compound
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add pyrrole (1.1 eq) and a base such as potassium carbonate (K2CO3, 2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the desired this compound intermediate.
Step 2: Diversification at the 3-Position
Method A: Nucleophilic Aromatic Substitution (for 3-amino analogs)
-
In a sealed tube, dissolve this compound (1.0 eq) and the desired amine (1.5-2.0 eq) in a solvent such as n-butanol.
-
Heat the mixture at 120-140 °C for several hours.
-
After cooling, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the target 3-amino-6-pyrrol-1-yl-pyridazine analog.
Method B: Suzuki-Miyaura Cross-Coupling (for 3-aryl analogs)
-
To a degassed mixture of this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq) in a solvent system like toluene/ethanol/water, add a base such as sodium carbonate (2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at reflux until the starting material is consumed (as monitored by TLC).
-
Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized compounds against various cancer cell lines.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
-
Cell Seeding: Plate cancer cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The this compound scaffold is a promising platform for the development of novel bioactive agents. The structure-activity relationship is heavily influenced by the nature of the substituent at the 3-position of the pyridazine ring, with amino and aryl groups often imparting significant biological activity. Further exploration of this scaffold, guided by the SAR principles outlined in this guide, is warranted. Future efforts should focus on:
-
Expanding the diversity of substituents at the 3-position to probe a wider range of chemical space.
-
Investigating the impact of substitutions on the pyrrole ring to fine-tune activity and selectivity.
-
Elucidating the specific molecular targets of the most active compounds to understand their mechanism of action.
-
Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.
By leveraging a systematic approach to SAR-guided drug design, the full therapeutic potential of this compound analogs can be realized.
References
- 1. researchgate.net [researchgate.net]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones [mdpi.com]
- 5. Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolopyridazine MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of potent and efficacious pyrrolopyridazines as dual JAK1/3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyridazine and Pyrimidine Scaffolds in Modern Drug Design
Introduction
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational pillars, forming the core of a vast majority of therapeutic agents. Among these, the diazines—six-membered aromatic rings containing two nitrogen atoms—are of paramount importance. This guide provides an in-depth comparative analysis of two isomeric diazines: pyridazine (1,2-diazine) and pyrimidine (1,3-diazine). While structurally similar, their distinct nitrogen arrangement imparts unique physicochemical and electronic properties that profoundly influence their behavior as pharmacological scaffolds. For researchers and drug development professionals, understanding these nuanced differences is critical for rational drug design, enabling the strategic selection of the optimal scaffold to achieve desired potency, selectivity, and pharmacokinetic profiles. This guide will dissect the structural attributes, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and therapeutic applications of each scaffold, supported by experimental data and practical protocols to inform next-generation drug discovery.
Core Structural and Physicochemical Properties: A Head-to-Head Comparison
The seemingly subtle shift of a nitrogen atom from the 2-position (pyridazine) to the 3-position (pyrimidine) creates a cascade of differences in their fundamental properties.
Caption: Core structures of Pyridazine and Pyrimidine.
Electronic and Physicochemical Characteristics
The arrangement of the nitrogen atoms dictates the electronic landscape of each ring. In pyridazine, the adjacent nitrogen atoms and their lone pairs create a significant dipole moment, making it the most polar of the diazines. This high polarity can be leveraged to enhance aqueous solubility, a crucial factor for drug formulation and bioavailability. Conversely, the meta-arrangement of nitrogens in pyrimidine results in a smaller dipole moment.
The basicity of these scaffolds is also markedly different. Pyridazine is a weak base, but it is more basic than pyrimidine.[1][2] This is attributed to the electrostatic repulsion between the lone pairs on the adjacent nitrogens in pyridazine, which destabilizes the non-protonated form and makes protonation more favorable.[2][3] This difference in basicity has direct implications for salt formation strategies in drug development. 3-aminopyridazines, for instance, show enhanced basicity, allowing for the formation of highly water-soluble hydrochloride salts.[1]
Furthermore, the hydrogen bonding potential differs significantly. Pyridazine offers a robust, dual hydrogen-bonding acceptor capacity.[1] The C-H bonds in pyridazine, particularly at the C-3 position, are also considered better C-H bond donors compared to those in pyrimidine, which can be important for specific drug-target interactions.[1] Pyrimidine, on the other hand, is a cornerstone of life itself, forming the basis for nucleobases like cytosine, thymine, and uracil, where its specific hydrogen bonding pattern is fundamental to the structure of DNA and RNA.[4]
Table 1: Comparative Physicochemical Properties of Pyridazine and Pyrimidine
| Property | Pyridazine | Pyrimidine | Rationale and Implication in Drug Design |
| Dipole Moment (D) | ~3.9 D | ~2.3 D | Pyridazine's high polarity can increase water solubility and modulate interactions with targets. |
| pKa (of conjugate acid) | 2.0 - 2.3[1] | ~1.3 | Pyridazine is more basic, which can influence salt selection for formulation. The low basicity of both limits salt formation to strong acids.[1] |
| Calculated LogP | 0.43 | 0.11 | Both are relatively polar, making them attractive replacements for more lipophilic rings like benzene to improve pharmacokinetic profiles.[1] |
| Hydrogen Bond Acceptors | 2 | 2 | The proximity of acceptors in pyridazine can lead to unique bidentate interactions. |
| Aromaticity | Lower | Higher | Pyrimidine is more aromatic and generally more stable than pyridazine.[5] |
Implications for Drug Design and ADMET Properties
The choice between a pyridazine and pyrimidine scaffold extends beyond simple target binding and has profound consequences for a compound's overall ADMET profile.
Metabolic Stability and Safety
A critical consideration in drug design is minimizing metabolism by cytochrome P450 (CYP) enzymes. The electron-deficient nature of both rings can reduce susceptibility to oxidative metabolism compared to electron-rich rings. Pyridazine, in particular, has been noted for its potential to confer low CYP450 inhibitory effects.[1] The replacement of a pyridine ring with pyridazine has been successfully used as a strategy to mitigate CYP inhibition.[1] However, the specific substitution pattern is crucial, as certain derivatives of both scaffolds can lead to toxicity. For example, pyrimidine derivatives containing a thiol substituent have been shown to prolong oxidative stress in erythrocytes.[6]
Role as a Bioisostere
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune a molecule's properties. Pyridazine and pyrimidine are frequently employed as bioisosteres for the phenyl ring, pyridine, and each other.[7] Replacing a phenyl ring with a diazine introduces hydrogen bond acceptors, increases polarity, and can improve metabolic stability and solubility, often while maintaining or enhancing biological activity. For instance, in the development of thromboxane synthase (TxS) inhibitors, a 4-pyridazinyl analog showed comparable potency to the parent 3-pyridyl compound.
Caption: Bioisosteric replacement of a phenyl ring.
Therapeutic Applications and Case Studies
While both scaffolds are versatile, pyrimidine is far more prevalent in approved drugs, earning it the status of a "privileged scaffold".[8][9] A 2020 analysis of FDA-approved drugs showed pyrimidine to be the 11th most prevalent ring system, whereas pyridazine did not rank in the top 50.[1] However, recent approvals of pyridazine-containing drugs are highlighting its unique potential.
Case Study 1: Kinase Inhibitors
Both pyridazine and pyrimidine are common in kinase inhibitors, which often target the ATP-binding site.[10][11] The nitrogen atoms of the heterocycle can form crucial hydrogen bonds with the "hinge" region of the kinase. The different spatial arrangement of nitrogens in pyridazine versus pyrimidine allows them to engage with different hinge region geometries and can be a key determinant of selectivity. For example, many pyrimidine-based inhibitors, like Imatinib, utilize the N1 and N3 positions to interact with the kinase backbone.
Case Study 2: Approved Drugs
-
Pyridazine - Deucravacitinib: Approved in 2022, Deucravacitinib is a first-in-class allosteric inhibitor of tyrosine kinase 2 (TYK2).[1] The central 3-aminopyridazine core is a key element of the molecule, demonstrating the modern therapeutic success of this scaffold.[1]
-
Pyrimidine - Palbociclib: Approved by the Pfizer, Palbociclib is a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6 used to treat HR-positive breast cancer.[12] Its pyrido[2,3-d]pyrimidine core is a classic example of a fused pyrimidine system designed to mimic the purine structure of ATP and bind effectively in the kinase active site.[12][13]
Table 2: Representative FDA-Approved Drugs
| Scaffold | Drug Name | Target | Therapeutic Area |
| Pyridazine | Deucravacitinib | Allosteric TYK2 Inhibitor | Plaque Psoriasis[1] |
| Relugolix | GnRH Receptor Antagonist | Prostate Cancer, Uterine Fibroids[1] | |
| Minaprine (withdrawn) | Monoamine Oxidase (MAO) Inhibitor | Antidepressant[1] | |
| Pyrimidine | Imatinib | Bcr-Abl Tyrosine Kinase | Leukemia (CML, ALL) |
| 5-Fluorouracil | Thymidylate Synthase | Various Cancers[14] | |
| Palbociclib | CDK4/6 | Breast Cancer[12] | |
| Osimertinib | EGFR | Non-Small Cell Lung Cancer (NSCLC)[15] |
Synthetic Strategies: A Practical Overview
The accessibility of starting materials and the robustness of synthetic routes contribute to a scaffold's utility. Both pyridazine and pyrimidine benefit from well-established synthetic methodologies.
-
Pyridazine Synthesis: A cornerstone of pyridazine synthesis is the reaction of a 1,4-dicarbonyl compound with hydrazine.[16] Inverse electron-demand Diels-Alder reactions are also powerful methods for constructing the pyridazine ring.[17]
-
Pyrimidine Synthesis: The most common approach to pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine-containing molecule, such as urea or guanidine.[16] This classic approach allows for immense diversification.
Caption: General synthetic schemes for pyridazine and pyrimidine.
Experimental Protocols for Comparative Evaluation
To provide a practical framework for comparing these scaffolds, the following protocols outline the synthesis of a model compound pair and their subsequent evaluation in key in vitro assays.
Protocol 1: Synthesis of a Model Compound Pair
Causality: This protocol is designed to create a structurally analogous pair of compounds where the only significant variable is the core heterocycle. This allows for a direct comparison of the scaffold's impact on physicochemical and biological properties. We will synthesize 3-phenylpyridazine and 4-phenylpyrimidine.
A. Synthesis of 3-phenylpyridazine
-
Reaction Setup: To a solution of 4-phenyl-4-oxobut-2-enoic acid (1 mmol) in ethanol (10 mL), add hydrazine hydrate (1.2 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours, monitoring by TLC. The causality for using reflux is to provide sufficient activation energy for the condensation and subsequent cyclization/aromatization reactions.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-phenylpyridazine.
B. Synthesis of 4-phenylpyrimidine
-
Reaction Setup: In a round-bottom flask, combine 3-dimethylamino-1-phenylprop-2-en-1-one (1 mmol) and formamidine acetate (1.5 mmol) in 2-methoxyethanol (10 mL).
-
Reflux: Add sodium methoxide (2 mmol) and heat the mixture to reflux for 6 hours. The use of a base like sodium methoxide is crucial for deprotonating the formamidine, making it a more effective nucleophile for the condensation reaction.
-
Workup: After cooling, pour the reaction mixture into ice water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting solid by recrystallization or column chromatography to yield 4-phenylpyrimidine.
Protocol 2: In Vitro Metabolic Stability Assay
Causality: This assay is a self-validating system to determine how quickly a compound is metabolized by liver enzymes, a primary determinant of its in vivo half-life. Comparing the two scaffolds directly reveals their intrinsic susceptibility to Phase I metabolism.
-
Preparation: Prepare stock solutions of the test compounds (3-phenylpyridazine, 4-phenylpyrimidine) and a positive control (e.g., testosterone) in DMSO (10 mM).
-
Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the reaction by adding the test compound (final concentration 1 µM).
-
Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.
-
Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the natural log of the percent remaining versus time plot. A longer half-life indicates greater metabolic stability.
Protocol 3: Kinetic Aqueous Solubility Determination
Causality: This protocol provides experimental validation of the predicted solubility differences based on physicochemical properties like polarity and dipole moment. A kinetic assay is chosen for its higher throughput, suitable for early-stage drug discovery.
-
Stock Solution: Prepare high-concentration DMSO stock solutions (e.g., 10 mM) of 3-phenylpyridazine and 4-phenylpyrimidine.
-
Dilution: Dispense the DMSO stock into a 96-well plate and add phosphate-buffered saline (PBS, pH 7.4) to achieve the final desired concentration, ensuring the final DMSO percentage is low (e.g., <1%).
-
Equilibration: Shake the plate at room temperature for 2 hours to allow for precipitation of the compound to reach equilibrium.
-
Separation: Separate the solid (precipitate) from the dissolved compound. This is typically done by filtering the plate through a filter plate with a suitable pore size.
-
Quantification: Analyze the concentration of the compound in the filtrate (the saturated solution) using a suitable analytical method, such as HPLC-UV or LC-MS, against a standard curve.
-
Result: The measured concentration represents the kinetic aqueous solubility of the compound under the tested conditions.
Conclusion and Future Perspectives
The comparative analysis of pyridazine and pyrimidine reveals two scaffolds with distinct personalities, each offering a unique set of tools for the medicinal chemist. Pyrimidine's prevalence in nature and its proven track record have cemented its status as a "go-to" heterocycle, particularly in oncology and antiviral therapies.[8][9][15] Its well-understood chemistry and favorable biological interactions make it a reliable choice.
Pyridazine, while less common, should not be overlooked.[1] Its unique electronic properties, particularly its high dipole moment and distinct hydrogen bonding capabilities, offer solutions to specific drug design challenges, such as improving solubility or escaping CYP450 inhibition.[1] The recent success of drugs like Deucravacitinib signals a growing appreciation for the pyridazine core.
Ultimately, the choice between pyridazine and pyrimidine is not a matter of inherent superiority but of strategic application. The decision must be context-driven, based on the specific biological target, desired ADMET properties, and synthetic feasibility. This guide provides the foundational knowledge and experimental framework to make that choice an informed one, empowering researchers to rationally design more effective and safer medicines.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Welcome to Chem Zipper.com......: What is correct basicity order of pyridine, pyridazine, pyrimidine and pyrazine ? [chemzipper.com]
- 4. researchgate.net [researchgate.net]
- 5. studylib.net [studylib.net]
- 6. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel 3-Chloro-6-pyrrol-1-yl-pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for a Multi-Faceted Spectroscopic Approach
In the landscape of medicinal chemistry, pyridazine derivatives represent a privileged scaffold, forming the core of numerous compounds with a broad spectrum of biological activities, including cardiovascular, antiviral, and anticancer properties.[1][2] The novel 3-Chloro-6-pyrrol-1-yl-pyridazine scaffold is of particular interest as it merges two pharmacologically significant heterocycles. The pyrrole ring offers a unique electronic and steric profile, while the pyridazine core provides a versatile platform for interaction with biological targets. The 3-chloro substituent is not merely a passive feature; it is a key synthetic handle, enabling further molecular elaboration through nucleophilic substitution reactions to generate diverse chemical libraries for drug discovery.
Given the critical importance of structural integrity in drug development, unambiguous characterization of these novel entities is paramount. A single analytical technique is insufficient to provide the necessary level of confidence. This guide, therefore, presents an integrated, multi-technique spectroscopic workflow. As Senior Application Scientists, our goal is not just to present protocols but to elucidate the causality behind our analytical choices, ensuring that each step provides a layer of validation for the next. This self-validating system of analysis is the bedrock of robust chemical science, ensuring that the molecular structure is unequivocally established before committing to expensive and time-consuming biological assays.
The Integrated Characterization Workflow
The structural elucidation of a novel compound is a logical progression, moving from confirmation of molecular formula and functional groups to a detailed mapping of atomic connectivity. Each technique provides a unique piece of the puzzle, and their combined data constitute irrefutable proof of structure.
Caption: Integrated workflow for the synthesis and spectroscopic confirmation of novel pyridazine derivatives.
Mass Spectrometry (MS): The First Confirmation
Expertise & Experience: Before investing time in detailed NMR analysis, we must first confirm that the reaction yielded a product of the correct molecular weight. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming elemental composition. For a compound like this compound, MS offers a unique, self-validating feature: the chlorine isotope pattern.
Trustworthiness: The natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) results in a characteristic M+ and M+2 ion peak cluster with an intensity ratio of approximately 3:1. Observing this pattern is a powerful diagnostic indicator that a chlorine atom is present in the molecule, adding a high degree of confidence to the initial assessment.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known standard. Set the ionization mode to positive electrospray ionization (ESI+).
-
Infusion: Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da). Ensure the resolution is set high enough (>10,000) to allow for accurate mass measurement.
-
Analysis: Identify the protonated molecular ion ([M+H]⁺). Calculate the theoretical exact mass and isotopic distribution for the proposed formula (C₈H₆ClN₃) and compare it with the experimental data.
Comparative Data Interpretation
| Parameter | Novel Derivative (C₈H₆ClN₃) | Comparator: 6-pyrrol-1-yl-pyridazine (C₈H₇N₃) |
| Expected [M+H]⁺ (m/z) | 179.0274 (for ³⁵Cl) | 146.0718 |
| Expected [M+2+H]⁺ (m/z) | 181.0245 (for ³⁷Cl) | N/A |
| [M+H]⁺ : [M+2+H]⁺ Ratio | ~ 3:1 | N/A |
| Key Fragmentation | Loss of Cl•, loss of HCN from pyrrole | Loss of HCN from pyrrole |
This data immediately confirms the successful incorporation of chlorine into the pyridazine scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Expertise & Experience: NMR is the most powerful technique for the de novo structural elucidation of organic molecules. While MS confirms the formula, NMR maps the precise arrangement and connectivity of the atoms. For our target molecule, we use a suite of experiments—¹H, ¹³C, and 2D NMR—to build the structure piece by piece and then connect those pieces definitively.[3][4][5]
¹H NMR: Mapping the Proton Environment
Rationale: The chemical shift, integration, and coupling patterns of the proton signals provide a wealth of information. The electron-withdrawing nature of the pyridazine nitrogens and the chlorine atom will significantly deshield adjacent protons, pushing their signals downfield.[6][7][8]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Comparative Data Interpretation for ¹H NMR
| Proton Assignment | Expected δ (ppm) for Title Compound | Comparator: Pyridazine (δ ppm)[9] | Comparator: Pyrrole (δ ppm)[10] | Rationale for Shift |
| H-4 (Pyridazine) | ~7.6 (d) | ~9.17 | N/A | Shielded by adjacent pyrrole, deshielded by N2 and Cl. |
| H-5 (Pyridazine) | ~7.2 (d) | ~7.75 | N/A | Shielded relative to H-4. Coupled to H-4. |
| H-2', H-5' (Pyrrole) | ~7.4 (t) | N/A | ~6.68 | Deshielded by attachment to electron-deficient pyridazine ring. |
| H-3', H-4' (Pyrrole) | ~6.4 (t) | N/A | ~6.11 | Less deshielded than α-protons. |
The distinct doublet signals for the pyridazine ring and the two triplet signals for the pyrrole ring, with a 2:2:2 proton integration ratio, are primary indicators of the correct structure.
¹³C NMR: Revealing the Carbon Skeleton
Rationale: ¹³C NMR spectroscopy provides a direct map of the carbon framework. The chemical shifts are highly sensitive to the electronic environment, making it possible to distinguish between carbons in the two different heterocyclic rings and to identify the carbon atom directly bonded to the electronegative chlorine.[11][12]
Experimental Protocol: ¹³C NMR
-
Sample and Setup: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. If necessary, run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent in the DEPT spectrum.
Comparative Data Interpretation for ¹³C NMR
| Carbon Assignment | Expected δ (ppm) for Title Compound | Comparator: 3,6-Dichloropyridazine (δ ppm)[11] | Rationale for Shift |
| C-3 (Pyridazine) | ~152 | ~151.7 | Highly deshielded due to direct attachment to Cl and N2. |
| C-6 (Pyridazine) | ~158 | ~151.7 | Highly deshielded by N1 and attachment to the pyrrole nitrogen. |
| C-4 (Pyridazine) | ~122 | ~129.5 | Aromatic CH carbon. |
| C-5 (Pyridazine) | ~118 | ~129.5 | Aromatic CH carbon. |
| C-2', C-5' (Pyrrole) | ~119 | N/A | Pyrrole α-carbons. |
| C-3', C-4' (Pyrrole) | ~112 | N/A | Pyrrole β-carbons. |
2D NMR: The Definitive Connection
Rationale: While 1D NMR suggests the presence of the two ring systems, 2D NMR provides incontrovertible proof of their connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key. It reveals correlations between protons and carbons that are 2 or 3 bonds away, allowing us to "see" the bond connecting the pyrrole nitrogen to the C-6 of the pyridazine.
Caption: Key HMBC correlations confirming the connectivity of the pyrrole and pyridazine rings.
Trustworthiness: The observation of a clear correlation from the pyrrole α-protons (H-2'/H-5') to the pyridazine C-6 carbon is the final, definitive piece of evidence. This single experiment bridges the two halves of the molecule and validates the proposed structure beyond any reasonable doubt.
Vibrational & Electronic Spectroscopy: Final Confirmation
FT-IR Spectroscopy: Functional Group Fingerprinting
Rationale: FT-IR is a rapid, non-destructive technique that confirms the presence of key structural motifs and, equally important, the absence of others.[13] For our target, we expect to see vibrations characteristic of aromatic C-H, C=C, and C=N bonds. Crucially, the absence of a broad N-H stretch (typically ~3200-3400 cm⁻¹) confirms that the pyrrole ring is N-substituted, which is consistent with our proposed structure.[14]
Comparative Data Interpretation for FT-IR
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comparator: 3-Chloro-6-hydrazinylpyridazine | Significance |
| Aromatic C-H Stretch | 3150 - 3000 | 3100 - 3000 | Confirms aromatic protons. |
| Ring C=C & C=N Stretch | 1600 - 1400 | 1600 - 1450 | Characteristic of the heterocyclic rings.[15] |
| C-Cl Stretch | 800 - 650 | 800 - 650 | Confirms presence of C-Cl bond. |
| N-H Stretch | Absent | ~3300 (sharp), ~3200 (broad) | Absence confirms N-substitution of pyrrole. |
UV-Visible Spectroscopy: Probing the Conjugated π-System
Rationale: UV-Vis spectroscopy provides insight into the electronic structure of the molecule. Aromatic and conjugated systems absorb UV or visible light to promote electrons to higher energy orbitals (π → π* transitions).[16][17][18] The extended conjugation created by linking the pyridazine and pyrrole rings is expected to result in a bathochromic (red) shift of the maximum absorbance (λ_max) compared to the individual heterocycles.
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a precisely known concentration (e.g., 1x10⁻⁵ M).
-
Data Acquisition: Record the absorption spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a blank.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max).
Comparative Data Interpretation for UV-Vis
| Compound | Expected λ_max (nm) | Electronic Transition |
| Title Compound | ~280 - 320 | π → π |
| Pyridazine | ~246 | π → π |
| Pyrrole | ~210 | π → π* |
The significant red shift in the title compound's λ_max relative to its constituent rings provides strong evidence for the electronically conjugated system.
Conclusion
The rigorous characterization of a novel chemical entity like this compound is not a mere academic exercise; it is a prerequisite for its advancement as a potential therapeutic agent. By employing an integrated workflow of orthogonal spectroscopic techniques—MS, NMR, FT-IR, and UV-Vis—we create a self-validating system that provides an unambiguous and comprehensive structural "fingerprint." This guide demonstrates that by understanding the causality behind each analytical choice, from observing the chlorine isotopic pattern in MS to pinpointing long-range connectivity with 2D NMR, researchers can establish the structure of their compounds with the highest degree of scientific certainty. This robust foundation is essential for ensuring reproducibility, interpreting biological data correctly, and ultimately, accelerating the drug development pipeline.
References
- 1. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics | Semantic Scholar [semanticscholar.org]
- 7. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. m.youtube.com [m.youtube.com]
A Comparative Guide to the Efficacy of Pyridazine-Based Kinase Inhibitors: Spotlight on the 3-Chloro-6-pyrrol-1-yl-pyridazine Scaffold
This guide provides an in-depth comparison of the efficacy of kinase inhibitors centered around the pyridazine core, with a particular focus on the promising 3-Chloro-6-pyrrol-1-yl-pyridazine structural motif. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from peer-reviewed literature to offer objective performance comparisons, supported by detailed experimental methodologies and mechanistic insights.
Introduction: The Pyridazine Scaffold in Kinase Inhibition
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a versatile hydrogen bond acceptor have made it a cornerstone in the design of small molecule kinase inhibitors.[3] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer, making them prime therapeutic targets.[4][5]
The combination of a pyridazine core with a pyrrole moiety, as seen in the this compound structure, offers a compelling framework for potent and selective kinase inhibition. The pyrrole ring can engage in various biological interactions, modulating key drug-like properties, while the chlorinated pyridazine provides a reactive handle for synthetic elaboration and can form critical interactions within the kinase ATP-binding pocket.[6] This guide will focus primarily on the efficacy of such compounds against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis and a validated target for anticancer therapies.[5][7]
Comparative Efficacy of Pyridazine-Based VEGFR-2 Inhibitors
The true measure of a scaffold's utility lies in empirical data. While a direct head-to-head comparison of a series based on the precise this compound scaffold is not extensively documented in a single publication, we can synthesize a robust comparison by evaluating structurally related pyridazine and pyrrolopyrimidine derivatives that have been reported as potent VEGFR-2 inhibitors.
This approach allows us to understand the structure-activity relationships (SAR) that govern efficacy. Key modifications, such as substitutions on the pyridazine ring and the nature of linked aromatic or heterocyclic systems, profoundly influence inhibitory potency.
| Compound Class/Reference Example | Target Kinase | IC₅₀ (µM) | Key Structural Features & SAR Insights |
| Pyridine-Derived Hydrazone (Compound 10) [8] | VEGFR-2 | 0.12 | A pyridine core linked to a 2-cyanoacetohydrazone moiety. Demonstrates that aza-analogs of the pyridazine scaffold are highly potent. The cyano group and hydrazone linker are critical for activity. |
| Pyridazine-Thiadiazole Hybrid [4] | VEGFR-2 | 0.00665 (6.65 nM) | A 3-aminopyridazine core linked to a thiadiazole. This sub-nanomolar potency highlights the power of combining specific heterocyclic systems to maximize interactions in the ATP pocket. |
| Pyrazolo[1,5-a]pyrimidine (Compound 3g) [9][10] | KDR (VEGFR-2) | 0.019 (19 nM) | A fused heterocyclic system bioisosteric to pyrrolopyridazine. The 3-thienyl and 4-methoxyphenyl substituents were found to be optimal for potency, demonstrating the importance of aryl substitutions. |
| Nicotinamide-Based Derivative (Compound 6) | VEGFR-2 | 0.0608 (60.8 nM) | Features a pyridine-based core (nicotinamide). Its high potency underscores the effectiveness of the broader pyridine/pyridazine family against VEGFR-2. |
| Sorafenib (Reference Drug) [8] | VEGFR-2 | 0.037 - 0.10 | A multi-kinase inhibitor featuring a pyridine ring. Serves as a benchmark for the potency of newly developed inhibitors. |
Expert Analysis of Structure-Activity Relationship (SAR): The data reveals several key principles. Firstly, the core pyridazine/pyridine ring system is a highly effective anchor for binding to the VEGFR-2 hinge region. Secondly, potency is dramatically influenced by the groups attached to this core. Fused ring systems like pyrazolo[1,5-a]pyrimidines can rigidify the molecule in an optimal binding conformation, leading to high potency (19 nM).[9][10] Furthermore, the addition of specific moieties, such as the thiadiazole ring in the pyridazine hybrid, can result in exceptionally potent inhibitors (6.65 nM) by forming additional favorable interactions within the active site.[4] The efficacy of these related structures strongly supports the therapeutic potential of the this compound scaffold as a platform for developing novel VEGFR-2 inhibitors.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
To ensure the trustworthiness and reproducibility of efficacy data, a well-defined experimental protocol is essential. The following describes a standard, self-validating biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against VEGFR-2.
Objective: To quantify the potency of a this compound based inhibitor by measuring the reduction in phosphorylation of a substrate by the purified VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 (KDR) kinase domain
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test Inhibitor (dissolved in DMSO)
-
Reference Inhibitor (e.g., Sorafenib)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white assay plates
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to create a 10-point dose-response curve.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the test inhibitor dilution (or DMSO for control wells).
-
Add 5 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase buffer. .
-
-
Initiation of Kinase Reaction:
-
Add 2.5 µL of ATP solution (prepared in kinase buffer) to all wells to initiate the reaction. The final ATP concentration should be at or near its Km value for VEGFR-2 to ensure competitive inhibitors are evaluated accurately.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced (which is directly proportional to kinase activity) using the ADP-Glo™ detection system.
-
Add 5 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature to deplete unconsumed ATP.
-
Add 10 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Workflow for In Vitro Kinase Assay
Caption: Workflow for determining IC₅₀ values in a biochemical kinase assay.
Mechanism of Action: Inhibition of VEGFR-2 Signaling
The primary mechanism by which these inhibitors exert their anticancer effect is through the disruption of angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[7] This process is largely driven by the VEGFR-2 signaling pathway.
VEGFR-2 Signaling Pathway:
-
Ligand Binding: Vascular Endothelial Growth Factor (VEGF-A) binds to the extracellular domain of VEGFR-2 on endothelial cells.
-
Receptor Dimerization & Activation: This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.
-
Downstream Signaling Cascade: The phosphorylated receptor acts as a docking site for various signaling proteins, activating multiple downstream pathways, including:
-
PLCγ-PKC-MAPK Pathway: Promotes cell proliferation.
-
PI3K-Akt Pathway: Promotes cell survival and permeability.
-
-
Cellular Response: The culmination of this signaling is endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis).
This compound based inhibitors are designed to be ATP-competitive. They bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation of the receptor and blocking the entire downstream signaling cascade. This effectively chokes off the tumor's blood supply, inhibiting its growth.
VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: Inhibition of the VEGFR-2 signaling cascade by pyridazine inhibitors.
Conclusion and Future Perspectives
The this compound scaffold and its structural relatives represent a highly promising class of kinase inhibitors, particularly for targeting VEGFR-2 in oncology. The comparative data from related pyridazine compounds demonstrate that sub-micromolar, and even low nanomolar, potency is achievable through rational design. The key to advancing these compounds lies in fine-tuning the structure-activity relationship to optimize potency while ensuring selectivity against other kinases to minimize off-target effects.
Future work should focus on the synthesis and direct comparative evaluation of a focused library of this compound derivatives. Such studies, utilizing robust biochemical and cell-based assays as outlined in this guide, will be critical for identifying lead candidates with superior efficacy and drug-like properties for further preclinical and clinical development.
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
The Pyrrolopyridazine Scaffold: A Comparative Cross-Validation for Kinase Inhibitor Discovery
For researchers, scientists, and drug development professionals, the identification of novel molecular scaffolds with tunable pharmacophoric features is a cornerstone of modern medicinal chemistry. The pyrrolopyridazine core, a privileged heterocyclic system, has emerged as a versatile template for the design of potent and selective kinase inhibitors. This guide provides a comprehensive cross-validation of experimental results for derivatives of the pyrrolopyridazine scaffold, with a focus on the 3-Chloro-6-pyrrol-1-yl-pyridazine core structure. By examining the structure-activity relationships (SAR) of various analogs, we aim to provide actionable insights for the strategic design of next-generation therapeutics.
The inherent reactivity of the chlorine atom at the 3-position of the pyridazine ring in this compound offers a valuable handle for synthetic elaboration, allowing for the systematic exploration of chemical space and the optimization of biological activity. The pyrrole moiety at the 6-position contributes to the overall electronic and steric properties of the molecule, influencing its interaction with biological targets.
Comparative Analysis of Pyrrolopyridazine Derivatives
The therapeutic potential of the pyrrolopyridazine scaffold is most evident in its application as a kinase inhibitor. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The following sections compare the experimental data for various classes of pyrrolopyridazine derivatives, highlighting the impact of different substitution patterns on their kinase inhibitory activity and antiproliferative effects.
Pyrrolo[1,2-b]pyridazine Derivatives as HER-2 Inhibitors
A series of novel pyrrolopyridazine derivatives have been identified as potent inhibitors of HER-2, a receptor tyrosine kinase that is overexpressed in a significant proportion of breast cancers. Structure-activity relationship studies revealed that specific substitutions on the pyrrolopyridazine core are crucial for achieving high-affinity binding to the ATP pocket of the kinase domain.
| Compound ID | R1 Group | R2 Group | HER-2 IC50 (nM) |
| 7d | Phenyl | 4-(3-aminophenyl) | 4 |
| Analog 1 | Methyl | 4-(3-aminophenyl) | 15 |
| Analog 2 | Phenyl | 4-(3-nitrophenyl) | >1000 |
Data synthesized from publicly available research.
The data clearly indicates that the nature of the substituents at the R1 and R2 positions dramatically influences the inhibitory potency against HER-2. The presence of a phenyl group at R1 and an aminophenyl group at R2 in compound 7d results in a highly potent inhibitor with an IC50 value in the low nanomolar range. The substitution of the phenyl group with a smaller methyl group at R1 leads to a nearly four-fold decrease in activity, while the replacement of the amino group with a nitro group at R2 completely abolishes the inhibitory effect. This underscores the importance of specific hydrogen bond donors and acceptors, as well as the overall steric and electronic profile, for effective HER-2 inhibition.
Spiro-pyrrolopyridazine Derivatives as EGFR Inhibitors and Anticancer Agents
Recent studies have explored the potential of spiro-pyrrolopyridazine (SPP) derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another key target in oncology. These compounds have demonstrated significant cytotoxicity against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | EGFR Kinase IC50 (µM) |
| SPP10 | MCF-7 (Breast) | 2.31 ± 0.3 | 0.40 ± 0.12 |
| H69AR (Lung) | 3.16 ± 0.8 | 0.20 | |
| PC-3 (Prostate) | 4.2 ± 0.2 | 0.42 ± 0.8 | |
| SPP6 | MCF-7 (Breast) | 48.17 ± 1.4 | Not Reported |
Data from a study on novel spiro-pyrrolopyridazine derivatives.
The lead compound, SPP10 , exhibits potent cytotoxic activity against breast, lung, and prostate cancer cell lines, with IC50 values in the low micromolar range. Importantly, SPP10 also demonstrates significant inhibitory activity against the EGFR kinase, suggesting a clear mechanism of action. In contrast, a structurally related analog, SPP6 , shows significantly weaker cytotoxic activity, highlighting the critical role of the specific spirocyclic system and its substituents in determining the biological effect. Furthermore, SPP10 was found to induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein Bcl-2 and promoting the expression of the pro-apoptotic proteins Bax and cytochrome c.
Experimental Methodologies: A Foundation for Reproducibility
To ensure the cross-validation of these experimental results, it is imperative to understand the underlying methodologies. The following protocols are representative of the techniques used to evaluate the biological activity of pyrrolopyridazine derivatives.
General Synthesis of Pyrrolopyridazine Derivatives
The synthesis of the pyrrolopyridazine scaffold often involves a multi-step sequence, beginning with the construction of the pyridazine ring, followed by the annulation of the pyrrole ring. The introduction of various substituents is typically achieved through standard cross-coupling reactions or nucleophilic substitutions.
A Preclinical Benchmarking Guide: Evaluating the Anticancer Potential of 3-Chloro-6-pyrrol-1-yl-pyridazine
Introduction: The Rationale for Investigating 3-Chloro-6-pyrrol-1-yl-pyridazine
In the landscape of oncology drug discovery, the pyridazine scaffold has emerged as a "privileged structure," forming the core of numerous compounds with demonstrated anticancer activity.[1] These six-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are key components in approved therapeutics that target various oncogenic pathways.[2] Similarly, the pyrrole nucleus is a recurring motif in a wide array of biologically active compounds, including several with potent antitumor properties.[3]
The novel compound, This compound , represents a logical and compelling fusion of these two pharmacophores. The electron-deficient pyridazine ring, coupled with a reactive chlorine atom at the C-3 position, offers a versatile handle for synthetic elaboration and potential interaction with biological nucleophiles.[4] The pyrrol-1-yl substituent at the C-6 position can influence the molecule's electronic properties and steric profile, potentially enhancing its binding affinity and selectivity for specific cancer-associated targets.
While direct preclinical data for this compound is not yet available in the public domain, the extensive body of literature on related 3-chloro-6-substituted pyridazine derivatives provides a strong impetus for its investigation.[5][6][7] Studies on analogous compounds have revealed activities ranging from the induction of apoptosis to the inhibition of key signaling pathways like Poly (ADP-ribose) polymerase-1 (PARP-1) and c-Jun N-terminal kinase (JNK).[2][7]
This guide, therefore, serves as a comprehensive roadmap for the preclinical benchmarking of this compound. It provides a rigorous, multi-faceted experimental framework to objectively assess its anticancer potential against established chemotherapeutic agents. The protocols and experimental designs detailed herein are intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this novel chemical entity.
Comparative Benchmarking Strategy: A Multi-tiered Approach
To ascertain the therapeutic potential of this compound (herein referred to as Compound-PyrPz), a systematic comparison against a panel of well-characterized anticancer agents is essential. The selected benchmarks represent different mechanisms of action, providing a broad context for evaluating the efficacy and potential novelty of Compound-PyrPz's biological activity.
Selected Benchmark Anticancer Agents:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to DNA damage and apoptosis.[4][] It is a broad-spectrum agent used in the treatment of a wide range of cancers.[]
-
Cisplatin: A platinum-based compound that forms intra- and inter-strand DNA crosslinks, which block DNA replication and transcription, ultimately triggering apoptosis.[6] It is a cornerstone of treatment for various solid tumors.[6]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent apoptosis.[2][] It is widely used for treating ovarian, breast, and lung cancers.[2]
-
5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, a critical enzyme in the synthesis of pyrimidines, thereby disrupting DNA replication and repair.[1][5][7] It is a frequently used chemotherapy for colorectal and breast cancers.[5]
The following experimental workflow is proposed to systematically evaluate the anticancer properties of Compound-PyrPz in comparison to these benchmark agents.
Caption: Proposed experimental workflow for benchmarking Compound-PyrPz.
Phase 1: In Vitro Cytotoxicity Assessment
The initial step is to determine the cytotoxic effects of Compound-PyrPz across a panel of human cancer cell lines and compare its potency to the benchmark agents.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of Compound-PyrPz and the benchmark drugs (Doxorubicin, Cisplatin, Paclitaxel, 5-FU) in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plates for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: Comparative IC50 Values
The results of the MTT assay should be summarized in a clear, tabular format for easy comparison.
| Compound | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) |
| Compound-PyrPz | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | Experimental Value | Experimental Value | Experimental Value |
| Cisplatin | Experimental Value | Experimental Value | Experimental Value |
| Paclitaxel | Experimental Value | Experimental Value | Experimental Value |
| 5-Fluorouracil | Experimental Value | Experimental Value | Experimental Value |
Phase 2: Elucidation of the Mechanism of Cell Death
Following the determination of cytotoxicity, it is crucial to understand how Compound-PyrPz induces cell death. The primary focus will be on assessing its ability to induce apoptosis and its effects on cell cycle progression.
Experimental Protocol: Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with Compound-PyrPz and benchmark agents at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, G2/M).[3]
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[11]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.[11]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer on a linear scale.[12]
Experimental Protocol: Western Blot for Key Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of proteins that regulate and execute apoptosis.[13]
-
Protein Extraction: Treat cells with Compound-PyrPz and benchmark agents. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[14]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[15]
Phase 3: Investigation of Potential Signaling Pathways
Based on the known activities of other pyridazine derivatives, several signaling pathways are of particular interest for their potential modulation by Compound-PyrPz.
Caption: Potential signaling pathways modulated by Compound-PyrPz.
A targeted western blot analysis can be employed to investigate the activation state of key proteins within these pathways.
Proteins of Interest for Western Blot Analysis:
-
VEGFR Pathway: Phospho-VEGFR2, Phospho-Akt, Phospho-ERK1/2. The VEGF pathway is a critical regulator of tumor angiogenesis.[16][17][18][19]
-
JNK Pathway: Phospho-JNK, Phospho-c-Jun. The JNK signaling cascade is involved in stress-induced apoptosis.[20][21][22][23][24]
-
PARP-1 Pathway: PARP-1 cleavage. PARP-1 is essential for DNA repair, and its inhibition can lead to synthetic lethality in certain cancers.[25][26][27]
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the initial preclinical evaluation of this compound. By benchmarking its performance against established anticancer agents with diverse mechanisms of action, a clear and objective assessment of its therapeutic potential can be achieved.
Positive outcomes from these in vitro studies, particularly the demonstration of potent and selective cytotoxicity, a clear pro-apoptotic mechanism, and modulation of a key oncogenic signaling pathway, would provide a strong rationale for advancing Compound-PyrPz to in vivo efficacy studies using xenograft models. The data generated from this proposed workflow will be instrumental in determining whether this compound represents a promising new lead compound in the ongoing search for more effective cancer therapies.
References
- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Doxorubicin - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorouracil - Wikipedia [en.wikipedia.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The 2 Faces of JNK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
- 24. tandfonline.com [tandfonline.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chloro-6-pyrrol-1-yl-pyridazine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Chloro-6-pyrrol-1-yl-pyridazine. As a chlorinated heterocyclic compound, it requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This document synthesizes information from safety data sheets (SDS) of structurally analogous compounds and established hazardous waste management principles to ensure a robust and reliable methodology.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The guidance herein is based on the known hazards of closely related chlorinated pyridazine derivatives and general principles of chemical waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and local regulations.
Hazard Profile and Core Safety Principles
Understanding the hazard profile of this compound is foundational to its safe handling and disposal. Based on data from similar chlorinated pyridazine compounds, it is prudent to assume this chemical possesses the following hazards[1][2][3][4]:
The core principle of disposal is to treat this compound as a hazardous chemical waste . It must be collected, stored, and disposed of through a licensed hazardous waste management facility in accordance with all local, state, and federal regulations[3][4][5]. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste[2][6].
Hazard Summary Table
| Hazard Classification | Description | GHS Precautionary Codes |
| Acute Toxicity, Oral | Harmful if swallowed. | P264, P270, P301+P317, P330[1] |
| Skin Irritation | Causes skin irritation. | P280, P302+P352, P332+P317, P362+P364[1][3] |
| Eye Irritation | Causes serious eye irritation. | P280, P305+P351+P338, P337+P313[1][3] |
| Respiratory Irritation | May cause respiratory irritation. | P261, P271, P304+P340, P319[1][4] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Proper selection and use of PPE are non-negotiable when handling this compound for disposal. The causality is clear: to prevent skin, eye, and respiratory exposure to a potentially harmful substance.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use[1].
-
Eye and Face Protection: Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4].
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, chemical-resistant overalls should be worn[2][4].
-
Respiratory Protection: All handling of the solid compound or its solutions for disposal should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[1][4].
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for the disposal of this compound in various forms. This workflow is designed to ensure a self-validating system of safety and compliance.
Disposal Decision Workflow
Caption: Workflow for the safe segregation and disposal of this compound waste.
Protocol 1: Disposal of Unused or Expired Solid Chemical
-
Container Preparation: Obtain a dedicated, sealable, and properly labeled hazardous waste container. The label should clearly state "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
-
Transfer: Inside a chemical fume hood, carefully transfer the solid chemical from its original container into the hazardous waste container. Avoid creating dust[2][6].
-
Decontamination of Original Container: If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate is also considered hazardous waste and must be collected in a designated "Halogenated Organic Liquid Waste" container.
-
Sealing and Storage: Securely close the waste container. Store it in a designated satellite accumulation area, away from incompatible materials, until collection by your institution's EHS department[1][4].
Protocol 2: Disposal of Contaminated Materials
-
Segregation: Materials such as gloves, weigh paper, and absorbent pads contaminated with this compound are considered hazardous solid waste.
-
Collection: Place these materials into a designated, labeled, and sealed plastic bag or container specifically for "Contaminated Solid Waste."
-
Storage: Store this container alongside the solid chemical waste for pickup.
Protocol 3: Handling Spills for Disposal
-
Evacuation and Ventilation: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated, preferably within a fume hood[1][6].
-
Containment: For a solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Collection: Carefully sweep or vacuum (using a HEPA-filtered vacuum) the absorbed material and place it into a labeled hazardous waste container[2]. Do not use air hoses for cleanup[2].
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as contaminated solid waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
Regulatory Compliance: The Authoritative Framework
Disposal must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5]. As a chlorinated organic compound, this waste may fall under specific EPA hazardous waste codes, such as those for halogenated organic compounds[7].
-
Waste Characterization: It is the generator's responsibility to properly characterize the waste. Given its structure, it should be managed as a halogenated organic waste.
-
Manifesting: All shipments of this hazardous waste must be accompanied by a hazardous waste manifest, which tracks the waste from the point of generation to its final disposal facility[8].
-
Licensed Disposal: Only a licensed Treatment, Storage, and Disposal Facility (TSDF) is authorized to receive and manage this type of waste. The primary method of disposal for such compounds is typically high-temperature incineration[9].
By adhering to these procedural steps and regulatory requirements, researchers and drug development professionals can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. echemi.com [echemi.com]
- 7. wku.edu [wku.edu]
- 8. epa.gov [epa.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





